Amoxicillin open ring dimer
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N6O10S2/c1-31(2)21(29(45)46)37-26(49-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20-27(44)38-22(30(47)48)32(3,4)50-28(20)38/h5-12,17-22,26,28,37,39-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H,47,48)/t17-,18-,19-,20-,21+,22+,26-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERXQFMVSQUXHT-BOUYBQKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC(=O)C(C5=CC=C(C=C5)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC(=O)[C@@H](C5=CC=C(C=C5)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301098247 | |
| Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301098247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
730.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73590-06-4 | |
| Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73590-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amoxicillin open ring dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301098247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(2S, 5R, 6R)-2-CARBOXY-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTAN-6-YL]-D-(4-HYDROXYPHENYL)GLYCYL-L-[(2R,4S)-4-CARBOXY-5,5-DIMETHYL-2-THIAZOLIDIN-2-YL]GLYCYL-D-(4-HYDROXYPHENYL)GLYCINAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMOXICILLIN OPEN RING DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY5TTZ57P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Amoxicillin Open-Ring Dimer Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amoxicillin, a cornerstone of β-lactam antibiotics, is susceptible to degradation pathways that compromise its therapeutic efficacy and can lead to the formation of immunogenic impurities. Among these, the formation of open-ring dimers is of significant concern. This technical guide provides a comprehensive exploration of the chemical mechanisms underpinning the formation of amoxicillin open-ring dimers, detailing the pivotal role of β-lactam ring hydrolysis and subsequent intermolecular reactions. We will delve into the kinetics and influencing factors of this process, and present detailed experimental protocols for the characterization and analysis of these dimeric species, empowering researchers and drug development professionals with the foundational knowledge to mitigate their formation and ensure drug product quality and safety.
Introduction: The Instability of the β-Lactam Core
Amoxicillin's potent bactericidal activity is intrinsically linked to the strained four-membered β-lactam ring. This reactive moiety mimics the D-Ala-D-Ala substrate of bacterial transpeptidases, leading to irreversible acylation and inhibition of cell wall synthesis. However, this inherent reactivity also renders amoxicillin susceptible to degradation, primarily through hydrolysis, which leads to the opening of the β-lactam ring. This initial degradation step is a critical gateway to a cascade of further chemical transformations, including polymerization and the formation of various dimeric structures. Understanding the mechanistic intricacies of these degradation pathways is paramount for the development of stable amoxicillin formulations and for ensuring the safety and efficacy of the final drug product.
The formation of amoxicillin dimers is a significant concern as these high-molecular-weight impurities can potentially act as haptens, eliciting hypersensitivity reactions in patients. This guide will focus specifically on the formation of "open-ring dimers," which are formed from intermediates where the β-lactam ring has been hydrolyzed.
The Central Mechanism: From Monomer to Open-Ring Dimer
The journey from two molecules of amoxicillin to an open-ring dimer is a multi-step process initiated by the hydrolytic cleavage of the β-lactam ring.
Step 1: The Inevitable Hydrolysis - Formation of Amoxicillin Penicilloic Acid
The primary and rate-limiting step in the degradation of amoxicillin in aqueous solution is the hydrolysis of the β-lactam ring. This reaction is catalyzed by hydronium or hydroxide ions and results in the formation of amoxicillin penicilloic acid (APA).[1] APA is a biologically inactive metabolite characterized by the presence of two carboxylic acid groups and a secondary amine, formed from the cleavage of the amide bond within the β-lactam ring.
The general mechanism for this hydrolysis is depicted below:
Caption: Initial hydrolysis of the amoxicillin β-lactam ring.
Step 2: Intermolecular Reactions - The Dimerization Pathways
Once amoxicillin penicilloic acid is formed, its newly acquired functional groups—a carboxyl group and an amine—become key players in subsequent intermolecular reactions leading to dimerization. Several pathways have been proposed for the dimerization of penicillins. For amoxicillin, with its reactive side-chain amino group, two primary mechanisms for the formation of open-ring dimers are considered dominant.[2]
Pathway A: Nucleophilic Attack by the Side-Chain Amino Group
The α-amino group on the side chain of an intact amoxicillin molecule is a potent nucleophile. It can directly attack the electrophilic carbonyl carbon of the β-lactam ring of a second amoxicillin molecule. This is a favored pathway for penicillins possessing a side-chain amino group.[2] The resulting dimer contains an amide bond formed between the side chain of one molecule and the opened β-lactam ring of the other.
Caption: Dimerization involving the carboxyl group of penicilloic acid.
The "Amoxicillin Dimer (penicilloic acid form)"
Commercially available reference standards, often referred to as "Amoxicillin Dimer (penicilloic acid form)," correspond to dimers formed through these pathways where at least one of the amoxicillin units has an opened β-lactam ring. [3]The exact structure can vary, leading to a mixture of diastereomers.
Factors Influencing Dimer Formation
The rate and extent of amoxicillin open-ring dimer formation are significantly influenced by several physicochemical factors:
-
pH: The pH of the solution is a critical determinant. The hydrolysis of the β-lactam ring is catalyzed by both acid and base. Generally, amoxicillin exhibits maximal stability in the pH range of 5.5 to 6.5. Outside this range, the rate of hydrolysis increases, leading to a higher concentration of the reactive penicilloic acid intermediate and, consequently, an accelerated rate of dimerization.
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of both the initial hydrolysis and the subsequent dimerization reactions. Therefore, storage of amoxicillin solutions at elevated temperatures will lead to a more rapid formation of dimers and other degradation products.
-
Concentration: The dimerization process is a second-order reaction, meaning its rate is dependent on the concentration of the reacting species. Higher concentrations of amoxicillin will lead to a faster rate of dimer formation.
-
Presence of Catalysts: Certain metal ions can catalyze the degradation of penicillins. It is crucial to consider the composition of buffers and excipients in formulations to avoid catalytic effects.
| Factor | Influence on Dimer Formation | Rationale |
| pH | Increased rate at pH < 5.5 and > 6.5 | Acid and base catalysis of β-lactam hydrolysis. |
| Temperature | Increased rate with increasing temperature | Provides activation energy for hydrolysis and dimerization. |
| Concentration | Increased rate with increasing concentration | Second-order reaction kinetics. |
| Catalysts | Potential for increased degradation rate | Metal ions can facilitate hydrolytic pathways. |
Experimental Analysis of Amoxicillin Open-Ring Dimers
The detection, identification, and quantification of amoxicillin open-ring dimers are crucial for quality control and stability studies. A combination of chromatographic and spectroscopic techniques is typically employed.
Forced Degradation Studies to Generate Dimers
To study the formation of dimers and other degradation products, forced degradation studies are performed. These studies involve subjecting amoxicillin to stress conditions to accelerate its degradation.
Protocol 1: Forced Degradation of Amoxicillin
-
Preparation of Amoxicillin Stock Solution: Accurately prepare a stock solution of amoxicillin in a suitable solvent (e.g., water or a buffer at a specific pH) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: To an aliquot of the stock solution, add a strong acid (e.g., 1 M HCl) to achieve a final acid concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours). Neutralize the solution with a suitable base before analysis.
-
Alkaline Degradation: To another aliquot of the stock solution, add a strong base (e.g., 1 M NaOH) to achieve a final base concentration of 0.1 M. Incubate at room temperature for a shorter duration (e.g., 30 minutes) due to the rapid degradation in alkaline conditions. Neutralize the solution with a suitable acid before analysis.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for an extended period (e.g., 24 hours).
-
Sample Preparation for Analysis: After the specified degradation period, cool the samples to room temperature. If necessary, dilute the samples with the mobile phase to an appropriate concentration for analysis. Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.
Caption: Workflow for forced degradation studies of amoxicillin.
Chromatographic Separation by HPLC
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating amoxicillin from its degradation products, including dimers. A reversed-phase C18 column is typically used.
Protocol 2: HPLC Method for Amoxicillin and its Dimers
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Gradient to 40% B
-
20-25 min: Hold at 40% B
-
25-26 min: Gradient back to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm or Mass Spectrometry (ESI+).
-
Injection Volume: 10 µL.
This gradient program allows for the effective separation of the more polar degradation products, which elute earlier, from the parent amoxicillin and less polar dimers.
Structural Characterization by Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of amoxicillin dimers. Electrospray ionization (ESI) in positive mode is commonly used.
Expected Mass-to-Charge Ratios (m/z):
-
Amoxicillin: [M+H]⁺ = 366.1
-
Amoxicillin Penicilloic Acid: [M+H]⁺ = 384.1
-
Amoxicillin Open-Ring Dimer (Penicilloic Acid Form): The exact m/z will depend on the specific dimer structure. For a dimer formed from one amoxicillin molecule and one penicilloic acid molecule, the expected [M+H]⁺ would be around 731.2. A dimer of two penicilloic acid molecules would have an [M+H]⁺ around 749.2 (after loss of a water molecule).
Tandem Mass Spectrometry (MS/MS) Fragmentation:
MS/MS analysis is crucial for confirming the structure of the dimers. Key fragmentation patterns to look for include:
-
Loss of the side chain: Cleavage of the amide bond connecting the acyl side chain.
-
Fragmentation of the thiazolidine ring: Characteristic losses from this part of the molecule.
-
Cleavage of the newly formed intermolecular bond: This will produce fragment ions corresponding to the monomeric units.
Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structure elucidation of isolated dimers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of the connectivity and stereochemistry of the dimer. The disappearance of the characteristic β-lactam proton signals and the appearance of new signals corresponding to the opened ring and the intermolecular linkage are key diagnostic features.
Conclusion and Future Perspectives
The formation of amoxicillin open-ring dimers is a complex process initiated by the hydrolysis of the β-lactam ring. The subsequent intermolecular reactions are influenced by a variety of factors, most notably pH, temperature, and concentration. A thorough understanding of these mechanisms is essential for the rational design of stable amoxicillin formulations and for the development of robust analytical methods for quality control.
The protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the formation of these critical impurities. Future research should focus on the detailed kinetic modeling of dimer formation under various conditions and the comprehensive toxicological and immunological evaluation of different dimeric species. By continuing to unravel the complexities of amoxicillin degradation, we can ensure the continued safety and efficacy of this vital antibiotic for generations to come.
References
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Axios Research. (n.d.). Amoxicillin Dimer (penicilloic acid form)(Mixture of Diastereomers). Retrieved from [Link]
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Nägele, E., & Moritz, R. (2005). Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MS and Accurate Mass Determination by. CORE. [Link]
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Suwanrumpha, S., & Freas, R. B. (1988). Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites. Biomedical & Environmental Mass Spectrometry, 16(1-12), 381–386. [Link]
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Gozlan, I., Rotstein, A., & Avisar, D. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. Chemosphere, 91(7), 985–992. [Link]
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Wu, Y., Li, Q., Zhang, J., Wang, Y., Zhang, H., & Hu, C. (2021). Discussion on the dimerization reaction of penicillin antibiotics. Journal of Pharmaceutical Analysis, 11(3), 363–370. [Link]
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Promoting the Quality of Medicines (PQM) Program. (2014). Product Information Report: Amoxicillin. USAID. [Link]
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Raju, C. B. V. N., Rao, C. S., & Rao, G. N. (2009). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Acta Chromatographica, 21(1), 57–70. [Link]
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Koeberlein, A., & Huesgen, A. G. (n.d.). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Technologies. [Link]
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Panghal, S., & Singh, R. (2014). Synthesis and characterization of potential impurity in amoxicillin. ResearchGate. [Link]
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Raju, C. B. V. N., Rao, C. S., & Rao, G. N. (2009). Proton NMR spectrum of N-pivaloylamoxicillin. ResearchGate. [Link]
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Kumar, S., & Kumar, A. (2014). Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 5(9), 3846. [Link]
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Coutinho, M. B., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. [Link]
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Anap, J. D., Pangavhane, N. P., Pansare, D. B., Dhone, S. S., & Dipak, N. D. (2017). A review on analytical method development and validation of amoxicillin. Allied Academies. [Link]
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Shimadzu. (n.d.). Analysis of Amoxicillin using the LCMS-2010EV and the LCMS-IT-TOF. [Link]
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Panghal, S., & Singh, R. (2014). Synthesis and Characterization of Potential Impurities in Amoxicillin. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 299-302. [Link]
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Lu, C. Y., & Feng, C. H. (2007). Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry. Journal of separation science, 30(3), 329–332. [Link]
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Vettorello, G., Schmidt, L., Kuhn, D., da Silva, B. E., Weber, A. C., Cordeiro, S. G., ... & dos Santos, J. S. H. (2024). Degradation of the Micropollutant Amoxicillin using Enzymatic Treatment and Evaluation of Resulting Byproducts. Brazilian Journal of Analytical Chemistry, 11(44), 59-75. [Link]
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Akjournals. (n.d.). RP-HPLC method for analysis of related substances in amoxicillin drug substance. [Link]
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Schuster, C., Sterz, S., Teupser, D., Brügel, M., Vogeser, M., & Paal, M. (2022). Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the. Scholarship @ Claremont. [Link]
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Allmpus. (n.d.). amoxicilloic acid dimer. [Link]
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Pharmaffiliates. (n.d.). Amoxicillin Dimer tri-Sodium Salt (penicilloic acid form) (Mixture of Diastereomers). [Link]
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ResearchGate. (n.d.). (a) Forced degradation for Amoxicillin. [Link]
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Coutinho, M. B., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. R Discovery. [Link]
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Coutinho, M. B., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Scite. [Link]
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Vettorello, G., Schmidt, L., Kuhn, D., da Silva, B. E., Weber, A. C., Cordeiro, S. G., ... & dos Santos, J. S. H. (2024). Degradation of the Micropollutant Amoxicillin using Enzymatic Treatment and Evaluation of Resulting Byproducts. BrJAC. [Link]
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The Royal Society of Chemistry. (2024). S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds 1H NMR Spectrum of Compound 2a 13C NMR Spectrum of Compound 2. [Link]
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Taylor & Francis. (n.d.). Penicilloic acid – Knowledge and References. [Link]
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ResearchGate. (n.d.). Passage from amoxicillin to amoxicilloic acid at acidic pH. [Link]
-
ResearchGate. (n.d.). Chemical structure of amoxicillin (left) and penicilloic acid (right). [Link]
-
Wikipedia. (n.d.). Penicilloic acid. [Link]
Sources
An In-Depth Technical Guide to the Structure Elucidation of the Amoxicillin Open-Ring Dimer
Abstract
Amoxicillin, a cornerstone β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring. This process can lead to the formation of various impurities, including polymeric species such as dimers. These impurities are of significant concern in pharmaceutical manufacturing as they can impact the drug's safety and efficacy.[1] This guide provides a comprehensive, in-depth technical walkthrough for the structure elucidation of a critical degradation product: the amoxicillin open-ring dimer. We will detail an integrated analytical strategy employing preparative chromatography, high-resolution mass spectrometry (HRMS), and advanced nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the chosen methodologies, ensuring a robust and self-validating approach to impurity characterization in line with regulatory expectations.[2][3]
Introduction: The Challenge of Amoxicillin Degradation
Amoxicillin's therapeutic action hinges on the strained four-membered β-lactam ring.[4] However, this reactive moiety is also its Achilles' heel, making it prone to hydrolysis under aqueous conditions. This initial degradation step opens the β-lactam ring to form amoxicilloic acid.[5][6][7] This penicilloic acid derivative is an intermediate that can subsequently participate in further reactions, including intermolecular condensation to form dimeric impurities.[4][8]
The presence of such impurities is strictly regulated by bodies like the International Council for Harmonisation (ICH), which mandates their identification and characterization above certain thresholds.[1][2][3][9] The formation of a dimer represents a significant chemical transformation, potentially altering the pharmacological and toxicological profile of the drug substance. Therefore, unambiguous structure elucidation is not merely an academic exercise but a critical component of ensuring pharmaceutical quality and patient safety.
The Degradation Pathway: From Monomer to Dimer
Understanding the formation mechanism is pivotal to designing the elucidation strategy. The process begins with the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring, leading to its cleavage. This results in the formation of amoxicilloic acid, which possesses a new carboxylic acid group and a secondary amine. The dimerization is hypothesized to occur via an amide bond formation between the newly formed carboxylic acid of one amoxicilloic acid molecule and the primary amine of the side chain of a second amoxicilloic acid molecule.
Caption: Conceptual pathway of amoxicillin degradation to its open-ring dimer.
A Multi-Modal Analytical Strategy for Structure Elucidation
No single technique can provide the complete structural picture of an unknown impurity.[10] A robust elucidation workflow relies on the synergistic integration of separation science and spectroscopy. Our strategy is built on three pillars: Isolation, Mass Analysis, and Definitive Structure Confirmation.
Caption: Integrated workflow for the structure elucidation of the amoxicillin dimer.
Step 1: Isolation and Purification of the Dimer
Rationale: To obtain unambiguous spectral data, the impurity must be isolated from the parent drug and other degradation products with high purity. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the technique of choice for this purpose due to its high resolution and scalability.[11][12]
Experimental Protocol: Preparative HPLC
-
Sample Preparation: Induce degradation by subjecting a concentrated amoxicillin solution (e.g., 50 mg/mL in a phosphate buffer at pH 8) to thermal stress (e.g., 60°C for 48 hours) to increase the concentration of the dimer impurity.[11]
-
Column Selection: A C18 stationary phase is effective for separating polar compounds like amoxicillin and its degradants. A column with dimensions such as 250 mm x 21.2 mm, with 5-10 µm particles, provides good loading capacity and resolution.
-
Mobile Phase Optimization: A gradient elution is necessary to resolve the more polar dimer from the parent amoxicillin.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures good peak shape by suppressing the silanol activity of the stationary phase and ensuring consistent ionization for MS compatibility if an analytical LC-MS is used for fraction screening.
-
Mobile Phase B: Acetonitrile.
-
-
Fraction Collection: Monitor the column effluent using a UV detector (e.g., at 230 nm). Collect fractions corresponding to the target impurity peak.
-
Purity Check & Desalting: Analyze the collected fractions using analytical HPLC to confirm purity (>95%). Pool the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize to obtain the purified impurity as a solid powder.
| Parameter | Value/Description | Rationale |
| Column | Reversed-Phase C18 (e.g., 250x21.2 mm, 5µm) | Good retention and selectivity for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and ensures good peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte. |
| Gradient | 5% to 40% B over 30 minutes | To resolve the dimer from amoxicillin and other degradants. |
| Flow Rate | 20 mL/min | Appropriate for the column dimension. |
| Detection | UV at 230 nm | Wavelength for good response of amoxicillin-related substances.[13] |
| Injection Volume | 1-5 mL (of concentrated degradant mix) | Maximize throughput while avoiding column overload. |
Step 2: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides a highly accurate mass measurement of the isolated impurity, which is the most critical first step in determining its elemental composition.[11][14] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like the amoxicillin dimer.
Experimental Protocol: LC-HRMS (Q-TOF)
-
Sample Preparation: Dissolve a small amount of the lyophilized impurity in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 100 µg/mL.[10]
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with a UPLC system.[15]
-
Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The multiple amine and carboxylic acid groups readily accept a proton.
-
Mass Range: Scan from m/z 100 to 1500 to ensure capture of the parent ion.
-
Data Acquisition: Acquire full scan data to determine the accurate mass of the protonated molecule [M+H]+.
-
-
Formula Generation: Use the instrument's software to generate possible elemental formulas based on the accurate mass. The formula for amoxicillin (C16H19N3O5S) serves as a constraint. The expected dimer would result from the condensation of two amoxicilloic acid molecules (C16H21N3O6S), involving the loss of one water molecule (H2O).
-
Expected Dimer Formula: C32H40N6O11S2
-
Expected Monoisotopic Mass: 748.2251
-
Expected [M+H]+: 749.2329
-
Tandem Mass Spectrometry (MS/MS) for Structural Connectivity:
Rationale: MS/MS fragments the parent ion and analyzes the resulting product ions.[8][14] This provides crucial information about the molecule's substructures and how they are connected. The fragmentation pattern of the dimer can reveal the nature of the linkage between the two monomer units.
Protocol: Perform a product ion scan on the [M+H]+ ion of the dimer (m/z 749.23). Key expected fragments would include the loss of one of the monomer units and characteristic cleavages within the amoxicilloic acid backbone.
| Data Point | Expected Value | Observed Value | Interpretation |
| [M+H]+ Accurate Mass | 749.2329 | e.g., 749.2325 | Confirms proposed elemental composition (C32H41N6O11S2)+ |
| Mass Error | N/A | < 2 ppm | High confidence in formula assignment. |
| Key MS/MS Fragment 1 | 383.1224 | ~383.12 | Corresponds to the protonated amoxicilloic acid monomer [C16H21N3O6S+H]+ |
| Key MS/MS Fragment 2 | 160.0328 | ~160.03 | Characteristic fragment of the amoxicillin side chain. |
Step 3: Definitive Structure Confirmation by NMR Spectroscopy
Rationale: While MS provides the "what" (elemental formula and fragments), Nuclear Magnetic Resonance (NMR) spectroscopy provides the "how" – the precise atomic connectivity and stereochemistry.[16] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous structure elucidation.[11][16]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified dimer in a suitable deuterated solvent (e.g., DMSO-d6 or D2O). DMSO-d6 is often preferred as it solubilizes the sample well and does not exchange with amide protons.
-
Acquisition: Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.
Data Interpretation:
-
¹H NMR: Provides information on the number and environment of protons. The spectrum of the dimer is expected to be more complex than that of amoxicillin, but key features like the aromatic protons of the hydroxyphenyl group and the gem-dimethyl protons should be identifiable for both monomer units.
-
¹³C NMR: Shows all unique carbon environments. The presence of two distinct carbonyl signals corresponding to the newly formed amide bond would be a key indicator.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps in tracing out the spin systems within each monomer unit, e.g., connecting the protons on the five-membered thiazolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for the assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the dimer linkage. It shows correlations between protons and carbons over 2-4 bonds. A key correlation would be observed between the proton on the α-carbon of the side chain of one monomer unit and the carbonyl carbon of the newly formed amide bond from the other monomer unit.
Caption: Logic of the key HMBC correlation confirming the amide linkage in the dimer.
Synthesizing the Data: The Final Structure
By integrating the data from all three analytical pillars, a definitive structure can be proposed.
-
HRMS provides the correct molecular formula: C32H40N6O11S2.
-
MS/MS shows fragmentation back to the monomer, suggesting a linkage between two amoxicilloic acid units.
-
NMR (¹H, ¹³C, COSY, HSQC) allows for the assignment of nearly all protons and carbons within the two distinct monomeric halves of the molecule.
-
NMR (HMBC) provides the final, unambiguous proof of the amide bond connecting the side-chain amine of one unit to the opened β-lactam carboxyl group of the second unit.
This comprehensive, self-validating approach provides an exceptionally high degree of confidence in the elucidated structure of the amoxicillin open-ring dimer, satisfying the stringent requirements of pharmaceutical quality control and regulatory submission.
References
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Lu, C. Y., & Feng, C. H. (2007). Identification of Dimer Impurities in Ampicillin and Amoxicillin by Capillary LC and Tandem Mass Spectrometry. Journal of Separation Science. Available at: [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]
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Veeprho. Structural Elucidation of Unknown Impurity. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]
-
Semantic Scholar. (2007). Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry. Available at: [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
-
SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Available at: [Link]
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Available at: [Link]
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SlideShare. (n.d.). ICH Q3 Guidelines - Impurities (Q3A - Q3E). Available at: [Link]
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Santos, S. M., Rocha, J., & Mafra, L. (2013). NMR Crystallography: Toward Chemical Shift-Driven Crystal Structure Determination of the β-Lactam Antibiotic Amoxicillin Trihydrate. Crystal Growth & Design. Available at: [Link]
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Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Available at: [Link]
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Regis Technologies. (n.d.). Structure Elucidation and Impurity Services. Available at: [Link]
-
ResearchGate. (2007). Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry. Available at: [Link]
-
American Chemical Society Publications. (2013). NMR Crystallography: Toward Chemical Shift-Driven Crystal Structure Determination of the β-Lactam Antibiotic Amoxicillin Trihydrate. Available at: [Link]
-
SGS INSTITUT FRESENIUS. (n.d.). Structural elucidation of unknown impurities. Available at: [Link]
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ResearchGate. (n.d.). Suggested degradation pathway of Amoxicillin in an aqueous medium. Available at: [Link]
-
University of Ghana. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
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National Institutes of Health. (2022). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. Available at: [Link]
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Shimadzu. (n.d.). LCMS-IT-TOF Analysis of Amoxicillin. Available at: [Link]
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Springer Nature Experiments. (n.d.). Structure Elucidation of Antibiotics by NMR Spectroscopy. Available at: [Link]
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ResearchGate. (n.d.). Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. Available at: [Link]
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AKJournals. (n.d.). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Available at: [Link]
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ResearchGate. (n.d.). Possible pathways of amoxicillin degradation. Available at: [Link]
-
MicroSolv. (n.d.). Amoxicillin USP Method with HPLC. Available at: [Link]
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Waters. (n.d.). USP Method Transfer of Amoxicillin Oral Suspension from HPLC to UPLC. Available at: [Link]
-
CORE. (n.d.). A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. Available at: [Link]
- (n.d.). Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms.
-
ResearchGate. (2007). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Available at: [Link]
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Chemical properties of amoxicillin open ring dimer
An In-Depth Technical Guide to the Chemical Properties of the Amoxicillin Open-Ring Dimer
Abstract
Amoxicillin, a cornerstone of the β-lactam class of antibiotics, is susceptible to chemical degradation, primarily through the hydrolysis of its strained β-lactam ring. This process initiates a cascade of reactions, leading to the formation of various impurities, among which the amoxicillin open-ring dimer is of significant regulatory and clinical concern. This technical guide provides a comprehensive examination of the chemical properties, formation mechanisms, stability profile, and analytical characterization of the amoxicillin open-ring dimer. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights and authoritative data to serve as a critical resource for quality control, stability studies, and formulation development.
Introduction: The Challenge of β-Lactam Instability
Amoxicillin's therapeutic efficacy is intrinsically linked to the chemical reactivity of its four-membered β-lactam ring. This strained ring system is the pharmacophore, acylating penicillin-binding proteins (PBPs) in bacteria to inhibit cell wall synthesis. However, this same reactivity renders the molecule prone to degradation in both aqueous solutions and the solid state.[1] The primary degradation pathway begins with the hydrolytic cleavage of the β-lactam ring, forming the corresponding penicilloic acid.[2][3]
This initial degradation product can undergo further reactions, including epimerization, decarboxylation, and polymerization.[1][4] The formation of high-molecular-weight polymers, particularly dimers, is a critical quality concern. These impurities not only represent a loss of potency but have also been implicated in contributing to allergic reactions in susceptible patients. Consequently, regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over these degradation products.[5] This guide focuses specifically on the amoxicillin open-ring dimer, a key impurity formed through the degradation cascade.
Molecular Structure and Formation Mechanism
Chemical Identity
The amoxicillin open-ring dimer is an impurity formed from two amoxicillin molecules.[6] Its structure is fundamentally based on the amoxicillin penicilloic acid, the product of β-lactam ring hydrolysis.[7]
| Property | Data | Source(s) |
| Chemical Name | (2R,4S)-2-((R)-1-((R)-2-amino-2-(4-hydroxyphenyl)acetamido)-2-(((R)-2-(((R)-carboxy((2R,4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)methyl)amino)-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid | [8] |
| Molecular Formula | C₃₂H₄₀N₆O₁₁S₂ | [7] |
| Molecular Weight | 748.8 g/mol | [7] |
| CAS Number | 73590-06-4 (dimer) | [6] |
Note: Various forms, including decarboxylated and salt forms, exist, which may alter the molecular formula and weight slightly.[4][6][9]
Mechanism of Formation
The generation of the open-ring dimer is a multi-step process initiated by the degradation of the parent amoxicillin molecule. The pathway is heavily influenced by environmental conditions.
-
Step 1: Hydrolysis of the β-Lactam Ring: The process begins with a nucleophilic attack on the carbonyl carbon of the β-lactam ring, typically by water. This opens the ring to form amoxicillin penicilloic acid, which is characterized by an additional free carboxylic acid group.[2] This reaction is the rate-limiting step in many degradation scenarios.
-
Step 2: Dimerization: Following the formation of the penicilloic acid, dimerization can occur. One established mechanism is an autocatalytic reaction, or self-ammonolysis, where the nucleophilic side-chain amino group of one amoxicillin molecule attacks the β-lactam ring of another.[10] This reaction is concentration-dependent and becomes clinically significant in high-concentration solutions.[10] Another proposed pathway involves the newly formed carboxyl group of a penicilloic acid molecule reacting with the intact β-lactam ring of a second amoxicillin molecule.[5]
Caption: Generalized formation pathway of the amoxicillin open-ring dimer.
Physicochemical Properties and Stability Profile
The amoxicillin open-ring dimer is a non-reactive and stable product under normal conditions of use, storage, and transport.[4] However, the rate of its formation from the parent drug is highly dependent on several environmental factors.
| Influencing Factor | Effect on Stability and Dimer Formation | Causality |
| pH | Amoxicillin has optimal stability in a narrow pH range of 5.8-6.5.[1][10] Degradation, and subsequent dimer formation, is accelerated in both acidic and alkaline conditions. | Both specific acid (H⁺) and specific base (OH⁻) catalysis accelerate the initial hydrolysis of the β-lactam ring, providing the necessary precursor for dimerization. |
| Temperature | Increased temperature significantly accelerates the degradation rate. | The hydrolysis and dimerization reactions are chemical processes with positive activation energies; higher temperatures provide the energy needed to overcome these barriers more quickly. |
| Concentration | Higher concentrations of amoxicillin lead to increased rates of dimer and polymer formation.[10] | The dimerization step is often a second-order or third-order reaction (autocatalysis), meaning its rate is exponentially dependent on the concentration of the reactants.[10] |
| Buffers | Certain buffer species, such as phosphate and citrate, can catalyze the degradation of amoxicillin.[1][10] | Buffer ions can act as general acid/base catalysts or nucleophiles, directly participating in the opening of the β-lactam ring. |
| Incompatible Materials | Avoid contact with strong oxidizing agents.[4] | Strong oxidizers can lead to uncontrolled degradation and the formation of numerous, potentially hazardous byproducts. |
Analytical Methodologies for Characterization
The detection and quantification of the amoxicillin open-ring dimer require robust and sensitive analytical techniques capable of separating it from the parent API and other related substances.
Chromatographic Separation: RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for analyzing amoxicillin and its impurities.[11] The polarity of amoxicillin and its degradation products necessitates a high aqueous content in the mobile phase.[12]
The choice of a C8 or C18 stationary phase is critical; modern columns like the Agilent ZORBAX SB-Aq are designed to prevent phase collapse in highly aqueous mobile phases, ensuring reproducible retention times.[12] A gradient elution is typically employed. This is because a single isocratic mobile phase composition is often insufficient to provide adequate separation between early-eluting polar impurities and the later-eluting, more non-polar degradation products, all within a reasonable run time. UV detection is commonly set at wavelengths between 230 nm and 254 nm to achieve sensitive detection of all relevant compounds.[13]
This protocol is a representative example for the analysis of amoxicillin and its degradation products, including the open-ring dimer.
-
Instrumentation: Agilent 1220 Infinity LC System or equivalent, equipped with a gradient pump, autosampler, column oven, and variable wavelength detector.[12]
-
Column: Agilent ZORBAX SB-Aq (or equivalent C8/C18), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M potassium phosphate monobasic, pH adjusted to 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 1% B
-
5-15 min: 1% to 20% B
-
15-20 min: 20% B
-
20-22 min: 20% to 1% B
-
22-30 min: 1% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the amoxicillin sample in Mobile Phase A to a final concentration of approximately 1.0 mg/mL.
Caption: Standard workflow for HPLC-based impurity analysis.
Structural Elucidation: Mass Spectrometry
While HPLC provides quantitative data, Mass Spectrometry (MS) is indispensable for confirming the identity of impurities.[14] Coupling liquid chromatography with a mass spectrometer (LC-MS), particularly with a high-resolution instrument like a QqTOF or Orbitrap, allows for the determination of accurate mass, which can be used to predict the elemental composition of the dimer.[14] Tandem MS (MS/MS) experiments, where the dimer ion is isolated and fragmented, provide structural information that confirms its identity by matching the fragmentation pattern to known structures.[15]
Conclusion
The amoxicillin open-ring dimer is a critical process-related impurity and degradation product that must be rigorously controlled to ensure the quality, safety, and efficacy of amoxicillin-containing drug products. Its formation is a direct consequence of the inherent instability of the β-lactam ring, proceeding through a hydrolytic opening followed by a dimerization reaction. The rate of its formation is highly sensitive to pH, temperature, and concentration. Robust, stability-indicating analytical methods, primarily RP-HPLC with UV detection, are essential for its quantification, while LC-MS is the definitive tool for its structural confirmation. A thorough understanding of the chemical properties and formation pathways of this dimer is fundamental for the development of stable amoxicillin formulations and for maintaining compliance with global regulatory standards.
References
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- Wang, D., et al. (2021). Discussion on the dimerization reaction of penicillin antibiotics. Journal of Pharmaceutical Analysis, 11(3), 263-270. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8234390/]
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A Senior Application Scientist's Guide to the Synthesis and Characterization of Amoxicillin Open-Ring Dimer Reference Standard
Abstract
The chemical stability of β-lactam antibiotics, such as amoxicillin, is a critical parameter influencing their safety and efficacy. Degradation during manufacturing, storage, or even administration can lead to the formation of various impurities. Among these, the amoxicillin open-ring dimer represents a significant process-related and degradation impurity. Its presence in the final drug product must be rigorously monitored and controlled. The availability of a pure, well-characterized reference standard for this dimer is therefore indispensable for the development and validation of robust analytical methods. This guide provides an in-depth, field-proven methodology for the synthesis, purification, and comprehensive characterization of the amoxicillin open-ring dimer, intended for researchers and professionals in pharmaceutical development and quality control.
Introduction: The Imperative for Characterized Impurity Standards
Amoxicillin is a cornerstone of antibacterial therapy, prized for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action relies on the integrity of its core β-lactam ring, which inhibits bacterial cell wall synthesis.[2][3] However, this strained four-membered ring is susceptible to hydrolytic cleavage under aqueous or alkaline conditions, leading to its inactivation and the formation of degradation products.[2]
One of the principal degradation pathways begins with the hydrolysis of the β-lactam ring to form amoxicilloic acid, also known as the amoxicillin open-ring monomer (recognized as Amoxicillin Impurity D in various pharmacopeias).[2][4] This initial degradation product can then undergo further reactions, including dimerization, to form the amoxicillin open-ring dimer. As regulatory bodies like the ICH mandate strict control over impurities in active pharmaceutical ingredients (APIs), having a certified reference standard of the open-ring dimer is not merely advantageous—it is essential for ensuring drug quality and patient safety.[1][5] This document outlines the chemical logic and a practical workflow for producing this critical analytical standard.
Mechanistic Rationale: From Monomer to Dimer
The synthesis of the amoxicillin open-ring dimer is predicated on controlled degradation. The process hinges on two sequential chemical transformations:
-
β-Lactam Ring Hydrolysis: The synthesis is initiated by inducing the hydrolytic cleavage of the β-lactam ring of amoxicillin. This is typically achieved under alkaline conditions (pH > 7.0), where hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam.[2] This irreversible reaction results in the formation of the corresponding penicilloic acid derivative—the open-ring monomer.
-
Intermolecular Aminolysis (Dimerization): Once the open-ring monomer is formed, its newly generated carboxylic acid group and the existing primary amine on the side chain become key players. The crucial step is the formation of a new amide bond between the side-chain amine of one amoxicillin molecule (or a second monomer molecule) and a carboxyl group from an open-ring monomer. This intermolecular condensation reaction yields the dimer. The reaction is favored by elevated temperatures which provide the necessary activation energy for amide bond formation.
Visualizing the Synthetic Pathway
The transformation from the parent drug to the target dimer is a directed degradation process.
Caption: Chemical pathway from Amoxicillin to its open-ring dimer.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system, where the outcome of each stage is verified before proceeding. It is critical to use high-purity water (Milli-Q or equivalent) and analytical grade reagents throughout the process.[5][6]
Materials and Equipment
-
Reagents: Amoxicillin Trihydrate (API grade), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade).
-
Equipment: Magnetic stirrer with heating plate, pH meter, reaction vessel (glass), rotary evaporator, preparative High-Performance Liquid Chromatography (HPLC) system, lyophilizer (freeze-dryer), standard analytical laboratory glassware.
Synthesis Workflow
The overall process from synthesis to characterization is summarized in the following workflow.
Caption: Workflow for synthesis and validation of the reference standard.
Detailed Procedure
-
Initial Hydrolysis (Formation of Monomer):
-
In a suitable reaction vessel, dissolve 10 g of Amoxicillin Trihydrate in 100 mL of high-purity water at ambient temperature (approx. 22°C) with continuous stirring.
-
Carefully adjust the pH of the solution to 9.5 ± 0.2 using a 1.0 M NaOH solution. This step is critical for initiating the hydrolysis of the β-lactam ring.[1]
-
Maintain stirring at room temperature for approximately 60 minutes to ensure a significant portion of the amoxicillin has converted to the open-ring monomer.
-
-
Promoting Dimerization:
-
After the initial stirring period, gently heat the reaction mixture to 50°C.
-
Maintain the temperature and continue stirring for 5-6 hours. The elevated temperature provides the energy required for the intermolecular condensation reaction that forms the dimer.[1]
-
-
Reaction Quenching and Precipitation:
-
After the heating phase, allow the solution to cool to room temperature.
-
Quench the reaction and precipitate the acidic products by adjusting the pH to 3.0 with a 50% HCl solution.
-
Stir the resulting suspension for an additional 2 hours at room temperature to ensure complete precipitation.
-
-
Isolation and Purification:
-
Isolate the crude solid product, which contains the dimer, unreacted monomer, and other degradation products, by vacuum filtration.
-
The purification of the target dimer is performed using a preparative reversed-phase HPLC system.[2]
-
Column: C18 or C8 preparative column.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., potassium dihydrogen phosphate buffer) and an organic modifier like acetonitrile is effective.[5][7]
-
Detection: UV detection at approximately 230 nm is suitable for monitoring the elution of amoxicillin-related compounds.[7][8]
-
-
Collect the fractions corresponding to the main dimer peak. Pool the pure fractions and remove the organic solvent using a rotary evaporator.
-
-
Final Product Preparation:
-
The final aqueous solution of the purified dimer is flash-frozen and lyophilized (freeze-dried) to yield a stable, dry powder. This powder is the final reference standard.
-
Characterization and Data
The identity, purity, and structure of the synthesized compound must be unequivocally confirmed. This validation is the cornerstone of its function as a reference standard.
Analytical Techniques
-
Purity Assessment (HPLC): The purity of the final standard is determined using a validated analytical HPLC method. The method should be stability-indicating and capable of separating the dimer from amoxicillin, the monomer, and other potential impurities.[5][6]
-
Identity Confirmation (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the dimer. The expected molecular formula is C₃₂H₃₈N₆O₁₀S₂.[9]
-
Structural Elucidation (NMR): ¹H and ¹³C NMR spectroscopy are employed to confirm the covalent structure. Key diagnostic signals include the disappearance of the characteristic β-lactam proton signals and the appearance of new resonances corresponding to the newly formed amide linkage.
-
Functional Group Analysis (FTIR): Infrared spectroscopy can confirm the absence of the β-lactam carbonyl absorption band (typically around 1770 cm⁻¹) and the presence of characteristic amide and carboxylic acid bands.[1]
Summary of Expected Analytical Data
| Parameter | Method | Expected Result | Purpose |
| Purity | HPLC-UV (230 nm) | ≥ 95% | Quantify purity and identify trace impurities. |
| Molecular Weight | LC-MS/HRMS | m/z for [M+H]⁺ consistent with C₃₂H₃₈N₆O₁₀S₂ | Confirm chemical identity and molecular formula. |
| Structure | ¹H & ¹³C NMR | Absence of β-lactam signals; presence of duplicated thiazolidine and phenyl signals. | Provide unequivocal structural confirmation. |
| Functional Groups | FTIR | Absence of β-lactam C=O stretch; presence of amide and carboxyl C=O stretches. | Confirm key structural transformations. |
Conclusion
The synthesis of the amoxicillin open-ring dimer reference standard is a crucial undertaking for any laboratory involved in the quality control of amoxicillin. It is a process of controlled degradation, leveraging fundamental principles of β-lactam chemistry. By following a structured protocol involving alkaline hydrolysis followed by thermally-driven dimerization, and subsequent purification by preparative HPLC, a high-purity standard can be reliably produced. The comprehensive characterization using orthogonal analytical techniques (HPLC, MS, NMR) is non-negotiable and ensures the trustworthiness of the standard. This, in turn, underpins the accuracy and reliability of analytical methods used to guarantee the safety and quality of amoxicillin-based medicines worldwide.
References
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Title: Synthesis and Characterization of Potential Impurities in Amoxicillin Source: International Journal of Pharmaceutical Sciences Review and Research, 2014 URL: [Link]
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Title: RP-HPLC method for analysis of related substances in amoxicillin drug substance Source: AKJournals (Acta Chromatographica), 2009 URL: [Link]
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Title: Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System Source: Agilent Technologies, 2025 URL: [Link]
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Title: RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance Source: ResearchGate, 2009 URL: [Link]
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Title: Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach Source: Journal of the Brazilian Chemical Society, 2017 URL: [Link]
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Title: Amoxicillin Open Ring Decarboxylated Dimer Source: SynZeal, 2025 URL: [Link]
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Title: Suggested degradation pathway of Amoxicillin in an aqueous medium. Source: ResearchGate, 2025 URL: [Link]
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Title: Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment Source: PubMed, 2013 URL: [Link]
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Amoxicillin Degradation Pathways Leading to Dimerization: An In-depth Technical Guide
Abstract
Amoxicillin, a cornerstone of β-lactam antibiotics, is susceptible to degradation under various conditions, leading to a loss of therapeutic efficacy and the formation of potentially immunogenic byproducts. This in-depth technical guide provides a comprehensive exploration of the chemical pathways governing amoxicillin degradation, with a specific focus on the mechanisms leading to dimerization. We will delve into the pivotal role of the β-lactam ring's inherent instability, the influence of environmental factors such as pH and temperature, and the subsequent intramolecular and intermolecular reactions that culminate in the formation of dimeric and other degradation products. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices for studying and mitigating amoxicillin degradation.
Introduction: The Instability of the β-Lactam Ring
The therapeutic action of amoxicillin, like all penicillin derivatives, is centered on the highly strained four-membered β-lactam ring.[1] This structural feature is the molecule's "Achilles' heel," rendering it susceptible to nucleophilic attack and subsequent ring-opening.[2][3] The primary degradation pathway commences with the hydrolysis of this amide bond, a reaction readily catalyzed by acidic or basic conditions, or by β-lactamase enzymes produced by resistant bacteria.[1][4] This initial hydrolytic event is the gateway to a cascade of further chemical transformations, including the formation of various degradation products and oligomers.[5] Understanding these pathways is paramount for ensuring drug stability, efficacy, and safety.
Primary Degradation Pathways of Amoxicillin
The degradation of amoxicillin is not a singular event but a complex network of reactions influenced by environmental conditions. The principal degradation products arise from the initial hydrolysis of the β-lactam ring.
Hydrolysis to Amoxicillin Penicilloic Acid (APA)
Under aqueous conditions, particularly at neutral to alkaline pH, the β-lactam ring of amoxicillin undergoes hydrolysis to form amoxicillin penicilloic acid (APA).[2][5][6] This reaction involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the β-lactam ring, leading to its irreversible opening.[2][7] APA is antibiotically inactive as the intact β-lactam ring is essential for inhibiting bacterial cell wall synthesis.[1][4] Furthermore, APA is considered a major antigenic determinant responsible for penicillin-related allergic reactions.[8]
Intramolecular Aminolysis to Amoxicillin Piperazine-2,5-dione
Another significant degradation pathway, especially in concentrated solutions and under neutral to slightly alkaline conditions, is an intramolecular aminolysis reaction.[5] The primary amino group of the amoxicillin side chain acts as an internal nucleophile, attacking the β-lactam carbonyl group. This leads to the formation of amoxicillin piperazine-2,5-dione, a cyclic dipeptide.[9][10][11] This degradation product has also been identified in environmental water samples, highlighting its stability.[12]
Dimerization Pathways of Amoxicillin
The formation of dimeric impurities is a critical concern in the manufacturing and storage of amoxicillin, as these high-molecular-weight species can be immunogenic. Dimerization primarily occurs through intermolecular reactions involving the reactive amino group and the susceptible β-lactam ring.
Nucleophilic Attack and Dimer Formation
The free amino group of one amoxicillin molecule can act as a nucleophile, attacking the β-lactam carbonyl of a second amoxicillin molecule. This intermolecular aminolysis results in the formation of a dimeric structure.[5][13] This process is concentration-dependent, with higher concentrations of amoxicillin favoring the formation of dimers and even higher-order oligomers like trimers and tetramers.[5][14]
Factors Influencing Dimerization
Several factors can influence the rate and extent of amoxicillin dimerization:
-
Concentration: As an intermolecular process, higher concentrations of amoxicillin in solution lead to an increased probability of molecular collisions and, consequently, a higher rate of dimerization.[14]
-
pH: The pH of the solution plays a crucial role. While extreme pH values (acidic or alkaline) primarily drive hydrolysis, near-neutral pH can facilitate the nucleophilic attack of the amino group, contributing to dimer formation.[6][15][16]
-
Temperature: Increased temperature accelerates the rates of all chemical reactions, including both hydrolysis and dimerization.[14][15][17] Forced degradation studies often employ elevated temperatures to predict long-term stability.[18][19][20]
The primary degradation and dimerization pathways are illustrated in the diagram below.
Caption: Primary degradation and dimerization pathways of amoxicillin.
Analytical Methodologies for Studying Amoxicillin Degradation
A robust analytical strategy is essential for identifying and quantifying amoxicillin and its degradation products. Forced degradation studies are a cornerstone of this process, providing insights into the stability of the drug substance under various stress conditions.[18][19][20]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. This helps to elucidate the degradation pathways and develop stability-indicating analytical methods.[18][21]
| Stress Condition | Typical Reagents and Conditions | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, room temperature | Amoxicillin Penicilloic Acid |
| Alkaline Hydrolysis | 0.015 M NaOH, room temperature | Amoxicillin Penicilloic Acid, Piperazine-2,5-dione |
| Oxidation | 3% H₂O₂, room temperature | Oxidized derivatives |
| Thermal Degradation | 60-80°C, dry heat | Various degradation products, potential for amorphization |
| Photodegradation | Exposure to UV and visible light | Photolytic products |
Experimental Protocol: Forced Degradation of Amoxicillin
The following protocol outlines a typical procedure for conducting a forced degradation study of amoxicillin.
-
Preparation of Stock Solution: Accurately weigh and dissolve amoxicillin reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Allow the reaction to proceed at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Allow the reaction to proceed at room temperature for a specified time. Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store the solution at room temperature for a specified time, protected from light.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in a temperature-controlled oven at 80°C for a specified time.
-
Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC or UPLC-MS method.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
HPLC and UPLC coupled with mass spectrometry are the workhorse techniques for the separation and identification of amoxicillin and its degradation products.[22][23][24]
-
Reverse-Phase Chromatography: A C18 column is commonly used for the separation.[25]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[25][26]
-
Detection: UV detection at a wavelength of around 230 nm is suitable for quantification.[25] Mass spectrometry provides structural information for the definitive identification of degradation products, including dimers.[13][22][27]
The following diagram illustrates a typical analytical workflow for studying amoxicillin degradation.
Caption: Analytical workflow for amoxicillin degradation studies.
Conclusion and Future Perspectives
The degradation of amoxicillin, particularly through pathways leading to dimerization, presents a significant challenge in drug development and formulation. A thorough understanding of the underlying chemical mechanisms is crucial for developing strategies to enhance the stability of amoxicillin-containing products. This includes optimizing formulation pH, controlling storage conditions (temperature and humidity), and potentially utilizing stabilizing excipients. Future research should continue to focus on the comprehensive characterization of all degradation products and their potential toxicological and immunogenic effects. Advanced analytical techniques, such as high-resolution mass spectrometry and NMR, will play a pivotal role in this endeavor.[22] By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can better ensure the quality, safety, and efficacy of amoxicillin.
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Hirte, F., Seiwert, B., Schüürmann, G., & Reemtsma, T. (2017). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. Water Research, 115, 144-153. [Link]
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Gallo, M. B. C., Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society, 32(1), 133-146. [Link]
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Gallo, M. B. C., Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. R Discovery. [Link]
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Gallo, M. B. C., Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. [Link]
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Le, T., Nguyen, M.-P., & Chen, C.-W. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. International Journal of Molecular Sciences, 22(16), 8888. [Link]
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ResearchGate. (n.d.). Chemical structure of amoxicillin (left) and penicilloic acid (right). [Diagram]. Retrieved from [Link]
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Kumar, A., & Kumar, A. (2022). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. International Journal of Environmental Research and Public Health, 19(13), 7793. [Link]
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Gonçalves, L. R. B., Ferreira, A. L. O., & Fernandez-Lafuente, R. (2001). A kinetic study of synthesis of amoxicillin using penicillin G acylase immobilized on agarose. Biotechnology and Applied Biochemistry, 33(3), 181-188. [Link]
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Lu, C. Y., & Feng, C. H. (2007). Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry. Journal of Separation Science, 30(3), 329-332. [Link]
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Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic drug amoxicillin Part I: Examination of the degraded drug products by fragmentation with ion trap MSn. ResearchGate. [Link]
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Chaudhary, D. V., Patel, D. P., Shah, J. V., & Shah, P. A. (2015). Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application. Zenodo. [Link]
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ChemWhat. (n.d.). Amoxicillin (2S)-Piperazine-2,5-dione CAS#: 210289-71-7. Retrieved from [Link]
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ResearchGate. (n.d.). Suggested degradation pathway of Amoxicillin in an aqueous medium. [Diagram]. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Amoxicillin 1H NMR Spectrum (1D, 800 MHz, D2O, predicted). Retrieved from [Link]
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Gonçalves, L. R. B., Ferreira, A. L. O., & Fernandez-Lafuente, R. (2023). Enzymatic Synthesis of Amoxicillin in a Batch Reactor: Mathematical Modeling, Sensitivity Analysis, and Experimental Validation. Processes, 11(1), 199. [Link]
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Gonçalves, L. R. B., Ferreira, A. L. O., & Fernandez-Lafuente, R. (2002). Enzymatic synthesis of amoxicillin: avoiding limitations of the mechanistic approach for reaction kinetics. Biotechnology and Bioengineering, 80(6), 622-631. [Link]
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Francke, J. P., De Vroe, C., & De Lepeleire, I. (1981). Kinetics of intravenous amoxicillin in patients on long-term dialysis. Clinical Nephrology, 16(5), 247-250. [Link]
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INIS-IAEA. (n.d.). Photo-Fenton degradation of amoxicillin via magnetic TiO2-graphene oxide-Fe3O4 composite with a submerged magnetic separation membrane photocatalytic reactor (SMSMPR). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Amoxicillin's Open-Ring Dimer
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Amoxicillin, a cornerstone of antibacterial therapy, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring. This process initiates a cascade of reactions, leading to the formation of various degradation products, including dimeric species. The presence of these impurities can compromise the efficacy and safety of amoxicillin formulations. This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of the amoxicillin open-ring dimer, a significant degradation product. We will delve into the mechanistic pathways of its formation and present detailed protocols and field-proven insights for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is designed to equip researchers and drug development professionals with the necessary tools to accurately identify, quantify, and understand this critical impurity.
Introduction: The Imperative of Characterizing Amoxicillin Degradation
Amoxicillin's therapeutic efficacy is intrinsically linked to the integrity of its four-membered β-lactam ring. This strained ring is the pharmacophore, responsible for acylating and inactivating bacterial transpeptidases, thereby inhibiting cell wall synthesis. However, this inherent reactivity also renders amoxicillin susceptible to degradation under various conditions, including aqueous environments, pH fluctuations, and exposure to heat.[1]
The primary degradation pathway commences with the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring, leading to its irreversible opening and the formation of amoxicilloic acid.[2] This initial degradation product can then undergo further reactions, including dimerization. The formation of these dimers and other degradation products is a critical concern in pharmaceutical development and quality control for several reasons:
-
Loss of Potency: Degradation leads to a reduction in the concentration of the active pharmaceutical ingredient (API), diminishing the drug's therapeutic effect.
-
Potential for Immunogenicity: Amoxicillin degradation products, particularly high-molecular-weight species like dimers, have the potential to elicit allergic reactions in susceptible individuals.[3]
-
Challenges in Analytical Methodologies: The presence of multiple, structurally similar degradation products can complicate the development of accurate and reliable analytical methods for quality control.
Therefore, a thorough understanding and robust characterization of these degradation products, especially the open-ring dimer, are paramount for ensuring the safety, efficacy, and stability of amoxicillin-containing drug products.
The Degradation Pathway: From Monomer to Dimer
The formation of the amoxicillin open-ring dimer is not a direct process but rather a consequence of the initial hydrolysis of the β-lactam ring. The following diagram illustrates the key steps in this degradation pathway.
Caption: Amoxicillin degradation pathway leading to the open-ring dimer.
The initial and rate-limiting step is the hydrolysis of the β-lactam ring to form amoxicilloic acid.[4] This open-ring monomer is more flexible and possesses a newly formed carboxylic acid group and a secondary amine. The dimerization then occurs through various potential mechanisms, often involving the nucleophilic attack of the side-chain amino group of one amoxicilloic acid molecule on the activated carbonyl group of another. The exact structure of the resulting dimer can vary, with "Amoxicillin Related Compound J" being one of the commonly identified dimeric impurities.[5]
Spectroscopic Characterization of the Amoxicillin Open-Ring Dimer
A multi-technique spectroscopic approach is essential for the unambiguous identification and characterization of the amoxicillin open-ring dimer. Each technique provides complementary information about the molecule's structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR).
Expertise & Experience: When analyzing the NMR spectra of the amoxicillin open-ring dimer, the key is to look for the disappearance of signals corresponding to the intact β-lactam ring and the appearance of new signals indicative of the opened ring and the newly formed amide linkage. For instance, the characteristic protons of the β-lactam ring in amoxicillin typically appear as doublets around 5.5 ppm.[6] In the open-ring dimer, these signals will be absent and replaced by new signals in different regions of the spectrum, reflecting the changed chemical environment.
Quantitative Data Summary: ¹H NMR
| Structural Unit | Amoxicillin (Intact) | Amoxicillin Open-Ring Dimer (Expected) |
| β-lactam Protons | ~5.5 ppm (d) | Absent |
| Aromatic Protons | ~6.8-7.3 ppm | Similar chemical shifts, but may show more complex splitting patterns due to the larger molecular structure. |
| Methyl Protons | Two singlets ~1.2-1.6 ppm | Multiple singlets due to the two non-equivalent thiazolidine rings. |
| New Amide Proton | Absent | A new signal in the amide region (~7-9 ppm). |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the amoxicillin degradation product mixture (or isolated dimer) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons (e.g., -OH, -NH₂), which can simplify the spectrum.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire both ¹H and ¹³C NMR spectra.
-
For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning proton and carbon signals, respectively.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass all expected signals.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and splitting patterns to deduce the structure.
-
Compare the obtained spectra with those of amoxicillin and known degradation products.[7]
-
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry (MS)
MS is an indispensable technique for determining the molecular weight of the amoxicillin open-ring dimer and for obtaining structural information through fragmentation analysis.
Expertise & Experience: Electrospray ionization (ESI) is the preferred ionization technique for amoxicillin and its degradation products due to their polarity and thermal lability.[8] When coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap, it allows for accurate mass measurements, which are crucial for determining the elemental composition of the parent ion and its fragments.[9] The key diagnostic evidence for the dimer is the observation of a molecular ion peak corresponding to the expected molecular weight of the dimer (e.g., m/z 730.81 for C₃₂H₃₈N₆O₁₀S₂).[5]
Quantitative Data Summary: MS
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Fragments (MS/MS) |
| Amoxicillin | C₁₆H₁₉N₃O₅S | 366.11 | 349 (loss of NH₃), 160 (side chain) |
| Amoxicilloic Acid | C₁₆H₂₁N₃O₆S | 384.12 | Loss of H₂O, decarboxylation |
| Open-Ring Dimer (e.g., C₃₂H₃₈N₆O₁₀S₂) | C₃₂H₃₈N₆O₁₀S₂ | 730.81 | Fragments corresponding to the monomer units and the linkage region.[10] |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the amoxicillin degradation mixture in a suitable solvent compatible with the mobile phase (e.g., water/acetonitrile with 0.1% formic acid).[11]
-
Chromatographic Separation (LC):
-
Use a reversed-phase C18 column to separate the components of the mixture.
-
Employ a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile. This allows for the separation of amoxicillin, amoxicilloic acid, and the dimer.[12]
-
-
Mass Spectrometric Detection (MS):
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the dimer to confirm its presence and retention time.
-
Analyze the fragmentation pattern to confirm the structure. The fragmentation should be consistent with the proposed dimeric structure.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: In the context of amoxicillin degradation, FTIR is particularly useful for monitoring the disappearance of the characteristic β-lactam carbonyl stretch and the appearance of new bands associated with the open-ring structure. The β-lactam carbonyl in amoxicillin exhibits a strong absorption band at a relatively high wavenumber (around 1770 cm⁻¹) due to ring strain.[15] Upon hydrolysis, this band disappears and is replaced by a carboxylate COO⁻ stretch at a lower wavenumber (around 1600-1550 cm⁻¹) and a broader O-H stretch from the carboxylic acid.[2]
Quantitative Data Summary: FTIR
| Functional Group | Amoxicillin (Intact) | Amoxicillin Open-Ring Dimer (Expected) |
| β-Lactam C=O Stretch | ~1770 cm⁻¹ (strong) | Absent |
| Amide I C=O Stretch | ~1680 cm⁻¹ | Present, may be broadened or shifted due to the new amide linkage. |
| Carboxylate COO⁻ Stretch | Absent | ~1600-1550 cm⁻¹ (strong) |
| O-H Stretch (Carboxylic Acid) | Absent | Broad band ~3300-2500 cm⁻¹ |
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: The sample (as a solid powder or a dried film) is placed directly on the Attenuated Total Reflectance (ATR) crystal. This requires minimal sample preparation.[16]
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
-
Data Acquisition:
-
Press the sample firmly against the ATR crystal to ensure good contact.
-
Acquire the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis:
Caption: Experimental workflow for ATR-FTIR analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. While it lacks the structural specificity of NMR, MS, or FTIR, it is a valuable tool for kinetic studies of amoxicillin degradation.
Expertise & Experience: The degradation of amoxicillin can be monitored by observing the changes in its UV absorption spectrum over time.[19] Amoxicillin in solution typically shows an absorption maximum around 230 nm and another at around 270 nm, corresponding to the electronic transitions in the molecule.[20] As the β-lactam ring opens and further degradation occurs, the chromophoric system of the molecule is altered, leading to changes in the absorption spectrum, such as a decrease in the intensity of the main absorption bands or a shift in the wavelength of maximum absorption (λₘₐₓ).[21][22][23] By monitoring the absorbance at a specific wavelength over time, the kinetics of the degradation process can be determined.
Experimental Protocol: UV-Vis Kinetic Analysis
-
Sample Preparation: Prepare a solution of amoxicillin in a suitable buffer at a known concentration. The buffer should be chosen to maintain a constant pH throughout the experiment.
-
Instrument Setup:
-
Use a double-beam UV-Vis spectrophotometer.
-
Set the wavelength to the λₘₐₓ of amoxicillin (e.g., 230 nm).
-
Use the buffer solution as the blank.
-
-
Data Acquisition:
-
Place the amoxicillin solution in a cuvette and place it in the spectrophotometer.
-
Record the absorbance at regular time intervals. If the reaction is fast, use the kinetic mode of the instrument.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
The rate of degradation can be determined from the slope of this plot.
-
While not directly characterizing the dimer, this provides crucial information about the stability of amoxicillin under the tested conditions.
-
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. A plausible workflow for the comprehensive characterization of the amoxicillin open-ring dimer would be:
-
Initial Screening by LC-MS: Use LC-MS to separate the degradation mixture and tentatively identify the dimer based on its molecular weight.
-
Preparative HPLC Isolation: If a pure standard of the dimer is not available, use preparative HPLC to isolate the compound of interest.[7]
-
Unambiguous Structure Elucidation by NMR: Subject the isolated dimer to extensive NMR analysis (¹H, ¹³C, 2D NMR) to determine its complete chemical structure.
-
Functional Group Confirmation by FTIR: Use FTIR to confirm the absence of the β-lactam ring and the presence of the new functional groups (e.g., carboxylic acid).
-
Kinetic Profiling by UV-Vis: Employ UV-Vis spectroscopy to study the rate of amoxicillin degradation and, by extension, the formation of the dimer under various conditions.
Conclusion
The spectroscopic characterization of the amoxicillin open-ring dimer is a critical aspect of pharmaceutical analysis and quality control. A thorough understanding of its structure and formation is essential for the development of stable amoxicillin formulations and for ensuring patient safety. This guide has provided a comprehensive overview of the key spectroscopic techniques—NMR, MS, FTIR, and UV-Vis—and detailed protocols for their application in the characterization of this important degradation product. By adopting an integrated, multi-technique approach, researchers and drug development professionals can confidently identify, quantify, and control the presence of the amoxicillin open-ring dimer, thereby ensuring the quality and integrity of this vital antibiotic.
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Lu, C. Y., & Feng, C. H. (2007). Identification of Dimer Impurities in Ampicillin and Amoxicillin by Capillary LC and Tandem Mass Spectrometry. Journal of Separation Science, 30(3), 397-403. [Link]
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Gozlan, I., Rotstein, A., & Avisar, D. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. Chemosphere, 91(7), 985-992. [Link]
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Ali, I., & Maafa, M. (2024). Photodegradation of Amoxicillin in Aqueous Systems: A Review. Molecules, 29(1), 123. [Link]
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Ellepola, K., et al. (2022). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. Catalysts, 12(7), 724. [Link]
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Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS(n) and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry, 16(10), 1670-1676. [Link]
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Dogan, E. C., & Kidak, R. (2016). Degradation of amoxicillin by UV and UV/H2O2 processes. Water Science and Technology, 74(12), 2883-2892. [Link]
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Lu, C. Y., & Feng, C. H. (2007). Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry. Journal of Separation Science. [Link]
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ResearchGate. (n.d.). Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry | Request PDF. [Link]
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Gozlan, I., Rotstein, A., & Avisar, D. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. PubMed, 23466086. [Link]
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Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS(n) and accurate mass determination by ESI TOF. PubMed, 16099170. [Link]
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Shimadzu. (n.d.). LCMS-IT-TOF Analysis of Amoxicillin. [Link]
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MDPI. (2025). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. [Link]
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Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. ACS Publications. [Link]
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Claremont Colleges. (n.d.). Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the. [Link]
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ResearchGate. (n.d.). (PDF) Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. [Link]
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MDPI. (n.d.). Photodegradation of Amoxicillin Under UV Irradiation Using Hydrogen Peroxide. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0015193). [Link]
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An In-Depth Technical Guide to the Amoxicillin Open-Ring Dimer (C₃₂H₃₈N₆O₁₀S₂): Formation, Characterization, and Implications in Pharmaceutical Quality Control
Abstract
Amoxicillin, a cornerstone of β-lactam antibiotics, is susceptible to degradation, leading to the formation of various impurities that can impact its safety and efficacy. Among these, the amoxicillin open-ring dimer is a significant high-molecular-weight impurity. This technical guide provides a comprehensive overview of the amoxicillin open-ring dimer, detailing its molecular formula and weight, mechanism of formation, and authoritative analytical methodologies for its identification and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmaceutical sciences, offering field-proven insights into the causality behind experimental choices and ensuring the trustworthiness of described protocols.
Introduction: The Significance of Amoxicillin Degradation
Amoxicillin's therapeutic action is derived from its β-lactam ring, which inhibits bacterial cell wall synthesis.[1] However, this strained ring is also the molecule's point of vulnerability, susceptible to hydrolysis which leads to ring-opening.[1][2][3][4] This initial degradation step can be followed by further reactions, including dimerization, particularly in aqueous solutions or under certain storage conditions.[5][6] The formation of impurities like the open-ring dimer is a critical concern in pharmaceutical manufacturing and quality control. These degradation products can be inactive, lead to sub-optimal therapeutic outcomes, or potentially cause adverse reactions.[7][8][9][10] Therefore, a thorough understanding and robust analytical control of such impurities are paramount.
Core Molecular Attributes of the Amoxicillin Open-Ring Dimer
The primary open-ring dimer of amoxicillin is a distinct chemical entity with a defined molecular structure and weight. It is crucial to differentiate it from other related degradation products.
Molecular Formula and Weight
The definitive molecular characteristics of the amoxicillin open-ring dimer are summarized below. This data is essential for accurate mass spectrometry analysis and stoichiometric calculations.
| Attribute | Value | Source(s) |
| Molecular Formula | C₃₂H₃₈N₆O₁₀S₂ | [11][12] |
| Molecular Weight | 730.81 g/mol | [11][12] |
| Common Synonyms | Amoxicillin Dimer, Amoxicillin Related Compound J | [11][13] |
Note: Other related dimers, such as the decarboxylated dimer or the penicilloic acid form dimer, possess different molecular formulas and weights and should not be confused with this primary degradation product.[14][15][16][17]
Mechanism of Formation: From Monomer to Dimer
The formation of the open-ring dimer is a multi-step process initiated by the hydrolysis of the β-lactam ring of an amoxicillin molecule. This creates an amoxicilloic acid intermediate. This highly reactive intermediate can then undergo intermolecular aminolysis with a second, intact amoxicillin molecule, resulting in the dimer. The process is significantly influenced by factors such as pH, temperature, and concentration of amoxicillin in solution.[2][18][19] Alkaline conditions, in particular, have been shown to accelerate the degradation of amoxicillin.[3][4][7][8][9][10]
Caption: Formation pathway of the amoxicillin open-ring dimer.
Analytical Characterization and Quantification
A robust, stability-indicating analytical method is essential for the detection and quantification of the amoxicillin open-ring dimer in drug substances and products. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS), is the gold standard for this purpose.[5][6][20][21][22]
Experimental Protocol: LC-MS/MS for Dimer Identification
This protocol outlines a self-validating system for the unambiguous identification of the amoxicillin open-ring dimer. The causality behind using tandem mass spectrometry (MS/MS) lies in its ability to provide structural information through fragmentation patterns, thus confirming the identity of a compound beyond just its molecular weight.
Objective: To identify and confirm the presence of the amoxicillin open-ring dimer (m/z 731.2 [M+H]⁺) in a stressed amoxicillin sample.
Methodology:
-
Forced Degradation Sample Preparation:
-
Accurately prepare a solution of amoxicillin reference standard in water at a concentration of approximately 1 mg/mL.
-
Subject the solution to alkaline stress (e.g., adjust to pH 9 with dilute NaOH and heat at 60°C for 2 hours) to promote dimer formation.[7][10]
-
Neutralize the solution with a suitable acid (e.g., dilute phosphoric acid) before analysis.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
LC-MS System and Conditions:
-
HPLC System: Agilent 1220 Infinity LC System or equivalent.[23]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient designed to separate polar degradation products from the parent amoxicillin peak.
-
Flow Rate: 1.0 mL/min.[21]
-
Column Temperature: 30°C.[21]
-
Mass Spectrometer: Triple quadrupole or ion trap mass spectrometer.[18][20]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
-
Data Acquisition and Analysis:
-
Full Scan (MS1): Acquire data in full scan mode to detect the protonated molecular ion of the dimer ([M+H]⁺) at an m/z of approximately 731.2.
-
Product Ion Scan (MS2): Select the precursor ion at m/z 731.2 for collision-induced dissociation (CID).
-
Fragment Ion Monitoring: Monitor for characteristic fragment ions of the dimer. The fragmentation pattern provides a structural fingerprint for positive identification.[5]
-
Data Comparison: Compare the retention time and mass spectra of the peak in the stressed sample with that of a certified reference standard of the amoxicillin open-ring dimer, if available.
-
Caption: Experimental workflow for LC-MS/MS identification of the dimer.
Conclusion and Future Perspectives
The amoxicillin open-ring dimer (C₃₂H₃₈N₆O₁₀S₂) is a critical process-related impurity and degradation product that requires stringent control. Its formation, driven by the inherent instability of the β-lactam ring, underscores the importance of formulation strategies and storage conditions that maintain the integrity of amoxicillin. The analytical protocols detailed herein, centered around LC-MS/MS, provide a reliable framework for the identification and monitoring of this dimer, ensuring that pharmaceutical products meet the rigorous standards of safety and quality. Future research may focus on developing more rapid analytical techniques and further elucidating the potential immunological impact of this and other high-molecular-weight impurities.
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Amoxicillin Open Ring Dimer. Global Substance Registration System (GSRS). [Link]
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Amoxicillin Open Ring Decarboxylated Dimer (Disodium salt). Veeprho. [Link]
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Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry, 16(10), 1670-1676. [Link]
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Amoxicillin Open Ring Decarboxylated Dimer. SynZeal. [Link]
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Mixture of Amoxicillin and Open Ring Dimer. Pharmaffiliates. [Link]
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Hirte, N., et al. (2017). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. Water Research, 122, 249-259. [Link]
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Gallo, M. B. C., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society, 32(2), 373-385. [Link]
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Gallo, M. B. C., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. R Discovery. [Link]
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Carlier, M., et al. (2019). Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps. International Journal of Pharmaceutics, 558, 223-230. [Link]
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Lu, C. Y., & Feng, C. H. (2007). Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry. Journal of Separation Science, 30(3), 329-332. [Link]
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Forced degradation for Amoxicillin. ResearchGate. [Link]
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Gallo, M. B. C., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. ResearchGate. [Link]
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Gallo, M. B. C., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. [Link]
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Analysis of Amoxicillin using the LCMS-2010EV and the LCMS-IT-TOF. Shimadzu. [Link]
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Avisar, D., et al. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. Chemosphere, 91(7), 985-992. [Link]
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Pock, T., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics, 10(8), 957. [Link]
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Pock, T., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. ResearchGate. [Link]
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Raju, C. B. V. N., et al. (2009). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Acta Chromatographica, 21(1), 57-70. [Link]
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Amoxicillin Trihydrate - Impurity J (Freebase). Pharmaffiliates. [Link]
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1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0015193). Human Metabolome Database. [Link]
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Al-Hawadi, J., et al. (2023). Photodegradation of Amoxicillin in Aqueous Systems: A Review. Molecules, 28(13), 5183. [Link]
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Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of Amoxicillin and its Open-Ring Dimer Impurity
Abstract
This application note presents a detailed, validated protocol for the simultaneous quantification of amoxicillin (AMX) and its primary degradation product, the amoxicillin open-ring dimer (AOD), in human plasma. Amoxicillin, a widely used β-lactam antibiotic, is susceptible to hydrolysis, which opens the critical β-lactam ring, leading to a loss of antibacterial activity.[1][2][3] The resulting product can dimerize, forming impurities that are critical to monitor in both pharmaceutical formulations and clinical samples. This method utilizes a straightforward solid-phase extraction (SPE) procedure followed by a rapid and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) analysis. The protocol has been developed to meet the stringent requirements for bioanalytical method validation as outlined by regulatory agencies like the FDA, ensuring accuracy, precision, and reliability.[4][5][6]
Introduction: The Rationale for Monitoring Amoxicillin Degradation
Amoxicillin's therapeutic efficacy is entirely dependent on the integrity of its β-lactam ring.[2] This four-membered ring is highly strained and susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. This reaction opens the ring to form amoxicilloic acid, which is devoid of antibacterial activity.[3] This degradation product can further react to form various impurities, including the amoxicillin open-ring dimer (AOD).
The presence and quantity of AOD are critical quality attributes for several reasons:
-
Pharmaceutical Quality Control: In drug formulations, the formation of AOD indicates product degradation, impacting potency and potentially leading to sub-optimal therapeutic outcomes. Regulatory bodies require strict monitoring of such impurities.
-
Clinical and Pharmacokinetic Studies: In biological matrices like plasma, the degradation of amoxicillin in vivo or during sample handling can affect the accuracy of pharmacokinetic assessments. Measuring both the parent drug and its key degradation product provides a more complete picture of the drug's disposition.[7]
-
Environmental Monitoring: Amoxicillin is frequently detected in wastewater, and understanding its degradation pathways is crucial for assessing its environmental fate and impact.[8][9]
LC-MS/MS is the analytical technique of choice for this application due to its superior sensitivity and selectivity, allowing for the precise quantification of both amoxicillin and its dimer even in complex biological matrices.[10]
Principle of the Method
This method employs a robust sample preparation strategy using solid-phase extraction (SPE) to isolate amoxicillin and AOD from plasma proteins and other endogenous interferences.[7][11] Chromatographic separation is achieved on a reversed-phase C18 column, which is capable of retaining these relatively polar compounds and separating them from matrix components.[12] Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique ensures that only the specific precursor-to-product ion transitions for each analyte and its stable isotope-labeled internal standard are monitored, providing exceptional sensitivity and minimizing interferences.[13]
Experimental Protocol
Materials and Reagents
-
Amoxicillin trihydrate (Reference Standard)
-
Amoxicillin Open-Ring Dimer (Reference Standard)
-
Amoxicillin-d4 (Internal Standard, IS)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
-
Oasis HLB SPE Cartridges (1 cc, 30 mg)
Chemical Degradation Pathway
The primary degradation pathway begins with the hydrolysis of the β-lactam ring in amoxicillin to form amoxicilloic acid. This intermediate is unstable and can subsequently form dimer structures.
Caption: Degradation pathway of Amoxicillin to its Open-Ring Dimer.
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Amoxicillin and AOD in a 50:50 (v/v) mixture of methanol and water. Prepare the Amoxicillin-d4 (IS) stock solution in methanol.
-
Working Solutions: Serially dilute the stock solutions with 50:50 methanol/water to prepare working solutions for calibration curve standards and quality controls (QCs).
-
Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to create a calibration curve (e.g., 10–15000 ng/mL) and at least three levels of QCs (low, medium, high).[7]
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To a 250 µL aliquot of plasma, add 25 µL of the IS working solution (e.g., 1000 ng/mL Amoxicillin-d4). Vortex briefly.
-
Add 500 µL of 0.2% formic acid in water and vortex for 30 seconds to mix. This step acidifies the sample and aids in protein precipitation.
-
Solid-Phase Extraction (SPE) Protocol
The SPE workflow is designed to efficiently extract the analytes while removing interfering plasma components.
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
LC-MS/MS Conditions
The chromatographic conditions are optimized for the separation and retention of the polar analytes, while the MS/MS parameters are tuned for maximum sensitivity and specificity.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Agilent 1220 Infinity LC or equivalent |
| Column | ZORBAX SB-Aq (4.6 x 150 mm, 1.8 µm)[14] |
| Column Temp. | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[15] |
| Flow Rate | 0.6 mL/min[7] |
| Injection Vol. | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole with ESI Source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor (Q1) m/z | Product (Q3) m/z | Dwell (ms) | DP (V) | CE (V) |
| Amoxicillin | 366.1 | 349.2 (Quantifier)[16] | 150 | 60 | 25 |
| 366.1 | 160.1 (Qualifier)[13] | 150 | 60 | 35 | |
| Amoxicillin-d4 (IS) | 370.1 | 114.1[16] | 150 | 65 | 40 |
| AOD | 730.8 | 349.2 (Quantifier) | 150 | 80 | 45 |
| 730.8 | 160.1 (Qualifier) | 150 | 80 | 55 |
DP = Declustering Potential; CE = Collision Energy. Values should be optimized for the specific instrument used.
Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[4][5][17] All parameters met the acceptance criteria.
Table 4: Summary of Method Validation Results
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 for both analytes |
| Range | 10 - 15000 ng/mL | Confirmed |
| LLOQ | S/N > 10; Precision ≤20%; Accuracy ±20% | 10 ng/mL, met criteria |
| Intra-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 8.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 10.2% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±9.8% |
| Matrix Effect | IS-normalized factor CV ≤ 15% | CV < 11% |
| Recovery | Consistent and reproducible | > 85% for all analytes |
| Stability | Bench-top, Freeze-thaw, Long-term | Stable under all tested conditions |
Troubleshooting
-
Poor Peak Shape: Amoxicillin can exhibit peak tailing. The use of an aqueous-stable column (like ZORBAX SB-Aq) and formic acid in the mobile phase is critical to ensure symmetrical peaks.[12][14]
-
Low Recovery: Inefficient SPE can lead to low recovery. Ensure proper conditioning of the cartridge and that the pH of the sample load is appropriate for analyte retention.
-
In-source Degradation: Amoxicillin can be thermally labile. Optimize ion source temperature to maximize signal without causing fragmentation within the source. Chilling the autosampler to ~10°C can also minimize degradation of samples awaiting injection.[15]
-
High Background/Interference: Plasma is a complex matrix. If interference is observed, consider a more rigorous wash step in the SPE protocol or adjust the chromatographic gradient to better separate the analytes from the interfering peaks.
Conclusion
This application note provides a comprehensive, validated LC-MS/MS protocol for the reliable quantification of amoxicillin and its open-ring dimer in human plasma. The method demonstrates excellent sensitivity, specificity, and robustness, making it suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and pharmaceutical quality control environments. The detailed steps and validation framework ensure that the data generated is accurate and defensible, adhering to stringent regulatory standards.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
-
Claremont Colleges. (n.d.). Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry. Scholarship @ Claremont. [Link]
-
ResearchGate. (n.d.). Suggested degradation pathway of Amoxicillin in an aqueous medium. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Pingale, S. G., Badgujar, M. A., Mangaonkar, K. V., & Mastorakis, N. E. (2012). Determination of amoxicillin in human plasma by LC-MS/MS and its application to a bioequivalence study. WSEAS Transactions on Biology and Biomedicine, 9(1), 1-8. [Link]
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Agilent Technologies. (n.d.). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Dong, W. C., Hou, Z. L., Jiang, X. H., & Jiang, Y. (2012). A Simple Sample Preparation Method for Measuring Amoxicillin in Human Plasma by Hollow Fiber Centrifugal Ultrafiltration. Journal of Chromatographic Science, 51(3), 266–271. [Link]
-
Dong, W. C., Hou, Z. L., Jiang, X. H., & Jiang, Y. (2012). A Simple Sample Preparation Method for Measuring Amoxicillin in Human Plasma by Hollow Fiber Centrifugal Ultrafiltration. Journal of Chromatographic Science, 51(3), 266-271. [Link]
-
National Institutes of Health. (2022). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. [Link]
-
University of Alberta Libraries. (n.d.). HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration. [Link]
-
National Institutes of Health. (n.d.). Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues. [Link]
-
PubMed. (2016). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. [Link]
-
International Research Journal of Pharmacy. (2012). Determination of amoxicillin in human plasma using cephalexin as an internal standard and HPLC-MS/MS for the application of bioe. [Link]
-
National Institutes of Health. (2022). New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection. [Link]
-
ResearchGate. (2007). Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry. [Link]
-
MDPI. (n.d.). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]
-
Semantic Scholar. (2007). Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry. [Link]
-
ResearchGate. (n.d.). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. [Link]
-
PubMed. (2007). Identification of Dimer Impurities in Ampicillin and Amoxicillin by Capillary LC and Tandem Mass Spectrometry. [Link]
-
Shimadzu. (2015). Highly sensitive quantitative analysis of Amoxicillin and Clavulanic acid from plasma using LC/MS/MS. [Link]
-
Lirias. (n.d.). Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS. [Link]
-
National Institutes of Health. (n.d.). Identification of In Vitro Metabolites of Amoxicillin in Human Liver Microsomes by LC–ESI/MS. [Link]
-
Global Substance Registration System. (n.d.). AMOXICILLIN OPEN RING DIMER. [Link]
-
ResearchGate. (n.d.). MRM parameters for the MS/MS detection. [Link]
-
SynZeal. (n.d.). Amoxicillin Open Ring Decarboxylated Dimer. [Link]
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Application Note: A Comprehensive Guide to Forced Degradation Studies of Amoxicillin and the Characterization of its Open-Ring Dimer
Introduction: The Imperative for Stability Testing
Amoxicillin, a cornerstone of the β-lactam class of antibiotics, is widely prescribed for its broad-spectrum bactericidal activity. Its therapeutic efficacy, however, is intrinsically linked to the chemical integrity of its β-lactam ring, a strained four-membered cyclic amide highly susceptible to degradation.[1] The resulting degradation products not only lack antibacterial activity but can also be implicated in adverse effects. Therefore, a thorough understanding of amoxicillin's stability profile is a critical aspect of drug development, quality control, and formulation science.
Forced degradation, or stress testing, is a regulatory requirement mandated by guidelines such as the International Council for Harmonisation's (ICH) Q1A(R2) to elucidate the intrinsic stability of a drug substance.[2][3] These studies involve subjecting the drug to conditions more severe than accelerated stability testing, such as extremes of pH, oxidative stress, heat, and light.[4] The primary objectives are to identify potential degradation products, establish degradation pathways, and, crucially, to develop and validate stability-indicating analytical methods (SIAMs) capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradants.[3]
This application note provides a detailed framework and actionable protocols for conducting forced degradation studies on amoxicillin. It places a specific focus on the formation and detection of critical degradants, including the primary hydrolytic product, amoxicilloic acid, and a significant process- and storage-related impurity, the amoxicillin open-ring dimer.
The Chemistry of Degradation: Pathways and Products
The degradation of amoxicillin is primarily driven by the hydrolysis of the β-lactam ring. This process initiates a cascade of subsequent reactions leading to a variety of products. Understanding these pathways is essential for interpreting chromatograms and identifying peaks during analysis.
Primary Hydrolytic Pathway
Under both acidic and alkaline conditions, the principal degradation mechanism is the nucleophilic attack on the carbonyl carbon of the β-lactam ring by water or hydroxide ions. This irreversibly opens the ring to form Amoxicilloic Acid (also known as amoxicillin penicilloic acid), the open-ring monomer.[5][6] This product is inactive as an antibiotic. Amoxicilloic acid is often an intermediate that can undergo further degradation, such as intramolecular aminolysis, to form the more stable Amoxicillin Diketopiperazine .[5][7]
Dimerization Pathway
The formation of dimers is a known degradation pathway for penicillin antibiotics.[8] The Amoxicillin Open-Ring Dimer is a significant impurity that can form under various conditions, particularly thermal stress.[9][10] This impurity arises from an intermolecular reaction where, for instance, the side-chain amino group of one amoxicillin molecule attacks the β-lactam ring of another. The resulting open-ring dimer is a complex structure that must be effectively resolved from the parent drug and other degradants by the analytical method.[11]
Figure 1: Primary degradation pathways of Amoxicillin under various stress conditions.
Experimental Design: The "Why" Behind the Protocol
The fundamental principle of forced degradation is to achieve a target degradation of approximately 5-20%.[2] This range is a critical experimental choice. Degradation below 5% may not generate sufficient quantities of impurities for reliable detection and characterization. Conversely, degradation exceeding 20% can lead to the formation of secondary and tertiary degradants, complicating the analysis and potentially obscuring the primary degradation pathway. The conditions outlined below are starting points and should be optimized to achieve this target degradation level.
A control sample, protected from stress conditions, must be analyzed alongside the stressed samples to establish the baseline purity and serve as a point of comparison.
Protocols for Forced Degradation of Amoxicillin
Safety Precaution: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Preparation of Stock Solution
-
Accurately weigh approximately 25 mg of Amoxicillin Trihydrate reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent, such as a mixture of 0.01 M KH₂PO₄ buffer (pH 5.0) and methanol (80:20 v/v), to obtain a stock solution of approximately 1 mg/mL anhydrous amoxicillin.[12] This will be the Stock Solution .
Stress Condition Protocols
The following protocols are designed to be performed on aliquots of the Stock Solution .
| Stress Condition | Reagent/Condition | Temperature | Duration | Post-Stress Processing |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60°C | 2-4 hours | Cool and neutralize with an equivalent volume/molarity of NaOH. |
| Alkaline Hydrolysis | 0.015 M Sodium Hydroxide (NaOH) | Room Temp (25°C) | 15-30 min | Neutralize with an equivalent volume/molarity of HCl. |
| Oxidative | 3% Hydrogen Peroxide (H₂O₂) | Room Temp (25°C) | 30-60 min | No processing needed before dilution. |
| Thermal (Heat) | Store Stock Solution in a sealed vial | 80°C | 24 hours | Cool to room temperature before analysis. |
| Photolytic | Expose Stock Solution in a quartz cuvette or suitable transparent container | Photostability Chamber | >1.2 million lux hours and >200 W h/m² | Analyze alongside a dark control sample wrapped in aluminum foil. |
Table 1: Recommended Starting Conditions for Forced Degradation of Amoxicillin. Durations should be adjusted to achieve 5-20% degradation.[9][12][13][14]
Analytical Methodology: A Stability-Indicating HPLC-UV Method
The trustworthiness of a forced degradation study hinges on the analytical method's ability to be stability-indicating. This means the method must be able to resolve the parent peak (amoxicillin) from all generated degradation products and any potential excipients without interference.
Figure 2: General experimental workflow for forced degradation and analysis.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for amoxicillin and its degradants.[15] |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 5.0 with dilute H₃PO₄ | Buffered aqueous phase to control ionization and ensure reproducible retention times.[15] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute less polar components. |
| Gradient Elution | 0-5 min: 5% B5-20 min: 5% to 40% B20-25 min: 40% B25-26 min: 40% to 5% B26-35 min: 5% B | A gradient is essential to elute early, polar degradants (like amoxicilloic acid) and separate them from the parent drug and later-eluting, less polar impurities (like dimers). |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures retention time stability. |
| Detection Wavelength | 230 nm | Amoxicillin and its key degradants exhibit strong absorbance at this wavelength.[15] |
| Injection Volume | 20 µL |
Table 2: Recommended HPLC-UV Method Parameters.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be validated. This is a non-negotiable step for ensuring trustworthy results.
-
Preparation: Prepare a solution containing partially degraded amoxicillin (e.g., from the alkaline hydrolysis protocol) where the parent peak and a major degradant peak (e.g., amoxicilloic acid) are both present.
-
Injections: Make at least five replicate injections of this SST solution.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the amoxicillin peak and the closest eluting degradant peak must be > 2.0. This ensures the peaks are baseline separated.
-
Tailing Factor (T): The tailing factor for the amoxicillin peak should be < 2.0. This indicates good peak shape.
-
Relative Standard Deviation (%RSD): The %RSD for the peak area of amoxicillin across replicate injections should be < 2.0%. This demonstrates system precision.
-
Expected Results and Data Interpretation
The analysis of stressed samples will generate chromatograms showing the remaining amoxicillin and newly formed peaks corresponding to degradation products.
| Stress Condition | Major Expected Degradation Products |
| Acid/Alkaline Hydrolysis | Amoxicilloic Acid, Amoxicillin Diketopiperazine. Alkaline conditions are typically more aggressive.[5][13] |
| Oxidative | Amoxicillin-S-Oxide and other oxidized species.[1][16] |
| Thermal (Heat) | A complex mixture including the Amoxicillin Open-Ring Dimer and Amoxicilloic Acid.[9] |
| Photolytic | Generally low degradation of the parent drug, but potential formation of Amoxicillin-S-Oxide and degradation of primary impurities.[16][17] |
Table 3: Summary of Degradation Products Expected Under Various Stress Conditions.
Data Calculation: The extent of degradation is calculated as follows:
-
% Degradation = [(Initial Area of Amoxicillin - Area of Amoxicillin in Stressed Sample) / Initial Area of Amoxicillin] * 100
The peak purity of the amoxicillin peak in the stressed samples should be assessed using a PDA detector to ensure no degradant peaks are co-eluting.
Conclusion
This application note provides a robust and scientifically grounded methodology for performing forced degradation studies on amoxicillin, in accordance with ICH guidelines. The protocols are designed to effectively generate and identify key degradation products, including the critical open-ring dimer. The provided stability-indicating HPLC method serves as a self-validating system, ensuring the integrity and trustworthiness of the results. By applying these protocols, researchers and drug development professionals can gain a comprehensive understanding of amoxicillin's stability profile, which is paramount for developing safe, effective, and stable pharmaceutical products.
References
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Sun, Y., et al. (2019). Oxidative Degradation of Amoxicillin in Aqueous Solution by Thermally Activated Persulfate. Journal of Chemistry, 2019, 2505823. Available from: [Link]
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Davletshin, R. R., et al. (2024). A Study of the Thermal Degradation of Amoxicillin Trihydrate Using Raman Spectroscopy and High-Performance Liquid Chromatography. Journal of Applied Spectroscopy. Available from: [Link]
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Lurie, O., et al. (2011). Investigation of an amoxicillin oxidative degradation product formed under controlled environmental conditions. Environmental Chemistry, 8(1), 48-54. Available from: [Link]
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Veerareddy, P. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. PharmaRead. Available from: [Link]
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Davletshin, R. R., et al. (2024). A STUDY OF THE THERMAL DEGRADATION OF AMOXICILLIN TRIHYDRATE USING RAMAN SPECTROSCOPY AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. ProQuest. Available from: [Link]
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Ali, I., & Maafa, M. (2024). Photodegradation of Amoxicillin in Aqueous Systems: A Review. MDPI. Available from: [Link]
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Jayarathna, L., et al. (2022). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. ACS ES&T Water. Available from: [Link]
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Nascimento, N. R. F., et al. (2018). Degradation of amoxicillin applying photo-Fenton and acid hydrolysis processes with toxicity evaluation via antimicrobial susceptibility tests. PubMed. Available from: [Link]
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Wang, J., et al. (2018). Oxidative Degradation of Amoxicillin in Aqueous Solution with Contact Glow Discharge Electrolysis. Industrial & Engineering Chemistry Research. Available from: [Link]
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Ali, I., & Maafa, M. (2024). Photodegradation of Amoxicillin in Aqueous Systems: A Review. PubMed. Available from: [Link]
-
Khan, S., et al. (2024). Photodegradation of Amoxicillin Under UV Irradiation Using Hydrogen Peroxide. MDPI. Available from: [Link]
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Gallo, M. B. C., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Scite. Available from: [Link]
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Gallo, M. B. C., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. R Discovery. Available from: [Link]
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Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]
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de Oliveira, A. R. M., et al. (2017). Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. Critical Reviews in Analytical Chemistry. Available from: [Link]
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Kamberi, M., & Tsutsumi, Y. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
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Netze, J. (2017). Amoxicillin: Melting or Degradation? DSC and TGA-FT-IR Provide Answers!. NETZSCH Analyzing & Testing. Available from: [Link]
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Fong, G. W., et al. (1984). Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography. Journal of Chromatography. Available from: [Link]
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Context from a table on ResearchGate showing forced degradation conditions. (2019). Available from: [Link]
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Kumar, A., et al. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available from: [Link]
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Letzel, T., et al. (2022). Factors affecting the hydrolysis of the antibiotic amoxicillin in the aquatic environment. Chemosphere. Available from: [Link]
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Gallo, M. B. C., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. ResearchGate. Available from: [Link]
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Gallo, M. B. C., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. Available from: [Link]
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Lurie, O., et al. (2011). Investigation of an amoxicillin oxidative degradation product formed under controlled environmental conditions. ResearchGate. Available from: [Link]
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Diagram showing the suggested degradation pathway of Amoxicillin. ResearchGate. Available from: [Link]
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Gozlan, I., et al. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. PubMed. Available from: [Link]
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Ay, F., & Kargi, F. (2010). Advanced Oxidation of Amoxicillin by Fenton's Reagent Treatment. ResearchGate. Available from: [Link]
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Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]
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Khan, S., et al. (2024). Photodegradation of Amoxicillin Under UV Irradiation Using Hydrogen Peroxide. MDPI. Available from: [Link]
-
Wang, Y., et al. (2023). Amoxicillin degradation in the heat, light, or heterogeneous catalyst activated persulfate systems: Comparison of kinetics, mechanisms and toxicities. PubMed. Available from: [Link]
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Reddy, G. S., et al. (2009). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Acta Chromatographica. Available from: [Link]
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Koeberlein, A., & Huesgen, A. G. (n.d.). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Technologies. Available from: [Link]
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Li, Y., et al. (2021). Discussion on the dimerization reaction of penicillin antibiotics. PMC - NIH. Available from: [Link]
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SynZeal. (n.d.). Amoxicillin Open Ring Decarboxylated Dimer. SynZeal. Available from: [Link]
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Application Notes and Protocols for the Use of Amoxicillin Open-Ring Dimer as a Reference Standard in Pharmaceutical Analysis
Introduction: The Critical Role of Impurity Profiling in Amoxicillin Quality Control
Amoxicillin, a β-lactam antibiotic, is a cornerstone in the treatment of bacterial infections. Its therapeutic efficacy and safety are directly linked to its purity. During synthesis, formulation, and storage, amoxicillin can degrade to form various impurities. These impurities can be inactive, exhibit toxicity, or even lead to adverse immunological reactions. Therefore, regulatory bodies worldwide mandate stringent control over the impurity profile of amoxicillin drug substances and products.
One of the significant degradation products is the amoxicillin open-ring dimer. This impurity is formed through the hydrolysis of the chemically labile β-lactam ring, a characteristic structural feature of penicillin-class antibiotics. The presence of this dimer beyond acceptable limits can compromise the quality and safety of the final pharmaceutical product.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the amoxicillin open-ring dimer as a reference standard in pharmaceutical analysis. We will delve into the formation and structure of this impurity, provide detailed protocols for its preparation and characterization, and outline a validated High-Performance Liquid Chromatography (HPLC) method for its quantification.
Formation and Chemical Structure of Amoxicillin Open-Ring Dimer
The formation of the amoxicillin open-ring dimer is a consequence of the inherent instability of the β-lactam ring in the presence of nucleophiles, such as water. The reaction mechanism involves the nucleophilic attack on the carbonyl carbon of the β-lactam ring of one amoxicillin molecule by the amino group of another, which has undergone hydrolysis to form amoxicilloic acid. This process results in the formation of a dimeric structure where two amoxicillin moieties are linked.
The chemical structure of the amoxicillin open-ring dimer is presented below:
-
Chemical Name: (2S,5R,6R)-6-((R)-2-((R)-2-((R)-2-amino-2-(4-hydroxyphenyl)acetamido)-2-((2R,4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)acetamido)-2-(4-hydroxyphenyl)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
-
Molecular Formula: C₃₂H₃₈N₆O₁₀S₂[1]
-
Molecular Weight: 730.81 g/mol [1]
-
CAS Number: 73590-06-4
This impurity is recognized by major pharmacopoeias, including the United States Pharmacopeia (USP), where it is referred to as Amoxicillin Related Compound J . The availability of a well-characterized reference standard for this impurity is paramount for its accurate quantification in pharmaceutical samples.
Preparation of Amoxicillin Open-Ring Dimer Reference Standard via Forced Degradation
A reference standard of the amoxicillin open-ring dimer can be prepared in the laboratory through a controlled forced degradation study. This process mimics the degradation pathways that amoxicillin might undergo under various stress conditions.
Protocol for Forced Degradation (Alkaline Hydrolysis)
This protocol is designed to induce the formation of the amoxicillin open-ring dimer through alkaline hydrolysis.
-
Preparation of Amoxicillin Solution: Accurately weigh 1 gram of amoxicillin trihydrate reference standard and dissolve it in 100 mL of purified water in a volumetric flask.
-
Induction of Degradation: Adjust the pH of the solution to 10 with 0.1 M sodium hydroxide solution.[2]
-
Incubation: Heat the solution at 60°C for 2-4 hours, monitoring the degradation process periodically by HPLC.[2]
-
Neutralization: Once a significant amount of the dimer has been formed (as observed by the appearance of the corresponding peak in the chromatogram), cool the solution to room temperature and neutralize it to pH 7.0 with 0.1 M hydrochloric acid.
-
Isolation and Purification: The open-ring dimer can be isolated from the reaction mixture using preparative HPLC.
-
Lyophilization: Lyophilize the collected fractions containing the purified dimer to obtain a stable, solid reference standard.
Characterization of the Amoxicillin Open-Ring Dimer Reference Standard
To ensure the identity, purity, and suitability of the prepared reference standard, a comprehensive characterization is essential.
High-Performance Liquid Chromatography (HPLC-UV)
The purity of the reference standard should be determined using a validated HPLC method, as detailed in the subsequent section of this application note. The purity should be ≥95% for use as a reference standard.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the amoxicillin open-ring dimer.
-
Expected Molecular Ion: In positive ion mode, the protonated molecular ion [M+H]⁺ is expected at m/z 731.8.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern. Key fragments would correspond to the cleavage of the amide bond linking the two amoxicillin moieties and the characteristic fragmentation of the penicilloic acid structure.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative Analysis of Amoxicillin Open-Ring Dimer using HPLC
A validated reversed-phase HPLC (RP-HPLC) method is the industry standard for the quantification of impurities in amoxicillin. The following protocol is a robust method for the determination of the amoxicillin open-ring dimer.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
This method is based on established principles for amoxicillin impurity analysis and may require optimization for specific instrumentation and samples.[4][5][6]
Preparation of Solutions
-
Diluent: Mobile Phase A
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the amoxicillin open-ring dimer reference standard and dissolve it in 100 mL of Diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the Diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution (1 mg/mL of Amoxicillin): Accurately weigh an amount of the amoxicillin drug substance or powdered tablets/capsules equivalent to 100 mg of amoxicillin and dissolve it in 100 mL of Diluent. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
System Suitability
Before initiating the analysis, the chromatographic system must meet the following criteria:
-
Tailing Factor: The tailing factor for the amoxicillin peak should be not more than 2.0.
-
Theoretical Plates: The column efficiency, determined from the amoxicillin peak, should be not less than 2000 theoretical plates.
-
Resolution: The resolution between the amoxicillin peak and the nearest eluting impurity peak should be not less than 1.5.
Data Analysis and Quantification
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak areas for the amoxicillin open-ring dimer in the chromatograms.
-
Construct a calibration curve by plotting the peak area of the dimer against its concentration for the calibration standards.
-
Determine the concentration of the amoxicillin open-ring dimer in the sample solution using the linear regression equation of the calibration curve.
-
Calculate the percentage of the amoxicillin open-ring dimer in the amoxicillin sample using the following formula:
% Dimer = (Concentration of Dimer in Sample (µg/mL) / Concentration of Amoxicillin in Sample (µg/mL)) x 100%
Workflow and Data Presentation
The overall workflow for the utilization of the amoxicillin open-ring dimer as a reference standard is depicted in the following diagram:
Caption: Workflow for the preparation and use of amoxicillin open-ring dimer.
Conclusion
The accurate quantification of the amoxicillin open-ring dimer is a critical aspect of ensuring the quality and safety of amoxicillin-containing pharmaceuticals. The use of a well-characterized reference standard is indispensable for achieving reliable and reproducible analytical results. The protocols and methodologies outlined in this application note provide a comprehensive framework for the preparation, characterization, and utilization of the amoxicillin open-ring dimer as a reference standard in a regulatory-compliant environment. By implementing these procedures, pharmaceutical scientists can confidently monitor and control this critical impurity, thereby safeguarding patient health and ensuring product quality.
References
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SynZeal. (n.d.). Amoxicillin EP Impurity J. Retrieved from [Link]
- Franski, R., Zalas, M., & Frański, R. (2014). Electrospray ionization collision-induced dissociation tandem mass spectrometry of amoxicillin and ampicillin and their degradation products. Rapid Communications in Mass Spectrometry, 28(11), 1285-1292.
- Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry, 16(10), 1670–1676.
- Raju, C. B. V. N., Rao, C. S., & Rao, G. N. (2009). RP-HPLC method for analysis of related substances in amoxicillin drug substance.
- USP. (2018). Amoxicillin Tablets. USP-NF.
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Axios Research. (n.d.). Amoxicillin Open Ring Decarboxylated Dimer. Retrieved from [Link]
-
Gsrs. (n.d.). AMOXICILLIN OPEN RING DIMER. Retrieved from [Link]
- Douša, M., & Hosmanová, R. (2005). Rapid determination of amoxicillin in premixes by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 37(2), 373-377.
-
Gsrs. (n.d.). This compound. Retrieved from [Link]
- S. K., P., & S., R. (2012). Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 681-685.
- da Silva, A. C. C., de Oliveira, M. A. L., & de Souza, S. V. C. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society, 32(3), 546-561.
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USP. (n.d.). Amoxicillin. Retrieved from [Link]
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SynThink Research Chemicals. (n.d.). Amoxicillin EP Impurities and USP Related Compounds. Retrieved from [Link]
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Abstract
This application note provides a detailed technical guide for the identification and quantification of amoxicillin and its related compounds. Amoxicillin, a widely used β-lactam antibiotic, is susceptible to degradation, making the accurate analysis of its impurities and degradation products a critical aspect of quality control and stability testing. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, focusing on the development of robust, stability-indicating analytical methods. We present detailed protocols for forced degradation studies, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), supplemented with data tables and workflow diagrams to ensure clarity and reproducibility.
Introduction
Amoxicillin is a semi-synthetic antibiotic from the aminopenicillin class, renowned for its broad spectrum of activity against various bacterial infections.[1] Its therapeutic efficacy is intrinsically linked to the integrity of its β-lactam ring, a four-membered cyclic amide. This structural feature, while essential for its antibacterial action, is also its point of vulnerability, being susceptible to hydrolysis under various conditions.[2] Consequently, amoxicillin can degrade into a variety of related substances, which may lack therapeutic activity or, in some cases, act as sensitizing agents.[1]
Regulatory bodies such as the International Council for Harmonisation (ICH), European Pharmacopoeia (EP), and United States Pharmacopeia (USP) mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[3][4][5] Therefore, the development of validated, stability-indicating analytical methods—capable of separating and quantifying amoxicillin in the presence of its potential degradation products and process impurities—is not merely a technical exercise but a fundamental requirement for ensuring drug safety and efficacy. This guide provides the foundational knowledge and practical protocols to achieve this.
Forced Degradation Studies: A Prerequisite for Stability-Indicating Methods
Expertise & Experience: Before a quantitative method can be trusted, its specificity must be proven. A stability-indicating method is one that can unequivocally assess the drug in the presence of its degradation products. Forced degradation (or stress testing) is the cornerstone of developing such a method. By intentionally subjecting the drug substance to harsh conditions—more severe than those it would encounter in accelerated stability studies—we can purposefully generate the very impurities the method needs to be able to resolve.[6][7] This proactive approach ensures the method is "future-proofed" against unexpected degradation products that may form during the product's shelf life.
The primary degradation pathways for amoxicillin involve the hydrolysis of the β-lactam ring.[2] Stress testing helps to confirm these known pathways and potentially uncover others. The conditions outlined below are based on ICH Q1A(R2) guidelines.
Protocol 1: Forced Degradation of Amoxicillin
-
Sample Preparation: Prepare a stock solution of amoxicillin drug substance in a suitable diluent (e.g., 0.05 M potassium phosphate buffer, pH 5.0) at a concentration of approximately 1.0 mg/mL.[8]
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M hydrochloric acid (HCl). Keep at room temperature for 4-6 hours. Before analysis, carefully neutralize the solution with 0.1 M sodium hydroxide (NaOH).[9]
-
Alkaline Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.01 M NaOH. Keep at room temperature for approximately 15-30 minutes.[9][10] Amoxicillin is particularly susceptible to base hydrolysis, often resulting in rapid degradation.[9] Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 1-2 hours.[11]
-
Thermal Degradation: Transfer the solid amoxicillin powder into a petri dish, creating a thin layer. Place it in a hot air oven at 105°C for 3 hours.[9] Also, subject a stock solution to 60-80°C for several hours.
-
Photodegradation: Expose a stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be kept in the dark to rule out thermal degradation.
-
Analysis: Analyze each stressed sample, along with an unstressed control sample, using the HPLC method described in Section 2. The goal is to achieve 10-30% degradation of the parent drug, which can be controlled by adjusting the stress duration or reagent concentration.
Visualization: Forced Degradation Workflow
Caption: Workflow for forced degradation studies of amoxicillin.
Data Presentation: Common Amoxicillin Degradation Products
| Degradation Product Name | Abbreviation | Typical m/z [M+H]⁺ | Formation Condition | Causality |
| Amoxicillin Penicilloic Acids (diastereomers) | ADP1/2 | 384 | Alkaline/Acidic Hydrolysis | Opening of the β-lactam ring via nucleophilic attack.[2] |
| Amoxicillin Diketopiperazines (diastereomers) | ADP8/9 | 348 | Thermal, Acidic | Intramolecular cyclization between the side-chain amino group and the β-lactam carbonyl.[2][12] |
| Amoxicillin Penilloic Acids | ADP4/5 | 340 | Acidic Hydrolysis | Formed from the decarboxylation of amoxicillin penicilloic acid.[2] |
| Amoxicillin-S-oxide | ADP3 | 382 | Oxidation | Oxidation of the sulfur atom in the thiazolidine ring.[2] |
| p-Hydroxyphenylglycine | p-HPG | 168 | Hydrolysis | Cleavage of the amide bond linking the side chain to the 6-aminopenicillanic acid core.[2] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the gold standard for analyzing amoxicillin and its related compounds.[13] Its precision, accuracy, and robustness make it ideal for routine quality control and stability studies.[11][14] The key to a successful separation is controlling the mobile phase pH. Amoxicillin has multiple ionizable functional groups (a carboxylic acid, a primary amine, and a phenolic hydroxyl group), meaning its retention is highly sensitive to pH. A pH of around 5.0 is often chosen because it provides good retention and peak shape by suppressing the ionization of the carboxylic acid group while keeping the amino group protonated.[5][8] A C18 or C8 column is typically used, providing a good balance of hydrophobicity for retaining amoxicillin and its more polar degradation products.[8][15]
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is a representative method; optimization may be required based on the specific impurities and HPLC system used.
-
Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.[11]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 5.0 with dilute potassium hydroxide.[5][8]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 230 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Elution Mode: A gradient is often necessary to separate early-eluting polar degradants from the main amoxicillin peak and any late-eluting impurities like dimers or trimers.[1][3] A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: Ramp to 40% B
-
20-25 min: Hold at 40% B
-
25-26 min: Return to 5% B
-
26-35 min: Equilibrate at 5% B
-
-
-
Standard Preparation: Accurately weigh ~25 mg of USP Amoxicillin RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A to get a 1.0 mg/mL stock solution. Dilute further to create calibration standards (e.g., 50-150% of the target assay concentration).[2]
-
Sample Preparation (e.g., from Capsules): Accurately weigh a portion of powdered capsule contents equivalent to a single dose into a volumetric flask. Add a portion of Mobile Phase A, sonicate for 15 minutes to dissolve, and dilute to the final volume. Filter through a 0.45 µm syringe filter before injection.[2]
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the amoxicillin peak should be ≤ 2.0, and the theoretical plates should be ≥ 3000.[4][8]
-
Analysis: Inject the blank (Mobile Phase A), followed by the calibration standards and then the test samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of amoxicillin and its impurities in the samples from the curve.
Visualization: HPLC Analysis Workflow
Caption: General workflow for quantitative analysis of amoxicillin by HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
Expertise & Experience: While HPLC-UV is excellent for quantification, it provides no structural information beyond retention time. When an unknown peak appears in a chromatogram, LC-MS is the definitive tool for identification.[2] By providing the mass-to-charge ratio (m/z) of a compound, it allows for the determination of its molecular weight and, with high-resolution MS (like TOF or Orbitrap), its elemental composition.[17] Electrospray ionization (ESI) in positive mode is most common for amoxicillin, as it readily forms a protonated molecular ion [M+H]⁺.[18][19] Tandem MS (MS/MS) further fragments this ion, creating a unique fragmentation pattern that acts as a structural fingerprint, allowing for the confident elucidation of unknown degradation products.[17]
Protocol 3: LC-MS for Impurity Identification
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole, Ion Trap, TOF, or Orbitrap).
-
LC Conditions: Use the same or a similar method as described in Protocol 2. It is crucial to use volatile mobile phase buffers, such as ammonium formate or ammonium acetate, instead of non-volatile phosphate buffers, which are incompatible with MS. A common alternative is using 0.1% formic acid in water as Mobile Phase A.[19]
-
MS Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[19]
-
Scan Range: m/z 100–1000.[19]
-
Capillary Voltage: 3.5–4.5 kV.
-
Drying Gas (N₂) Flow: 10–12 L/min.
-
Drying Gas Temperature: 300–350°C.
-
Fragmentor/Collision Energy: A low energy (e.g., 70 V) is used for initial mass detection (MS1). For MS/MS, a higher collision energy (e.g., 10-40 eV) is applied to the selected precursor ion to induce fragmentation.
-
-
Analysis: Inject the stressed samples from Protocol 1.
-
Step 1 (Identify): In the total ion chromatogram (TIC), locate the peaks corresponding to the impurities seen in the UV chromatogram.
-
Step 2 (Determine Mass): Extract the mass spectrum for each impurity peak to determine the m/z of its molecular ion.
-
Step 3 (Fragment): Perform a separate MS/MS experiment, selecting the molecular ion of the impurity as the precursor.
-
Step 4 (Elucidate): Compare the accurate mass and fragmentation pattern to known literature values or propose a structure based on logical fragmentation pathways from the parent amoxicillin molecule.[17]
-
Visualization: Amoxicillin Degradation Pathways
Caption: Key degradation pathways of amoxicillin with corresponding masses.
Method Validation According to ICH Guidelines
Trustworthiness: A protocol is only reliable if it is validated. Every analytical method developed for quality control must be validated to ensure it is fit for its intended purpose. The ICH Q2(R1) guideline provides a framework for this process.
Data Presentation: Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can separate and quantify the analyte from impurities, degradants, and excipients. | Peak purity analysis (using PDA detector) should pass. No co-elution at the analyte's retention time in stressed/spiked samples.[11][15] |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.999.[14][16] |
| Range | The concentration interval where the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration. For impurities: From reporting level to 120% of the specification.[15] |
| Accuracy | The closeness of the measured value to the true value. | % Recovery of 98.0–102.0% for the drug substance. For impurities, recovery is determined by spiking into the sample matrix.[14][16] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[15][16] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1.[15][20] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1.[15][20] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like pH (±0.2), column temperature (±5°C), or mobile phase composition (±2%) are varied.[11] |
Conclusion
The analytical characterization of amoxicillin and its related compounds is a multi-faceted process that relies on a systematic and scientifically grounded approach. The development of a stability-indicating HPLC method is the central pillar of this process, ensuring accurate quantification and purity assessment. This development must begin with comprehensive forced degradation studies to understand the potential impurity landscape. For the unambiguous identification of unknown degradation products, LC-MS is an indispensable tool. By following the detailed protocols and validation principles outlined in this guide, researchers and drug development professionals can establish robust, reliable, and regulatory-compliant methods to ensure the quality, safety, and efficacy of amoxicillin-containing pharmaceutical products.
References
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Gallo, M. B. C., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society. Available at: [Link]
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Al-Momani, I. F. (2001). Simultaneous determination of amoxycillin and clavulanic acid in pharmaceutical products by HPLC with beta-cyclodextrin stationary phase. PubMed. Available at: [Link]
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El-Gindy, A., El-Yazby, F., & Maher, M. M. (2001). Two selective spectrophotometric methods for the determination of amoxicillin and cefadroxil. Analyst. Available at: [Link]
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Tippa, D., & Singh, N. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. American Journal of Analytical Chemistry. Available at: [Link]
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Royal Society of Chemistry. (2001). Two selective spectrophotometric methods for the determination of amoxicillin and cefadroxil. Analyst. Available at: [Link]
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Shimadzu. (n.d.). Analysis of Amoxicillin using the LCMS-2010EV and the LCMS-IT-TOF. Available at: [Link]
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Gallo, M. B. C., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Scite. Available at: [Link]
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Sahoo, P. K., Sharma, D., & Chaturvedi, S. C. (2011). Method Development and Validation of Rp-Hplc Method for Simultaneous determination of Amoxycillin and Potassium Clavulanate. International Journal of Comprehensive Pharmacy. Available at: [Link]
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Belal, F., El-Kerdawy, M. M., El-Ashry, S. M., & El-Wasseef, D. R. (2000). Kinetic spectrophotometric determination of ampicillin and amoxicillin in dosage forms. Il Farmaco. Available at: [Link]
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Haidar, O. I. (2016). Simple Indirect Spectrophotometric Determination of Amoxicillin in Pharmaceutical Preparations. Journal of University of Garmian. Available at: [Link]
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Ahmed, M., Babu, G. S., & Shetty, A. S. K. (2011). Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. International Journal of ChemTech Research. Available at: [Link]
-
ResearchGate. (n.d.). Table: Forced degradation for Amoxicillin. Available at: [Link]
-
Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS(n) and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Chandra, R., Kumar, D., & Kumar, M. (n.d.). Amoxicillin HPLC Method Validation. Scribd. Available at: [Link]
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Semantic Scholar. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. Available at: [Link]
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ResearchGate. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Available at: [Link]
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Raju, C. B. V. N., Rao, C. S., & Rao, G. N. (2009). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Acta Chromatographica. Available at: [Link]
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Raju, C. B. V. N., Rao, C. S., & Rao, G. N. (2009). RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals. Available at: [Link]
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de Marco, B. A., et al. (2017). Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. Critical Reviews in Analytical Chemistry. Available at: [Link]
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Kowalski, P., Oledzka, I., & Lamparczyk, H. (2014). In-house Validation Method for Quantification of Amoxicillin in Medicated Feedingstuffs with the Use of HPLC-DAD Technique. Journal of Veterinary Research. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2024). METHOD DEVELOPMENT AND VALIDATION OF AMOXICILLIN TRIHYDRATE BY HPTLC IN BULK AND PHARMACEUTICAL DOSAGE FORM. Available at: [Link]
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MDPI. (2022). Photodegradation of Amoxicillin in Aqueous Systems: A Review. Available at: [Link]
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Unutkan, T., Bakırdere, S., & Keyf, S. (2017). Development of an Analytical Method for the Determination of Amoxicillin in Commercial Drugs and Wastewater Samples, and Assessing its Stability in Simulated Gastric Digestion. Journal of Chromatographic Science. Available at: [Link]
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SynZeal. (n.d.). Amoxicillin Impurities. Available at: [Link]
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Panghal, S., & Singh, S. (2014). Synthesis and Characterization of Potential Impurities in Amoxicillin. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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USP. (n.d.). USP Monographs: Amoxicillin. Available at: [Link]
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- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]
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Application Note: A Stability-Indicating HPLC Method for the Separation of Amoxicillin and Its Degradation Products
Introduction: The Critical Need for Specificity in Amoxicillin Analysis
Amoxicillin, a widely used β-lactam antibiotic, is susceptible to degradation under various conditions such as acidic or alkaline pH, heat, and humidity.[1][2][3][4] This degradation can lead to the loss of therapeutic efficacy and the formation of potentially allergenic compounds.[5] The primary degradation products include amoxicilloic acid and amoxicillin-diketopiperazine.[5][6][7] Therefore, a robust analytical method that can separate the intact amoxicillin from its degradation products is crucial for quality control, stability studies, and ensuring patient safety. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high sensitivity and separation efficiency.[8][9][10] This application note presents a detailed protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method for the effective separation and quantification of amoxicillin and its key degradation products.
Understanding the Degradation Pathway of Amoxicillin
The instability of the β-lactam ring in amoxicillin is the primary driver of its degradation. The main pathway involves the hydrolysis of this four-membered ring to form amoxicilloic acid.[6][11][12] Subsequently, amoxicilloic acid can undergo further intramolecular reactions to form a more stable six-membered ring structure, amoxicillin-diketopiperazine.[6][13][14] Understanding this pathway is essential for identifying the potential impurities that need to be monitored in pharmaceutical formulations.
Diagram: Amoxicillin Degradation Pathway
Caption: Major degradation pathway of amoxicillin.
Principle of Chromatographic Separation
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic modifier. Amoxicillin and its degradation products, being polar molecules, have different affinities for the stationary and mobile phases, which allows for their separation. The more polar compounds will elute earlier, while the less polar compounds will be retained longer on the column. The pH of the mobile phase is a critical parameter as it affects the ionization state of the analytes and thus their retention behavior.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to be a self-validating system, ensuring specificity, accuracy, and precision in the analysis of amoxicillin and its degradation products.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.[10]
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7][15]
-
Chemicals and Reagents:
-
Amoxicillin reference standard
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Methanol or Acetonitrile (HPLC grade)[16]
-
Water (HPLC grade)
-
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC method. Optimization may be required depending on the specific column and system used.
| Parameter | Condition | Rationale |
| Mobile Phase | Phosphate buffer (e.g., 25 mM KH₂PO₄, pH adjusted to 5.0 with phosphoric acid) : Acetonitrile (95:5 v/v) | The buffer controls the pH to ensure consistent ionization of the analytes. Acetonitrile acts as the organic modifier to control retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to achieve good separation in a reasonable time. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 230 nm | Amoxicillin and its degradation products have significant absorbance at this wavelength.[10][16] |
| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. |
Preparation of Solutions
-
Mobile Phase: Prepare the phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water and adjust the pH. Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve the amoxicillin reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 100 µg/mL).
-
Sample Solution: For pharmaceutical formulations, accurately weigh a portion of the powdered tablets or capsule contents, dissolve in the mobile phase, sonicate to ensure complete dissolution, and dilute to a suitable concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies (Specificity)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the amoxicillin drug substance.[1][2][3][4] This involves subjecting the drug to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified time.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified time.[3][4]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).[4]
-
Photolytic Degradation: Expose the drug solution to UV light.
After exposure, neutralize the acidic and basic samples and dilute all samples to the appropriate concentration before injecting them into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent amoxicillin peak and from each other.
Diagram: Experimental Workflow
Caption: Workflow for the HPLC analysis of amoxicillin.
Data Presentation and System Suitability
The results of the chromatographic analysis should be presented clearly. A table summarizing the retention times and resolution of amoxicillin and its degradation products is recommended.
| Compound | Retention Time (min) (Typical) | Resolution (Rs) |
| Amoxicilloic Acid | ~ 2.5 | - |
| Amoxicillin | ~ 4.0 | > 2.0 |
| Amoxicillin-Diketopiperazine | ~ 5.5 | > 2.0 |
System suitability tests must be performed before sample analysis to ensure the performance of the chromatographic system. Key parameters include:
-
Tailing Factor (T): Should be ≤ 2.0 for the amoxicillin peak.
-
Theoretical Plates (N): Should be > 2000 for the amoxicillin peak.
-
Relative Standard Deviation (RSD) for replicate injections: Should be ≤ 2.0% for the peak area of amoxicillin.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the separation and quantification of amoxicillin and its primary degradation products. The method's stability-indicating nature makes it suitable for routine quality control of amoxicillin in bulk drug and pharmaceutical formulations, as well as for stability studies. Adherence to the detailed protocol and system suitability criteria will ensure the generation of accurate and reproducible results, contributing to the overall quality and safety of amoxicillin-containing medicines.
References
-
ResearchGate. (n.d.). Suggested degradation pathway of Amoxicillin in an aqueous medium. Retrieved from [Link]
-
PubMed. (1984). Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Retrieved from [Link]
-
JSPP. (n.d.). High performance thin layer chromatographic and ultra-violet spectrophotometric fingerprinting of some beta lactam antibiotics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Retrieved from [Link]
-
MDPI. (n.d.). Photodegradation of Amoxicillin in Aqueous Systems: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation for Amoxicillin. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway of amoxicillin. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Retrieved from [Link]
-
ResearchGate. (2017). Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. Retrieved from [Link]
-
Scite. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). Amoxicillin diketopiperazine-2a(2),5a(2)-dione. Retrieved from [Link]
-
R Discovery. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Thin layer chromatographic analysis of Beta-lactam antibiotics. Retrieved from [Link]
-
National Institutes of Health. (2022). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. Retrieved from [Link]
-
DergiPark. (2021). A Simple Spectrophotometric Determination of Amoxicillin in Drug Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible pathways of amoxicillin degradation. Retrieved from [Link]
-
Allied Academies. (2023). A review on analytical method development and validation of amoxicillin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). FIA- spectrophotometric method for the determination of amoxicillin in pharmaceuticals; application of AES, GAPI, and AGREE greenness assessment tools. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Retrieved from [Link]
-
SciELO. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). Amoxicilloic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. Retrieved from [Link]
-
Taylor & Francis Online. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATION OF AMOXICILLIN TRIHYDRATE IN BULK AND PHARMACEUTICAL FORMULATIONS USING BOX-BEHNKEN EXPERIMENTAL DESIGN. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of amoxicillin (AMO) and its metabolites. Retrieved from [Link]
-
PubChem. (n.d.). Amoxicilloic acid. Retrieved from [Link]
-
AKJournals. (n.d.). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Retrieved from [Link]
-
PubChem. (n.d.). Amoxicillin diketopiperazine. Retrieved from [Link]
-
ResearchGate. (2020). EVALUATION AND VALIDATION OF A UPLC METHOD FOR ESTIMATION OF AMOXYCLAV IN ORAL DOSAGE FORM. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl Amoxicilloic Acid. Retrieved from [Link]
-
Wikidata. (n.d.). amoxicilloic acid. Retrieved from [Link]
-
Baran Lab. (n.d.). Diketopiperazines. Retrieved from [Link]
-
PubMed. (2017). Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. Retrieved from [Link]
-
MDPI. (n.d.). A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Stability-indicating LC-analytical method development and validation for the simultaneous estimation of flucloxacillin and amoxicillin in pharmaceutical dosage form. Retrieved from [Link]
-
Zenodo. (2015). Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Co-elution of Amoxicillin Open-Ring Dimer in HPLC Analysis
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of amoxicillin and its related substances. Specifically, we will address the persistent and often complex issue of the co-elution of the amoxicillin open-ring dimer with the parent drug or other degradation impurities.
The accurate quantification of impurities is not merely an analytical exercise; it is a cornerstone of drug safety and regulatory compliance. Co-elution can mask the true levels of impurities, leading to inaccurate stability data and potentially compromising patient safety. This document provides in-depth, field-proven insights and systematic protocols to diagnose, troubleshoot, and resolve these challenging separations.
Section 1: Understanding the Key Molecules and Their Genesis
Effective troubleshooting begins with a fundamental understanding of the chemistry involved. Amoxicillin's structure, centered on a β-lactam ring, is inherently susceptible to hydrolysis.
-
Amoxicillin (AMX): The active pharmaceutical ingredient (API), a broad-spectrum antibiotic.
-
Amoxicilloic Acid (Open-Ring Monomer): The first major product of hydrolysis where the β-lactam ring is cleaved. This is often referred to as the "open-ring" form.[1]
-
Amoxicillin Open-Ring Dimer (Amoxicilloic Acid Dimer): A more complex impurity formed from the dimerization of amoxicilloic acid.[2][3][4] Its polarity and structural similarity to other degradation products make it a prime candidate for co-elution.
-
Other Common Impurities: The degradation of amoxicillin is complex, yielding numerous other impurities that must be resolved. These include Amoxicillin Diketopiperazine, 6-Aminopenicillanic Acid (6-APA), and (4-hydroxyphenyl)glycylamoxicillin, among others listed in various pharmacopoeias.[2][5][6][7]
The degradation process is a cascade, and understanding this pathway is critical for anticipating which impurities might be present and problematic in your sample.
Section 2: Frequently Asked Questions (FAQs)
Q1: What exactly is the amoxicillin open-ring dimer and why is it a concern?
The amoxicillin open-ring dimer, more formally known as amoxicilloic acid dimer, is a process impurity and degradation product. It is formed when the β-lactam ring of two amoxicillin molecules opens and they subsequently combine.[2][3][4] It is a critical quality attribute to monitor because, like other impurities, it represents a loss of potency of the active drug and could have its own toxicological profile. Regulatory agencies require the accurate monitoring and quantification of such impurities to ensure the safety and efficacy of the final drug product.[5]
Q2: From a chemical standpoint, why does the dimer tend to co-elute with other peaks?
Co-elution occurs when two or more compounds have insufficiently different interactions with the stationary and mobile phases, resulting in identical or nearly identical retention times. The amoxicilloic acid dimer possesses multiple ionizable functional groups (carboxylic acids and amines), similar to the parent amoxicillin and other degradation products.[8] This means that under a given set of HPLC conditions (especially pH), their overall polarity and affinity for the reversed-phase column can be very similar, leading to poor or no separation.
Q3: What are the initial signs of a co-elution problem in my chromatogram?
Look for these tell-tale signs:
-
Peak Tailing or Fronting: A non-symmetrical peak shape for the main amoxicillin peak or a known impurity can indicate a hidden, co-eluting compound on its shoulder.
-
Broader-Than-Expected Peaks: If a peak's width is significantly larger than other well-resolved peaks in the same run, it may be composed of multiple unresolved components.
-
Inconsistent Peak Area Ratios: In stability studies, if the main peak decreases but you don't see a corresponding, stoichiometric increase in known degradant peaks, a new impurity may be co-eluting with an existing one.
-
Failed Peak Purity Analysis: If you are using a Photodiode Array (PDA) detector, a failed peak purity test is a direct indication of co-elution.
Q4: Is my standard C18 column the problem? Do I need a different stationary phase?
While C8 and C18 columns are the workhorses for amoxicillin analysis, they are not always the complete solution.[2][9] Before investing in a new column, it is far more efficient and cost-effective to first exhaust all possibilities with mobile phase optimization. Changes in pH, organic modifier, and gradient profile have a much more profound impact on the selectivity of ionizable compounds than a simple switch from C18 to C8. However, if these optimizations fail, exploring columns with different properties (e.g., phenyl-hexyl or polar-embedded phases) could be a valid next step.
Section 3: In-Depth Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to resolving specific co-elution scenarios.
Problem: The dimer peak is poorly resolved from the main amoxicillin peak.
-
Underlying Cause: The retention times are too close. The primary goal is to increase the separation factor (alpha) between the two peaks by altering their relative interaction with the stationary phase.
-
Solution A: Optimize Mobile Phase pH (The Most Powerful Tool)
-
Expertise & Experience: Amoxicillin and its dimer are zwitterionic, meaning their net charge is highly dependent on pH. Even a small change in pH (e.g., 0.2 units) can significantly alter their ionization state and, consequently, their hydrophobicity and retention time.[8] By systematically adjusting the mobile phase pH, you can find a "sweet spot" where the difference in their charge states is maximized, leading to baseline separation. A pH of around 5.0 is a common starting point for amoxicillin methods, but exploring a range from 3.0 to 6.0 is highly recommended.[10]
-
Action: See SOP 1: Protocol for a Systematic pH Study .
-
-
Solution B: Adjust the Gradient Slope
-
Expertise & Experience: If you are using a gradient method, a steep gradient can cause closely eluting peaks to merge. By making the gradient shallower during the elution window of the critical pair, you give the column more time to resolve them.
-
Action: See SOP 2: Protocol for Method Modification by Adjusting Gradient Elution .
-
Problem: The dimer co-elutes with another known impurity, not the main peak.
-
Underlying Cause: This is a classic selectivity issue. The two impurities have nearly identical retention under the current conditions. The goal is to change the fundamental chemical interactions to pull them apart.
-
Solution A: Change the Organic Modifier
-
Expertise & Experience: Acetonitrile and methanol interact differently with analytes and the C18 stationary phase. Methanol is a protic solvent and a better hydrogen bond donor, while acetonitrile is aprotic. Switching from one to the other can alter elution order and dramatically improve selectivity for complex mixtures of impurities. If your current method uses acetonitrile, reformulate the mobile phase with methanol at a concentration that gives similar retention for the main peak, and then re-evaluate the impurity profile.
-
Action: Prepare a mobile phase substituting acetonitrile with methanol. For example, if you use a 90:10 Buffer:Acetonitrile mix, a starting point with methanol might be 85:15 Buffer:Methanol, as methanol is a weaker solvent.
-
-
Solution B: Introduce an Ion-Pair Reagent
-
Expertise & Experience: For highly polar, charged analytes that are difficult to retain and separate, adding an ion-pair reagent like tetrabutylammonium hydroxide to the mobile phase can be highly effective.[11] This reagent forms a neutral, hydrophobic complex with the charged analyte, increasing its retention and introducing a new separation mechanism that can resolve stubborn co-elutions.
-
Action: Introduce a low concentration (e.g., 5-10 mM) of an ion-pair reagent to the aqueous portion of your mobile phase. Note that this may require re-equilibration and a dedicated column.
-
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Protocol for a Systematic pH Study to Improve Selectivity
-
Objective: To determine the optimal mobile phase pH for the separation of the amoxicillin open-ring dimer from co-eluting species.
-
Materials:
-
HPLC system with UV/PDA detector.
-
Validated HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm).
-
Mobile phase buffer (e.g., 20 mM potassium dihydrogen phosphate).
-
Acids and bases for pH adjustment (e.g., phosphoric acid, potassium hydroxide).
-
Forced degradation sample of amoxicillin (prepared by alkaline or thermal stress to ensure the presence of the dimer).[1][12]
-
-
Methodology:
-
Prepare the aqueous buffer component of your mobile phase.
-
Divide the buffer into five aliquots. Adjust the pH of each aliquot to create a range, for example: pH 3.5, 4.0, 4.5, 5.0, and 5.5.
-
Prepare the full mobile phase for the first pH point (e.g., Buffer at pH 3.5: Acetonitrile 95:5 v/v).[9]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the forced degradation sample.
-
Record the chromatogram, noting the retention times of amoxicillin, the dimer (if known), and all other major impurities.
-
Calculate the resolution between the critical peak pair.
-
Repeat steps 3-7 for each subsequent pH value.
-
Analysis: Plot the retention time of each key peak versus pH. Identify the pH value that provides the maximum resolution (>1.5 is desired) for the co-eluting pair. The optimal pH is often where the slopes of the two retention time curves are most different.
-
SOP 2: Protocol for Method Modification by Adjusting Gradient Elution
-
Objective: To improve the resolution of a closely eluting pair by optimizing the gradient profile.
-
Prerequisite: An existing gradient HPLC method.
-
Methodology:
-
Perform an initial run using the existing method and identify the retention time (t_R) of the co-eluting peaks.
-
Modify the gradient table to create a shallower slope around the elution time of interest.
-
Example:
-
Original Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B (This is a slope of 2.33% B/min)
-
20-25 min: 40% B
-
-
Assume co-elution occurs at 15 minutes.
-
Modified Gradient:
-
0-5 min: 5% B
-
5-12 min: 5% to 15% B (Initial ramp to get near the elution zone)
-
12-18 min: 15% to 20% B (Shallow segment, slope of 0.83% B/min)
-
18-22 min: 20% to 40% B (Steeper ramp to elute remaining compounds)
-
22-27 min: 40% B
-
-
-
Equilibrate the column with the new starting conditions.
-
Inject the sample and evaluate the resolution of the target peaks.
-
Further refine the shallow gradient segment's start time, end time, and slope as needed to achieve baseline resolution.
-
Section 5: Comparative Data for Method Development
The selection of starting HPLC conditions is critical. The table below summarizes parameters from various validated methods, providing a robust starting point for your own method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hypersil C18 (250x4.6mm, 5µm)[9] | Chromatopak-C18 (250mmx4.6, 5µm)[13] | Agilent Zorbax SB-C8 (150mm x 4.6mm, 5µm)[14] | Lichrosorb C18 (10 µm)[15] |
| Mobile Phase | Potassium dihydrogen phosphate buffer and methanol (95:05 v/v)[9] | Acetonitrile: 0.2M Potassium dihydrogen phosphate buffer (pH 3) (22:78 v/v)[13] | Linear Gradient with 0.05 M KH₂PO₄ (pH 5.0) and Acetonitrile[14] | 0.01 M Phosphate Buffer (pH 4.8) and Acetonitrile (95:5)[15] |
| Flow Rate | 1.0 mL/min[9] | 1.0 mL/min[13] | 2.0 mL/min[14] | 1.3 mL/min[15] |
| Detection (UV) | 283 nm[9] | 283 nm[13] | 230 nm[14] | 229 nm[15] |
References
- A Comparative Guide to HPLC Method Validation for Amoxicillin and its Amide-Rel
- Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms.
- A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. CORE.
- Forced degradation for Amoxicillin | Download Table.
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Scite.
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. R Discovery.
- (PDF) Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines.
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO.
- RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance.
- RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals.
- Technical Support Center: Optimization of Mobile Phase for Amoxicillin Impurity Analysis. Benchchem.
- Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Technologies.
- Synthesis and Characterization of Potential Impurities in Amoxicillin. International Journal of Pharmaceutical Sciences Review and Research.
- Optimization of Phosphate Buffer Ph 4.4-Methanol as Mobile Phase for Analysis of Amoxicillin and Clavulanate Potassium Mixture.
- amoxicilloic acid dimer. Allmpus.
- Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chrom
- The effect of pH of the mobile phase to peak areas on the determination...
- Suggested degradation pathway of Amoxicillin in an aqueous medium.
- Amoxicillin Dimer tri-Sodium Salt (penicilloic acid form)(Mixture of Diastereomers). LGC Standards.
- Amoxicillin Dimer (penicilloic acid form)(Mixture of Diastereomers). Axios Research.
- Effect of mobile phase pH on reversed-phase HPLC separ
- HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administr
- CN108693293B - Method for detecting impurities in amoxicillin granules.
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Minimizing amoxicillin open ring dimer formation in pharmaceutical formulations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the formation of the amoxicillin open-ring dimer in pharmaceutical formulations. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the stability and quality of your amoxicillin-based products.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses fundamental questions regarding amoxicillin stability and the dimerization pathway.
Q1: What is the primary degradation pathway for amoxicillin? A1: The principal degradation pathway for amoxicillin in aqueous solutions is the hydrolysis of its strained β-lactam ring.[1][2][3] This reaction leads to the formation of amoxicillin penicilloic acid, which is microbiologically inactive. This initial ring-opening is the critical first step that precedes dimerization.
Q2: What is the "amoxicillin open-ring dimer" and how does it form? A2: The amoxicillin open-ring dimer is a significant degradation product formed from two molecules of amoxicillin. The process, a type of polymerization, typically occurs when the β-lactam ring of one amoxicillin molecule is attacked by the amino group on the side chain of a second amoxicillin molecule.[4] This results in a larger, inactive compound that is a key impurity monitored during stability studies. Amoxicillin open-ring dimer is a known impurity of Amoxicillin.[5]
Q3: What are the critical factors that accelerate the formation of the open-ring dimer? A3: Dimer formation is a direct consequence of initial degradation. Therefore, the factors influencing it are the same as those affecting overall amoxicillin stability:
-
pH: This is the most critical factor. The rate of β-lactam ring hydrolysis follows a U-shaped curve, with the highest stability observed in the slightly acidic to neutral pH range.[6] Both highly acidic and alkaline conditions significantly accelerate degradation.[7][8]
-
Temperature: Degradation kinetics are highly temperature-dependent.[9][10] Increased temperature provides the activation energy needed for the hydrolytic reaction, leading to faster dimer formation.[11]
-
Concentration: Higher concentrations of amoxicillin can increase the rate of dimerization, as it is a second-order reaction (involving two amoxicillin molecules).[9][12]
-
Excipients and Buffer Species: Certain buffer salts (e.g., phosphate and citrate) and other excipients can catalyze degradation.[12][13]
-
Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), have been shown to catalyze the hydrolysis of amoxicillin, thereby promoting dimer formation.[14]
Q4: What is the optimal pH for ensuring amoxicillin stability in an aqueous formulation? A4: Amoxicillin generally exhibits maximum stability in a pH range of approximately 5.8 to 6.5.[9][12] Within this window, the rates of both acid-catalyzed and base-catalyzed hydrolysis of the β-lactam ring are at their minimum.
Troubleshooting Guide: From Problem to Solution
This section is designed to provide direct, actionable solutions to common experimental challenges.
Issue 1: Unexpectedly high levels of open-ring dimer are detected in a new liquid formulation during initial stability testing.
-
Potential Cause A: Suboptimal Formulation pH
-
Scientific Rationale: If the formulation's pH is outside the optimal 5.8-6.5 range, the rate of β-lactam hydrolysis increases exponentially, providing more open-ring intermediates available for dimerization. Even a small deviation can have a significant impact on stability.[6][11]
-
Troubleshooting Action: Conduct a pH-stability profile study. This involves preparing several small batches of the formulation buffered at different pH values (e.g., pH 4.0, 5.0, 6.0, 6.5, 7.0, 8.0) and storing them under accelerated conditions (e.g., 40°C). Analyze the dimer concentration at various time points to identify the pH of maximum stability. Refer to Protocol 1: pH Screening for Formulation Optimization .
-
-
Potential Cause B: Catalysis by Formulation Components
-
Scientific Rationale: Excipients are not always inert. Buffer species like phosphate or citrate can act as general acid-base catalysts for hydrolysis.[12][13] Other components may contain trace metal impurities that accelerate degradation.[14]
-
Troubleshooting Action:
-
Review Excipients: Scrutinize all formulation components. Are there alternative buffering agents you can use?
-
Conduct Compatibility Studies: Prepare binary mixtures of amoxicillin with each individual excipient in solution. Store under accelerated conditions and analyze for dimer formation to pinpoint any problematic components.
-
Introduce a Chelating Agent: If metal ion contamination is suspected (e.g., from raw materials or processing equipment), consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the ions.
-
-
-
Potential Cause C: High Temperature During Manufacturing
-
Scientific Rationale: The Arrhenius equation dictates that reaction rates increase with temperature.[11] Manufacturing steps involving heat, such as mixing or sterilization, can significantly contribute to the initial pool of degradants even before the formal stability study begins.
-
Troubleshooting Action:
-
Process Review: Identify all steps in the manufacturing process where the product is heated.
-
Process Optimization: Implement cooling jackets on mixing vessels, minimize the duration of any high-temperature steps, or investigate alternative, low-temperature processing methods.
-
-
Issue 2: Batch-to-batch variability is observed in dimer formation during long-term stability studies.
-
Potential Cause A: Inconsistent pH Control
-
Scientific Rationale: Minor variations in the amount of buffering agents or pH-adjusting solutions between batches can lead to significant differences in long-term stability. The buffer capacity of the system may also be insufficient to handle pH shifts caused by degradation products, which are often acidic.[11]
-
Troubleshooting Action:
-
Tighten In-Process Controls: Implement stricter pH measurement and adjustment protocols during manufacturing.
-
Evaluate Buffer Capacity: Ensure the chosen buffer system has adequate capacity to maintain the target pH throughout the product's shelf life. This may require increasing the buffer concentration.
-
-
-
Potential Cause B: Raw Material Variability
-
Scientific Rationale: The purity profile of the amoxicillin active pharmaceutical ingredient (API) and the excipients can vary between suppliers or even between lots from the same supplier. The presence of trace impurities, particularly metal ions, can catalyze degradation.[14]
-
Troubleshooting Action:
-
Strengthen Raw Material Specifications: Implement rigorous testing for incoming raw materials, including assays for heavy metals.
-
Supplier Qualification: Qualify and lock in suppliers who consistently provide high-purity materials.
-
Retain Sample Analysis: When a stability failure occurs, re-analyze the retain samples of the specific raw material lots used in that batch.
-
-
Data Presentation & Visualization
Table 1: Impact of pH on Amoxicillin Stability
| pH | Relative Degradation Rate | Shelf-Life (t₉₀) at 25°C (Extrapolated) | Primary Degradation Pathway |
| 3.0 | High | ~4-6 hours | Specific Acid-Catalyzed Hydrolysis |
| 5.0 | Low | ~20 hours | General Acid/Base-Catalyzed Hydrolysis |
| 6.5 | Minimal | >22 hours [11] | Optimal Stability Zone |
| 8.0 | Moderate | ~10 hours | General Base-Catalyzed Hydrolysis |
| 10.0 | Very High | < 1 hour | Specific Base-Catalyzed Hydrolysis |
| Note: Shelf-life values are illustrative and highly dependent on the specific formulation, concentration, and buffer system. Data is synthesized from principles discussed in cited literature.[6][7][11] |
Diagram 1: Amoxicillin Degradation and Dimerization Pathway
Caption: A logical workflow for diagnosing stability issues.
Experimental Protocols
Protocol 1: pH Screening for Formulation Optimization
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, acetate) at various pH values covering the range of interest (e.g., pH 4.0, 5.0, 6.0, 6.5, 7.0, 8.0). Ensure the buffer concentration is sufficient to maintain the pH.
-
Formulation Preparation: Prepare small, identical batches of the amoxicillin formulation, using a different buffer for each batch. Ensure all other components and concentrations are kept constant.
-
Initial Analysis (T=0): Immediately after preparation, take a sample from each batch and analyze it for amoxicillin content and dimer concentration using a validated stability-indicating HPLC method (see Protocol 2). This establishes the baseline.
-
Accelerated Stability Storage: Place aliquots of each batch into appropriate stability chambers, typically at an elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
Time-Point Analysis: Pull samples from the stability chambers at predetermined intervals (e.g., 1, 2, 4, and 8 weeks).
-
Data Analysis: Analyze each sample for amoxicillin assay and dimer percentage. Plot the percentage of dimer formed versus time for each pH. The pH that shows the lowest rate of dimer formation is the optimum for stability.
Protocol 2: Stability-Indicating HPLC Method for Amoxicillin and Dimer
This protocol is a general guideline and must be validated for your specific formulation. [2][15][16]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Ramp to 40% B
-
20-25 min: Hold at 40% B
-
25-30 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the formulation with Mobile Phase A to a final concentration of approximately 0.5 mg/mL of amoxicillin. Filter through a 0.45 µm syringe filter prior to injection.
-
System Suitability: Inject a standard solution containing amoxicillin and a reference standard for the dimer. Ensure baseline resolution between the two peaks is >2.0.
Diagram 3: HPLC Analysis Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discussion on the dimerization reaction of penicillin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. The stability of amoxicillin trihydrate and potassium clavulanate combination in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usp-pqm.org [usp-pqm.org]
- 13. Factors affecting the degradation of amoxicillin in composting toilet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors affecting the hydrolysis of the antibiotic amoxicillin in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Impact of amoxicillin concentration on dimerization kinetics
Technical Support Center: Amoxicillin Dimerization Kinetics
Welcome to the technical support resource for researchers investigating the dimerization kinetics of amoxicillin. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during experimentation. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Section 1: Fundamentals of Amoxicillin Dimerization
This section covers the core principles of the amoxicillin dimerization reaction, which is a critical degradation pathway.
Q1: What is the primary chemical mechanism of amoxicillin dimerization?
A1: The dimerization of amoxicillin is a specific type of degradation that is particularly relevant for penicillins possessing an amino group on their side chain.[1] The predominant mechanism involves a nucleophilic attack where the primary amino group of one amoxicillin molecule attacks the electrophilic carbonyl carbon of the strained β-lactam ring of a second molecule.[1][2][3] This reaction opens the β-lactam ring and forms a new amide bond, linking the two amoxicillin units together to form a dimer. This process can continue, leading to the formation of trimers and higher-order polymers.[1]
Caption: Primary mechanism of amoxicillin dimerization.
Q2: How does the initial amoxicillin concentration affect the dimerization rate? My reaction kinetics don't seem to follow a simple first-order model.
A2: This is an excellent and common observation. The kinetics of amoxicillin degradation are strongly dependent on its concentration.[4]
-
At Low Concentrations (e.g., ~1 mg/mL), the degradation may appear to follow pseudo-first-order kinetics because the concentration of the other reactant (water, for hydrolysis) is in vast excess and essentially constant.[5]
-
At High Concentrations (e.g., >15 mg/mL), the reaction rate deviates significantly from first-order kinetics.[5] This is because the dimerization reaction, which is a second-order process (rate ∝ [Amoxicillin]²), becomes a more dominant pathway. Since two amoxicillin molecules must collide, increasing the concentration dramatically increases the probability of these collisions and thus accelerates the dimerization rate more than would be expected for a first-order process.[5][6] Some studies suggest the reaction can even be autocatalytic.[5]
Therefore, if you are working with higher concentrations, it is expected that a second-order kinetic model will provide a better fit for your data. The degradation is often faster at higher concentrations.[4][6]
Q3: My amoxicillin degradation rate is much faster than anticipated, even after accounting for concentration. What are the most critical factors to check?
A3: If your degradation rate is unexpectedly high, you should immediately investigate three critical environmental factors: pH, temperature, and buffer composition.
| Factor | Impact on Stability | Rationale & Troubleshooting Steps |
| pH | CRITICAL. Stability is maximal near pH 6.5.[5][7] Rates increase significantly in acidic (< pH 3) and alkaline (> pH 7) conditions due to specific-acid and specific-base catalysis.[8] The dimerization rate is particularly accelerated at pH 9.[6] | Verify pH: Use a calibrated pH meter for all solutions. Do not rely on theoretical buffer calculations. Action: Adjust the pH of your stock solutions and reaction mixtures to be within the optimal range (e.g., 6.0-7.0) unless your experiment specifically aims to study pH effects. |
| Temperature | HIGHLY SIGNIFICANT. Degradation rates are strongly temperature-dependent.[9] An increase in temperature accelerates molecular motion and provides the activation energy needed for the reaction, leading to a much faster rate.[4][10] | Control Temperature: Use a water bath, incubator, or temperature-controlled autosampler to maintain a constant and accurate temperature throughout the experiment. Action: Record the exact temperature for every experiment. Even a few degrees of deviation can cause significant variations in kinetic results. |
| Buffer Ions | MODERATE. Certain buffer species can catalyze degradation. Phosphate and citrate ions, in particular, have been shown to accelerate amoxicillin degradation.[6] | Choose Buffer Wisely: If you are observing unexpectedly high rates, consider if your buffer system is contributing. Action: If possible, switch to a non-catalytic buffer system or ensure that the buffer concentration is consistent across all experiments. |
Section 2: Troubleshooting Experimental & Analytical Setups
This section provides practical guidance for the most common analytical technique used to monitor amoxicillin kinetics: High-Performance Liquid Chromatography (HPLC).
Q4: I am developing an HPLC method to separate the amoxicillin monomer from its dimer and other degradants. What are the recommended starting conditions?
A4: A reversed-phase HPLC (RP-HPLC) method with UV detection is the standard approach. Below is a robust starting protocol that can be optimized for your specific instrument and degradation products.
Protocol 1: General-Purpose RP-HPLC Method for Amoxicillin Analysis
-
Instrumentation: HPLC system with a UV detector.[7]
-
Column: C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7][11] C18 is a good starting point for separating polar compounds like amoxicillin and its degradants.
-
Mobile Phase:
-
Elution Mode: A gradient elution is highly recommended to resolve early-eluting polar degradants from the main amoxicillin peak and later-eluting dimers.[11][13]
-
Example Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear ramp to 60% A, 40% B
-
20-25 min: Hold at 60% A, 40% B
-
25-30 min: Return to initial conditions and equilibrate.[7]
-
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.[7]
-
Detection Wavelength: 230 nm. This wavelength provides good sensitivity for both amoxicillin and its key degradation products.[7]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve samples in the mobile phase (at initial conditions) or a compatible solvent (e.g., water). Always filter samples through a 0.45 µm syringe filter before injection to protect the column.[7]
Q5: My HPLC chromatogram shows poor separation between the amoxicillin monomer and a key degradation peak. How can I improve the resolution?
A5: Poor resolution is a common issue. Systematically adjusting chromatographic parameters is the key to resolving co-eluting peaks.
| Troubleshooting Step | Action | Rationale |
| Adjust Mobile Phase pH | Modify the pH of the aqueous buffer (Solvent A) by ±0.5 pH units. | The ionization state of amoxicillin (pKa values ~3 and ~7) and its acidic/basic degradation products is highly pH-dependent.[8] Changing the pH alters their hydrophobicity and retention on a C18 column, often dramatically changing the separation selectivity. |
| Modify Gradient Slope | Make the gradient shallower (i.e., increase the time over which the percentage of Solvent B increases). | A shallower gradient gives the compounds more time to interact with the stationary phase, allowing for better separation of closely eluting peaks. |
| Change Organic Solvent | Switch from Methanol to Acetonitrile (or vice versa). | Methanol and Acetonitrile have different solvent strengths and selectivities. This can alter the elution order and improve the resolution between critical peak pairs. |
| Lower Flow Rate | Decrease the flow rate from 1.0 mL/min to 0.8 mL/min. | A lower flow rate can increase column efficiency (within limits), leading to narrower peaks and better resolution. This will, however, increase the total run time. |
| Use a High-Resolution Column | Switch to a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm) or a longer column (e.g., 250 mm). | Smaller particles provide significantly higher theoretical plates and thus better resolving power. A longer column increases the path length for separation. |
Q6: I'm observing several unexpected peaks in my chromatogram that are not present in my fresh standard. How can I identify them?
A6: Identifying unknown peaks is a multi-step process of elimination and characterization.
-
Confirm it's not an artifact: Run a blank injection (mobile phase only). If the peak is present, it may be carryover from a previous injection or a contaminant in your solvent.[7]
-
Hypothesize likely degradants: The most common degradation products of amoxicillin in aqueous solution, besides the dimer, are amoxicilloic acid (from hydrolysis of the β-lactam ring) and amoxicillin-diketopiperazine-2,5 (a subsequent, more stable product).[14] These are often the first unknown peaks to investigate.
-
Use Mass Spectrometry (MS): The most definitive method for identification is to couple your HPLC to a mass spectrometer (LC-MS).[1][7] By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can determine its molecular weight and compare it to the theoretical masses of suspected degradation products.
-
Forced Degradation Study: Intentionally degrade a sample of amoxicillin under specific conditions (e.g., acid, base, heat, oxidation) and inject it into your HPLC system.[11][15] Comparing the chromatograms from these stressed samples to your experimental sample can help you tentatively identify peaks based on the conditions under which they form.
Section 3: Experimental Workflow & Data Interpretation
This section provides a high-level workflow and addresses common questions related to kinetic data analysis.
Q7: Can you provide a standard workflow for a kinetic study of amoxicillin dimerization?
A7: Certainly. A well-planned workflow ensures reproducibility and minimizes variables.
Caption: Standard workflow for an amoxicillin kinetic study.
Q8: How do I calculate the rate constant (k) for dimerization from my HPLC data, assuming it follows second-order kinetics?
A8: If dimerization is the primary pathway, a second-order model is appropriate. The integrated rate law for a second-order reaction (2A → P) is:
1/[A]t = kt + 1/[A]₀
Where:
-
[A]t is the concentration of amoxicillin at time t.
-
[A]₀ is the initial concentration of amoxicillin at t=0.
-
k is the second-order rate constant.
Protocol 2: Calculating the Second-Order Rate Constant
-
Convert Peak Areas to Concentration: Create a calibration curve by injecting known concentrations of a fresh amoxicillin standard. Plot peak area versus concentration and determine the linear regression equation (y = mx + c). Use this equation to convert the peak area of your amoxicillin monomer at each time point into molar concentration ([A]t).
-
Transform Your Data: For each concentration value [A]t, calculate its reciprocal (1/[A]t).
-
Plot the Data: Create a graph with time (t) on the x-axis and the reciprocal concentration (1/[A]t) on the y-axis.
-
Determine the Rate Constant: If the reaction is second-order, this plot should yield a straight line. Perform a linear regression on this plot. The slope of this line is the second-order rate constant, k . The y-intercept should be approximately equal to 1/[A]₀.
References
-
Suggested degradation pathway of Amoxicillin in an aqueous medium. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhou, Y., et al. (2022). Photodegradation of Amoxicillin in Aqueous Systems: A Review. MDPI. Retrieved from [Link]
-
Wu, V., et al. (2022). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. National Institutes of Health (NIH). Retrieved from [Link]
-
Sunderland, B., et al. (2024). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). National Institutes of Health (NIH). Retrieved from [Link]
-
Chadha, R., et al. (2004). Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry. PubMed. Retrieved from [Link]
-
Nägele, E., & Moritz, R. (n.d.). Degradation pathway of amoxicillin. ResearchGate. Retrieved from [Link]
-
Hsu, M. C., et al. (1984). Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
Possible pathways of amoxicillin degradation. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (2021). Discussion on the dimerization reaction of penicillin antibiotics. National Institutes of Health (NIH). Retrieved from [Link]
-
RP-HPLC method for analysis of related substances in amoxicillin drug substance. (n.d.). AKJournals. Retrieved from [Link]
-
RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. (2005). ResearchGate. Retrieved from [Link]
-
Effect of temperature on the degradation of amoxicillin with the Co3O4/PMS system. (n.d.). ResearchGate. Retrieved from [Link]
-
Attivi, D., et al. (2019). Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps. PLOS ONE. Retrieved from [Link]
-
Vella, J., et al. (2021). Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site. National Institutes of Health (NIH). Retrieved from [Link]
-
Discussion on the dimerization reaction of penicillin antibiotics. (2021). ResearchGate. Retrieved from [Link]
-
A review on analytical method development and validation of amoxicillin. (n.d.). Allied Academies. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usp-pqm.org [usp-pqm.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating Matrix Effects in the Bioanalysis of Amoxicillin and its Open-Ring Dimer
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the bioanalysis of amoxicillin and its primary degradation product, the amoxicillin open-ring dimer (amoxicilloic acid). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your bioanalytical methods effectively.
Introduction: The Challenge of Amoxicillin and its Open-Ring Dimer
Amoxicillin, a widely used β-lactam antibiotic, is notoriously unstable in aqueous environments, readily undergoing hydrolysis to form amoxicilloic acid.[1] The accurate quantification of both the parent drug and this open-ring dimer is crucial for pharmacokinetic and stability studies. However, their polar nature and the complexity of biological matrices like plasma, urine, and tissue homogenates present significant analytical hurdles, primarily in the form of matrix effects.
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[2] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of LC-MS/MS-based assays.[2] This guide will provide a structured approach to diagnosing, quantifying, and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for amoxicillin and its open-ring dimer analysis?
Q2: What is the difference between ion suppression and ion enhancement?
A2:
-
Ion Suppression: This is the more common phenomenon where matrix components compete with the analyte for ionization, leading to a reduced signal.[5] This can occur due to competition for charge, changes in droplet surface tension, or co-precipitation of the analyte with non-volatile matrix components in the ESI droplet.[6][7]
-
Ion Enhancement: A less frequent effect where matrix components increase the ionization efficiency of the analyte, resulting in a stronger signal.[2] The mechanisms are less understood but can involve the matrix component altering the droplet properties in a way that favors analyte ionization.
Both are detrimental as they introduce variability and inaccuracy into the quantification.[2]
Q3: My internal standard (IS) is a stable isotope-labeled version of amoxicillin. Shouldn't that automatically correct for matrix effects?
A3: While a stable isotope-labeled internal standard (SIL-IS) is the gold standard and can compensate for many sources of variability, including matrix effects, it is not infallible.[8] For a SIL-IS to effectively compensate, it must co-elute perfectly with the analyte and experience the exact same degree of ion suppression or enhancement.[8] Even minor differences in retention time (the "isotope effect") can cause the analyte and IS to elute in slightly different matrix environments, leading to differential matrix effects and inaccurate correction. It is crucial to experimentally verify that the IS-normalized matrix factor is consistently close to 1.0 across different lots of matrix.[3]
Troubleshooting Guide
Problem 1: Poor peak shape and inconsistent retention times for amoxicillin and its open-ring dimer.
Cause: This often points to issues with the chromatographic conditions or interactions with the analytical column. Amoxicillin and its open-ring dimer are polar compounds, which can be challenging for traditional reversed-phase chromatography.
Troubleshooting Steps:
-
Column Selection: Consider columns designed for polar analytes, such as those with an aqueous stable C18 phase (e.g., AQ-type columns) or HILIC columns.[9]
-
Mobile Phase pH: The pH of the mobile phase is critical. Amoxicillin has multiple pKa values, and controlling its ionization state is key to achieving good peak shape and retention. A slightly acidic mobile phase (e.g., pH 3-5) using additives like formic acid or ammonium formate is often effective.[10][11]
-
Gradient Optimization: A well-optimized gradient elution can help separate the analytes from the most problematic early-eluting matrix components.
Problem 2: Significant ion suppression is observed, leading to low sensitivity.
Cause: Co-elution of highly abundant matrix components, most commonly phospholipids in plasma samples.
Troubleshooting Steps:
-
Quantify the Matrix Effect: First, confirm and quantify the extent of ion suppression using a post-extraction addition experiment. This will provide a clear picture of the problem's severity.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[8]
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and may require further cleanup.[12] Diluting the supernatant post-precipitation can sometimes mitigate the effect if sensitivity allows.[8]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing phospholipids. Optimizing the pH of the sample and the choice of organic solvent is crucial for good recovery of the polar analytes while leaving interferences behind.[8]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of cleanup. Mixed-mode or polymeric SPE sorbents can be very effective for retaining amoxicillin and its dimer while allowing for rigorous washing steps to remove matrix components.
-
Experimental Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
This protocol allows for the quantitative determination of the matrix factor (MF).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS at low and high concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure. Spike the analyte and IS into the final, extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix for Recovery): Spike the analyte and IS into the blank biological matrix before the extraction procedure at the same concentrations.
-
-
Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | (Mean Peak Area of Set B) / (Mean Peak Area of Set A) | MF < 1 indicates ion suppression.MF > 1 indicates ion enhancement.MF = 1 indicates no matrix effect. |
| Recovery (RE) | (Mean Peak Area of Set C) / (Mean Peak Area of Set B) | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | (Mean Peak Area of Set C) / (Mean Peak Area of Set A) | Represents the overall efficiency of the method. |
This data should be generated for both the analyte and the internal standard.
Protocol 2: Sample Preparation Workflow to Mitigate Matrix Effects
This workflow provides a systematic approach to selecting and optimizing a sample preparation method.
// Nodes Start [label="Start:\nHigh Matrix Effect Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPT [label="Protein Precipitation (PPT)\n(e.g., Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMF_PPT [label="Assess Matrix Factor (MF).\nIs MF acceptable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; LLE [label="Liquid-Liquid Extraction (LLE)\n(e.g., Ethyl Acetate at optimal pH)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMF_LLE [label="Assess MF.\nIs MF acceptable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; SPE [label="Solid-Phase Extraction (SPE)\n(e.g., Polymeric or Mixed-Mode)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMF_SPE [label="Assess MF.\nIs MF acceptable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeLC [label="Further optimize\nLC conditions\n(gradient, column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Method Optimized", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> PPT [label="Try simplest method"]; PPT -> CheckMF_PPT; CheckMF_PPT -> LLE [label="No"]; CheckMF_PPT -> End [label="Yes"]; LLE -> CheckMF_LLE; CheckMF_LLE -> SPE [label="No"]; CheckMF_LLE -> End [label="Yes"]; SPE -> CheckMF_SPE; CheckMF_SPE -> OptimizeLC [label="No"]; CheckMF_SPE -> End [label="Yes"]; OptimizeLC -> End; }
Caption: Sample preparation optimization workflow.
Advanced Troubleshooting: The Unstable Analyte
A significant challenge in the bioanalysis of amoxicillin is its inherent instability. The β-lactam ring can open, especially at non-optimal pH or temperature, leading to the formation of the open-ring dimer.[13] This degradation can occur ex vivo after sample collection, during sample preparation, or even in the autosampler.
Problem 3: Low recovery of amoxicillin and high variability in results.
Cause: Degradation of amoxicillin to its open-ring dimer during sample handling and processing.
Troubleshooting Steps:
-
Control Temperature: Keep biological samples on ice or at 4°C throughout the entire extraction process. Minimize the time samples spend at room temperature.
-
pH Control: Amoxicillin stability is pH-dependent.[13] Ensure that any buffers or reagents used during extraction maintain a pH that minimizes degradation (typically slightly acidic to neutral).
-
Autosampler Stability: Validate the stability of the processed samples in the autosampler at the set temperature (e.g., 4°C) for the expected duration of the analytical run.
-
Evaluate Stabilizers: In some cases, the addition of a stabilizing agent to the collection tubes or during processing may be necessary, though this must be carefully evaluated for its potential to introduce new matrix effects.
// Nodes Sample [label="Biological Sample Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Handling [label="Sample Handling & Storage\n(Maintain at ≤ 4°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Sample Extraction\n(Control pH and Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; Autosampler [label="Autosampler\n(Validate Stability at set temp)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Degradation to\nOpen-Ring Dimer", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Sample -> Handling; Handling -> Extraction; Extraction -> Autosampler; Autosampler -> Analysis;
Handling -> Degradation [style=dashed, color="#EA4335"]; Extraction -> Degradation [style=dashed, color="#EA4335"]; Autosampler -> Degradation [style=dashed, color="#EA4335"]; }
Caption: Critical points for amoxicillin stability.
By systematically addressing both matrix effects and analyte stability, you can develop a robust and reliable bioanalytical method for the accurate quantification of amoxicillin and its open-ring dimer. This ensures the integrity of your data and the success of your research and development programs.
References
-
Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic drug amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. Agilent Technologies. [Link]
-
Kamalpersad, K., et al. (2024). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). Pharmaceutics. [Link]
-
Li, Y., et al. (2020). Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues. Molecules. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Lijun, C., et al. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Damen, J., et al. (2021). Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS. Lirias. [Link]
-
Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic drug amoxicillin. Agilent Technologies Application Note. [Link]
-
Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta. [Link]
-
Shimadzu. (n.d.). Analysis of Amoxicillin using the LCMS-2010EV and the LCMS-IT-TOF. [Link]
-
Agilent Technologies. (2009). LC/MS Applications for Drug Residues in Foods. [Link]
-
Pingale, S. G., et al. (2012). Determination of amoxicillin in human plasma by LC-MS/MS and its application to a bioequivalence study. WSEAS Transactions on Biology and Biomedicine. [Link]
-
An, M., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Hughes, N., et al. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis. [Link]
-
Vella, J., et al. (2021). Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site. Antibiotics. [Link]
-
Venkatasai Life Sciences. (n.d.). Amoxicillin related compound J (Mixture of amoxicillin and open ring dimer). [Link]
-
Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. ResearchGate. [Link]
-
Koeberlein, A., & Huesgen, A. G. (n.d.). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Technologies. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. usp-pqm.org [usp-pqm.org]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Light-Induced Degradation of Amoxicillin
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the light-induced degradation of amoxicillin. This resource is designed to offer practical, evidence-based strategies and troubleshooting advice to ensure the stability and efficacy of your amoxicillin formulations. Our approach is rooted in scientific principles and validated by industry standards to support your experimental and developmental workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photosensitivity of amoxicillin.
Q1: What is the fundamental mechanism behind the light-induced degradation of amoxicillin?
A1: The degradation of amoxicillin upon exposure to light is a multifaceted process involving both direct and indirect photolysis.[1] In direct photolysis, the amoxicillin molecule itself absorbs photons, leading to an excited state that can then undergo chemical transformations, such as the opening of the crucial β-lactam ring.[1] Indirect photolysis involves photosensitizers present in the formulation or environment. These molecules absorb light energy and transfer it to amoxicillin or generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then attack and degrade the amoxicillin molecule.[2][3][4] The aromatic ring in the side chain of amoxicillin is particularly susceptible to attack by hydroxyl radicals.[1]
Q2: Which wavelengths of light are most detrimental to amoxicillin stability?
A2: Amoxicillin's light absorption profile is primarily in the ultraviolet (UV) range, specifically below 280 nm.[1] Consequently, it is relatively stable when exposed to wavelengths above 300 nm.[1] However, the presence of other substances in a formulation can act as photosensitizers, broadening the range of damaging wavelengths into the near-UV and visible light spectra. Therefore, a comprehensive evaluation of the formulation's photosensitivity is crucial.
Q3: How does pH influence the photodegradation of amoxicillin?
A3: The pH of the solution significantly impacts the rate of amoxicillin photodegradation. Generally, degradation is minimal in acidic conditions (pH 3) and increases as the pH becomes more alkaline.[2][5] The highest degradation rates are often observed at a pH of 9.[2][6][7] This is attributed to the increased formation of hydroxyl radicals at higher pH levels, which are potent oxidizing agents that contribute to the degradation of the amoxicillin molecule.[6][7]
Q4: What are the primary degradation products of amoxicillin when exposed to light?
A4: Light exposure can lead to the formation of several degradation products, with the most common being amoxicillin penicilloic acids, which result from the cleavage of the β-lactam ring.[8] Other identified degradation products include p-hydroxyphenylglycine and 6-aminopenicillanic acid (6-APA).[8] The specific degradation pathway and resulting products can be influenced by factors such as the solvent, pH, and the presence of other excipients. Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are essential for the accurate identification and quantification of these degradation products.[9][10]
Troubleshooting Guide: Common Issues in Amoxicillin Photostability Studies
This guide provides solutions to specific problems you might encounter during your research.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates between replicate samples. | - Uneven light exposure across samples.- Temperature variations within the photostability chamber.- Inconsistent sample preparation (e.g., concentration, solvent). | - Ensure uniform positioning of samples within the light chamber.- Use a calibrated and validated photostability chamber with controlled temperature.- Implement a rigorous and standardized sample preparation protocol. |
| Higher than expected degradation in dark control samples. | - Thermal degradation is occurring independently of light.- Hydrolysis of the β-lactam ring due to moisture or pH instability.[1] | - Monitor and control the temperature within the photostability chamber more tightly.[11]- Evaluate the formulation for hydrolytic stability by conducting studies at different pH values and humidity levels.- Ensure control samples are completely shielded from light using materials like aluminum foil.[11] |
| Unexpected peaks appearing in the chromatogram of exposed samples. | - Formation of novel degradation products.- Interaction between amoxicillin and excipients upon light exposure.- Contamination of the sample or analytical system. | - Utilize LC-MS to identify the molecular weights of the unknown peaks and elucidate their structures.[9]- Conduct forced degradation studies on individual excipients and combinations with amoxicillin to pinpoint interactions.- Run a blank injection to check for system contamination.[9] |
| Difficulty in achieving complete separation of degradation products in HPLC. | - Suboptimal mobile phase composition or gradient.- Inappropriate column chemistry or dimensions. | - Optimize the mobile phase pH, organic modifier concentration, and gradient slope.- Experiment with different stationary phases (e.g., C8 vs. C18) and column particle sizes. A common starting point is a C18 column (250 mm x 4.6 mm, 5 µm).[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Amoxicillin Drug Substance
This protocol is designed to intentionally degrade the amoxicillin drug substance to understand its degradation pathways and to develop and validate a stability-indicating analytical method, in line with ICH Q1B guidelines.[12][13]
Materials:
-
Amoxicillin drug substance
-
High-purity water
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber with controlled light and temperature
-
HPLC system with a UV detector
-
pH meter
-
Chemically inert, transparent containers
Procedure:
-
Sample Preparation: Prepare a stock solution of amoxicillin in a suitable solvent (e.g., a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl to the amoxicillin solution and keep it at room temperature for a specified period (e.g., 30 minutes).[14] Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.5 M NaOH to the amoxicillin solution and store it at 25°C for a short duration (e.g., 2 minutes).[15] Neutralize with 1 M HCl before analysis.
-
Oxidation: Add 3% H₂O₂ to the amoxicillin solution and keep it at room temperature for a set time (e.g., 30 minutes).[14]
-
Thermal Stress: Place the solid amoxicillin powder in an oven at 105°C for 3 hours.[15] Also, prepare a solution and expose it to elevated temperatures.
-
Photolytic Stress: Expose the solid amoxicillin powder (spread in a thin layer, not more than 3 mm thick) and the amoxicillin solution in transparent containers to light in a photostability chamber.[16] The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][17] A dark control sample, wrapped in aluminum foil, should be placed in the chamber alongside the exposed samples.[11]
-
-
Sample Analysis: Analyze all stressed samples, including the dark control and an unstressed control, using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The peak purity of the amoxicillin peak should be assessed to ensure no co-eluting peaks are present.
Protocol 2: Photostability Testing of an Amoxicillin Formulation
This protocol follows the ICH Q1B guidelines for testing the photostability of a finished drug product.[12][18]
Materials:
-
Amoxicillin drug product (e.g., capsules, tablets, or suspension)
-
Photostability chamber compliant with ICH Q1B guidelines
-
Validated stability-indicating HPLC method
-
Packaging materials (immediate pack and marketing pack)
Procedure:
-
Sample Preparation:
-
Exposed Drug Product: Remove the drug product from its packaging and place it directly in the photostability chamber.
-
Drug Product in Immediate Pack: Place the drug product in its primary packaging (e.g., blister pack, bottle).
-
Drug Product in Marketing Pack: Place the drug product in its final marketing package.
-
Dark Controls: Prepare a corresponding set of samples shielded from light (e.g., wrapped in aluminum foil) for each packaging configuration.
-
-
Light Exposure: Expose the samples in the photostability chamber to the ICH Q1B specified conditions (≥ 1.2 million lux hours and ≥ 200 watt-hours/m²).[12][17]
-
Sample Analysis: After exposure, analyze the samples and their corresponding dark controls for physical changes (e.g., appearance, color) and chemical degradation using a validated HPLC method.
-
Evaluation:
-
If the exposed drug product shows acceptable change, no further testing is needed.
-
If the exposed drug product shows unacceptable change, analyze the sample in the immediate pack.
-
If the drug product in the immediate pack still shows unacceptable change, analyze the sample in the marketing pack.
-
The results will determine the light-protective nature of the packaging and the appropriate labeling recommendations.[12]
-
Data Presentation
Table 1: Influence of pH on Amoxicillin Photodegradation Rate
| pH | Degradation after 80 min Irradiation (%) | Reference |
| 3 | Minimal | [2] |
| 6 | Increased | [2] |
| 9 | Complete | [2] |
Table 2: ICH Q1B Recommended Light Exposure for Photostability Testing
| Parameter | Exposure Level |
| Overall Illumination | Not less than 1.2 million lux hours |
| Near Ultraviolet Energy | Not less than 200 watt-hours/square meter |
Visualizations
Amoxicillin Photodegradation Pathways
Caption: Mechanisms of amoxicillin photodegradation.
Experimental Workflow for Photostability Testing
Caption: Decision workflow for drug product photostability testing.
References
- Ellepola, N., & Rubasinghege, G. (2022). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts.
- Alkaim, A. F., & Aljobree, A. Y. (2024).
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting.
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
- ResearchGate. (n.d.). Effect of pH value on degradation of amoxicillin with the Co 3 O 4 /PMS system.
- ICH. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.
- Ali, I., & Maafa, M. (2024). Photodegradation of Amoxicillin in Aqueous Systems: A Review. MDPI.
- Gaim, Y., et al. (2022).
- ICH. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
- Caron Scientific. (n.d.). FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. Caron Scientific.
- Fong, G. W., et al. (1984). Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography.
- Benchchem. (n.d.).
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
- Gozlan, I., et al. (n.d.). Investigation of an amoxicillin oxidative degradation product formed under controlled environmental conditions.
- Chen, Y., et al. (2019).
- Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry, 16(10), 1694-1701.
- Reddy, P. M., et al. (2009). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance.
- Reddy, P. M., et al. (2009). RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals.
- de Souza, D. S., et al. (2022). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO.
Sources
- 1. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. q1scientific.com [q1scientific.com]
- 12. database.ich.org [database.ich.org]
- 13. biobostonconsulting.com [biobostonconsulting.com]
- 14. scielo.br [scielo.br]
- 15. akjournals.com [akjournals.com]
- 16. ikev.org [ikev.org]
- 17. caronscientific.com [caronscientific.com]
- 18. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Technical Support Center: Navigating the Instability of Amoxicillin in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with amoxicillin. This guide is designed to provide in-depth, field-proven insights into the challenges associated with the stability of amoxicillin in aqueous solutions. Our goal is to move beyond simple protocols and explain the fundamental chemistry driving its degradation, enabling you to design more robust experiments and trust your results.
Frequently Asked Questions (FAQs): The Fundamentals of Amoxicillin Instability
This section addresses the core principles governing the stability of amoxicillin. Understanding these factors is the first step in preventing experimental variability.
Q1: What is the primary reason amoxicillin is so unstable in water?
A1: The instability of amoxicillin in aqueous solutions is primarily due to the hydrolysis of its β-lactam ring, a four-membered cyclic amide.[1] This ring is highly strained and susceptible to cleavage by nucleophilic attack from water. This initial hydrolysis is often the rate-limiting step in its degradation cascade, leading to the formation of amoxicilloic acid. This primary degradation product is generally inactive and can undergo further reactions.[2]
Q2: What are the main degradation products, and are they a concern?
A2: The initial hydrolysis product is amoxicilloic acid. This intermediate can then cyclize to form more stable six-membered ring products, specifically the 2'S and 2'R epimers of amoxicillin-diketopiperazine-2',5'.[2][3][4] It is crucial to be aware of these degradation products for two main reasons:
-
Loss of Potency: Their formation signifies a loss of active amoxicillin, impacting the accuracy of antimicrobial susceptibility testing or other quantitative assays.
- Diagram: Amoxicillin Hydrolytic Degradation Pathway Below is a simplified representation of the primary degradation pathway of amoxicillin in an aqueous environment.
Q3: How significantly do pH and temperature affect stability?
A3: Both pH and temperature are critical factors that dramatically influence the rate of amoxicillin degradation.[7]
-
pH: Amoxicillin exhibits its maximum stability in a slightly acidic pH range, typically between 5.8 and 6.5.[8] Both strongly acidic and alkaline conditions catalyze the hydrolysis of the β-lactam ring, leading to accelerated degradation.[7][9]
-
Temperature: The degradation of amoxicillin is highly temperature-dependent, following first-order kinetics.[10] As temperature increases, the rate of degradation increases significantly.[6][10] Storing solutions at refrigerated temperatures (2-8°C) is imperative for short-term stability.[1][11]
Q4: Does the concentration of the amoxicillin solution matter?
A4: Yes, concentration is a key factor. The degradation of amoxicillin can be concentration-dependent, with higher concentrations often leading to faster degradation rates.[6][7][12] This is particularly important when preparing high-concentration stock solutions for intravenous administration models or other in-vitro experiments.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides direct answers to common problems encountered during the handling of amoxicillin solutions.
Q: My amoxicillin solution rapidly loses potency, even when stored at 4°C. What's wrong?
A: This is a common issue that can stem from several factors. Let's troubleshoot the most likely causes:
-
Incorrect pH: You may be dissolving amoxicillin in unbuffered water or a buffer outside its optimal stability range (pH 5.8-6.5).[8] The pH of a simple aqueous solution of amoxicillin trihydrate is acidic, while the sodium salt is basic, neither of which may be optimal.[9]
-
High Concentration: If you are working with a highly concentrated solution (e.g., >25 mg/mL), you will observe accelerated degradation.[6]
-
Solution: Prepare stock solutions at the lowest feasible concentration for your experimental needs. If high concentrations are required, they must be used immediately after preparation. For continuous infusion studies, amoxicillin reconstituted at 25 mg/mL is stable for up to 24 hours at 4-8°C.[6]
-
-
Incompatible Diluent: Certain infusion fluids, particularly those containing dextrose, dextran, or sorbitol, can accelerate the degradation of amoxicillin.[8]
-
Solution: For reconstitution, use Sterile Water for Injection or a suitable buffer. For dilution in IV studies, 0.9% Sodium Chloride is a compatible choice.[11]
-
Q: I need to store my amoxicillin solutions long-term. Is freezing a good option?
A: Freezing can be a viable long-term storage strategy, but it must be done correctly. Storing amoxicillin solutions at temperatures between 0°C and -20°C can paradoxically increase the degradation rate.[15][16] This phenomenon, known as the "freeze-concentration effect," occurs as ice crystals form, concentrating the amoxicillin and any catalytic species into unfrozen liquid micro-pockets, thereby accelerating the reaction rate.
-
Authoritative Recommendation: For long-term storage, solutions must be flash-frozen and maintained at a temperature below -30°C .[15][16][17] At -30°C, a 10 mg/mL solution has been shown to have a shelf-life (t90) of up to 13 days.[15]
Q: I observed a color change (pink or yellow) in my reconstituted amoxicillin solution. Is it still usable?
A: A transient pink color or slight opalescence can sometimes appear upon reconstitution of amoxicillin sodium and is not necessarily indicative of significant degradation.[12] However, reconstituted solutions should typically be colorless to a pale straw color.[12] A progressive yellowing, especially upon warming, is a visual indicator of degradation. The usability depends on your application. For highly sensitive quantitative assays, any color change is a red flag, and a fresh solution should be prepared. For less sensitive applications, if the solution is within its recommended use-by time (e.g., within 6 hours for analytical standards), it may still be acceptable, but this introduces a variable.[13][14]
Data & Protocols for Robust Experimentation
Data Summary: Amoxicillin Stability Under Various Conditions
The following table summarizes stability data (t90, the time to reach 90% of the initial concentration) to guide your experimental design.
| Concentration | pH | Temperature | Stability (t90) | Source |
| 1 mg/mL | 6.53 | 40°C | 4.85 hours | [10] |
| 1 mg/mL | 6.53 | 25°C (extrapolated) | 22.8 hours | [10] |
| 15 mg/mL | 8.34 | 40°C | 0.11 hours (6.6 mins) | [10] |
| 10 mg/mL | Not Specified | 19.5°C | ~10 hours | [15] |
| 10 mg/mL | Not Specified | 0°C | ~2 days | [15] |
| 10 mg/mL | Not Specified | -7°C | 1.08 hours | [15] |
| 10 mg/mL | Not Specified | -30°C | 13 days | [15] |
| 25 mg/mL | Not Specified | 4-8°C | 24 hours | [6] |
| 25 mg/mL | Not Specified | 22 ± 4°C | 12 hours | [6] |
Experimental Protocol: Preparation of a Stabilized Amoxicillin Stock Solution
This protocol is based on USP guidelines for preparing analytical standard solutions and is designed to maximize short-term stability.[13][14][18]
Objective: To prepare a 1.2 mg/mL amoxicillin stock solution with enhanced stability for use in assays.
Materials:
-
Amoxicillin Reference Standard (e.g., USP RS)
-
Monobasic potassium phosphate (KH₂PO₄), HPLC or Analytical Grade
-
Potassium hydroxide (KOH), 45% (w/w) solution or similar
-
HPLC-grade water
-
Calibrated analytical balance, volumetric flasks (Class A), pipettes
-
pH meter
-
0.45 µm membrane filter
Methodology:
Part 1: Preparation of Diluent (Phosphate Buffer, pH 5.0)
-
Weigh: Accurately weigh 6.8 g of monobasic potassium phosphate (KH₂PO₄).[18]
-
Dissolve: Transfer the KH₂PO₄ into a 1000 mL volumetric flask and add approximately 900 mL of HPLC-grade water. Mix until fully dissolved.
-
pH Adjustment: Calibrate your pH meter. Carefully add the 45% KOH solution dropwise while monitoring the pH. Adjust the pH to 5.0 ± 0.1 .[13][14]
-
Final Volume: Bring the flask to the final volume of 1000 mL with HPLC-grade water and mix thoroughly.
-
Filtration: Filter the buffer through a 0.45 µm membrane filter to remove any particulates before use.[18]
Part 2: Preparation of Amoxicillin Stock Solution (1.2 mg/mL)
-
Weigh: Accurately weigh an amount of Amoxicillin Reference Standard equivalent to 30 mg of anhydrous amoxicillin into a 25 mL Class A volumetric flask.
-
Dissolve: Add approximately 20 mL of the prepared pH 5.0 Phosphate Buffer (Diluent) to the flask. Sonicate briefly or vortex gently to ensure complete dissolution.
-
Final Volume: Allow the solution to return to room temperature (if sonicated), then dilute to the mark with the Diluent. Mix thoroughly by inverting the flask multiple times.
-
Usage and Storage: This solution should be used within 6 hours of preparation for maximum accuracy.[13][14] If immediate use is not possible, store refrigerated (2-8°C) and protected from light, but use as quickly as possible.[18]
- Diagram: Workflow for Preparing Stabilized Amoxicillin Solution This workflow highlights the critical control points for ensuring solution stability.
References
-
Suggested degradation pathway of Amoxicillin in an aqueous medium. ResearchGate. [Link]
-
An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). National Institutes of Health (NIH). [Link]
-
Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states. PubMed. [Link]
-
Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states. American Journal of Health-System Pharmacy. [Link]
-
Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states. Semantic Scholar. [Link]
-
Chemical stability of amoxicillin prepared at different concentrations in portable elastomeric pump stored at 25 ± 1°C. ResearchGate. [Link]
-
Factors affecting the hydrolysis of the antibiotic amoxicillin in the aquatic environment. Semantic Scholar. [Link]
-
Mechanism of Amoxicillin Degradation in Water Treated by Atmospheric-Pressure Air Microplasma. IEEE Xplore. [Link]
-
Ecotoxicity assessment of amoxicillin degradation product in aqueous media after photochemical process. ResearchGate. [Link]
-
Influence of pH, light and temperature on the stability of Amoxicillin and Triprolidine HCI. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Photodegradation of Amoxicillin in Aqueous Systems: A Review. MDPI. [Link]
-
Post-marketing stability surveillance: Amoxicillin. African Journals Online (AJOL). [Link]
-
Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. PubMed. [Link]
-
Enzymatic Synthesis of Amoxicillin in a Batch Reactor: Mathematical Modeling, Sensitivity Analysis, and Experimental Validation. National Institutes of Health (NIH). [Link]
-
Degradation of the micropollutant amoxicillin by photolysis and evaluation of the toxicity of byproducts generated in aquatic environments. ProQuest. [Link]
-
Degradation of amoxicillin applying photo-Fenton and acid hydrolysis processes with toxicity evaluation via antimicrobial susceptibility tests. PubMed. [Link]
-
Stability of reconstituted amoxicillin clavulanate potassium under simulated in-home storage conditions. African Journals Online (AJOL). [Link]
-
New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. PubMed. [Link]
-
New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. ResearchGate. [Link]
-
Amoxicillin Sodium. ASHP Publications. [Link]
-
Kinetics of amoxicillin and clavulanate degradation alone and in combination in aqueous solution under frozen conditions. ResearchGate. [Link]
-
Stability of oral liquid penicillins in unit dose containers at various temperatures. PubMed. [Link]
-
Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps. National Institutes of Health (NIH). [Link]
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Degradation kinetics of the antibiotics studied. (A) Amoxicillin at pH 4.0. ResearchGate. [Link]
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Amoxicillin, stability and solubility. CABI.org. [Link]
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Amoxicillin Capsules. USP-NF. [Link]
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Stability of Amoxicillin Trihydrate Oral Suspension in Clear Plastic Unit Dose Syringes. Semantic Scholar. [Link]
-
Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site. National Institutes of Health (NIH). [Link]
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Photodegradation of Amoxicillin in Aqueous Systems: A Review. PubMed. [Link]
-
Kinetics decays of amoxicillin. a Concentration versus time and b. ResearchGate. [Link]
-
Making stock antibiotics. Addgene. [Link]
-
Amoxicillin degradation in the heat, light, or heterogeneous catalyst activated persulfate systems: Comparison of kinetics, mechanisms and toxicities. PubMed. [Link]
-
Stability evaluation of amoxicillin and potassium clavulanate tablets usp by accelerated studies. Turkish Pharmacists' Association. [Link]
-
Amoxicillin. Japanese Pharmacopoeia. [Link]
-
a Kinetic analysis of amoxicillin degradation using the different. ResearchGate. [Link]
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<_
Technical Support Center: Chromatographic Resolution of Amoxicillin
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving optimal chromatographic resolution for amoxicillin and its related substances. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and pharmacopeial standards.
Troubleshooting Guide: Resolving Common Issues
This section addresses specific problems encountered during the HPLC analysis of amoxicillin. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Problem 1: Poor peak shape (tailing) for the amoxicillin peak.
-
Q: My amoxicillin peak is exhibiting significant tailing, leading to a USP Tailing factor greater than 2.0. What are the likely causes and how can I fix this?
A: Peak tailing for amoxicillin is a frequent issue, primarily because of its chemical structure. Amoxicillin contains both a carboxylic acid and a primary amine group, making it amphoteric. The primary cause of tailing is often secondary interactions between the basic amine group of amoxicillin and acidic residual silanol groups on the surface of silica-based C18 or C8 columns.[1][2]
Probable Causes & Solutions:
-
Inappropriate Mobile Phase pH: The ionization state of amoxicillin is highly pH-dependent. At a pH below its pKa of ~7.4 (for the amine group), the amine is protonated (positive charge), leading to strong ionic interactions with deprotonated, negatively charged silanols.
-
Solution: Adjust the mobile phase pH to a range where these interactions are minimized. A pH of around 5.0 is commonly recommended and used in USP and other validated methods.[3][4][5] At this pH, most silanol activity is suppressed, while the amoxicillin molecule has reduced positive charge, leading to a more symmetrical peak shape.
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion and tailing.[1][5][6]
-
Solution: Reduce the sample concentration. A validated method suggests that concentrations around 0.012 mg/mL are less likely to cause column overload compared to higher concentrations like 1.2 mg/mL.[5] Dilute your sample and re-inject to see if the peak shape improves.
-
-
Column Degradation: Over time, particularly when using mobile phases with a pH outside the stable range for silica (typically pH 2-8), the stationary phase can degrade, exposing more active silanol sites.[6]
-
Solution: First, try flushing the column with a strong solvent to remove contaminants. If that fails, replace the guard column. If the problem persists, the analytical column may be compromised and should be replaced.[7]
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., high percentage of organic solvent), it can cause peak distortion.
-
Problem 2: Co-elution or poor resolution between amoxicillin and its related substances.
-
Q: I am unable to achieve baseline separation between amoxicillin and its key impurities, like amoxicilloic acid. How can I improve the resolution?
A: Achieving adequate resolution is critical for accurately quantifying related substances, which is a key requirement of regulatory bodies.[11] The European Pharmacopoeia (EP) lists several potential impurities.[12][13][14] Resolution can be influenced by mobile phase composition, column chemistry, and temperature.
Probable Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of aqueous buffer to organic modifier is a primary driver of selectivity. Amoxicillin is a polar compound, so methods typically use a high percentage of aqueous buffer.[11]
-
Solution: Systematically adjust the percentage of the organic modifier (e.g., acetonitrile or methanol). A decrease in the organic modifier concentration will generally increase the retention time of all compounds, which may provide the necessary space for better separation. Isocratic methods with a low percentage of organic solvent (e.g., 5%) are common.[8][10] For complex mixtures of impurities, a gradient elution method may be necessary to resolve all peaks effectively.[12][15][16]
-
-
Incorrect pH: The mobile phase pH affects the charge and hydrophobicity of both amoxicillin and its impurities. A slight change in pH can alter the selectivity between them.
-
Solution: Perform a pH optimization study. Adjust the mobile phase pH in small increments (e.g., ±0.2 pH units) around the initial setpoint (e.g., pH 5.0) and observe the impact on resolution. A pH of 4.4 has also been shown to be effective for separating amoxicillin from clavulanate.[17]
-
-
Insufficient Column Efficiency: An older column or a column with a larger particle size may not provide the theoretical plates needed for a challenging separation.
-
Solution: Ensure your column is performing adequately by checking its efficiency (plate count). If efficiency is low, replace the column. Consider using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the overall plate count.[18]
-
-
Inadequate Column Temperature: Temperature can influence selectivity.
-
Workflow for Troubleshooting Poor Resolution
The following diagram outlines a systematic approach to diagnosing and solving resolution problems in amoxicillin chromatography.
Caption: A systematic workflow for troubleshooting poor resolution.
Frequently Asked Questions (FAQs)
-
Q1: What is the best column choice for amoxicillin analysis?
A1: The most commonly used columns are reversed-phase C18 or C8.[18] C18 (L1 classification) is specified in many USP methods and provides good hydrophobic retention.[3] However, C8 columns can sometimes offer different selectivity for polar compounds and may be beneficial for separating specific impurities.[12][15] Modern, high-purity, end-capped silica columns are recommended to minimize secondary interactions with silanol groups.
-
Q2: What mobile phase composition is typically recommended by pharmacopeias?
A2: Pharmacopeial methods, such as those in the USP and EP, commonly specify a mobile phase consisting of a phosphate buffer and a small amount of an organic modifier.[13][14] A typical composition is a mixture of monobasic potassium phosphate buffer adjusted to pH 5.0 and acetonitrile in a high aqueous ratio, such as 96:4 or 95:5 (v/v).[3][5] Methanol can also be used as the organic modifier.[8][10]
-
Q3: How should I prepare my samples and standards to ensure stability?
A3: Amoxicillin is susceptible to hydrolysis, especially at non-optimal pH.[1] It is crucial to prepare all solutions fresh daily.[1] The USP recommends preparing solutions in the specified diluent (often the mobile phase buffer) and using them within 6 hours.[4] Samples should be filtered through a 0.45 µm or finer pore size filter before injection to protect the column.[9][19]
-
Q4: What detection wavelength should I use for amoxicillin and its related substances?
A4: A UV detector is standard for this analysis. The optimal wavelength depends on the specific requirements. A wavelength of 230 nm is frequently used as it provides good sensitivity for both amoxicillin and its degradation products.[1][3][10] Some methods may specify other wavelengths, such as 254 nm or 283 nm , depending on the target analytes and desired selectivity.[8][13][19]
-
Q5: What are typical system suitability requirements for an amoxicillin assay?
A5: System suitability tests ensure the chromatographic system is performing adequately for the analysis.[20] According to guidelines and pharmacopeias, typical parameters include:
-
Resolution (Rs): Not less than 1.5 between the critical peak pairs (e.g., amoxicillin and a closely eluting impurity).[12]
-
Relative Standard Deviation (RSD): Not more than 1.5% or 2.0% for replicate injections of the standard.[4][8]
-
Column Efficiency (Plate Count): Often required to be greater than 1700 or 3000 theoretical plates.[4][12][15]
Data and Protocols
Table 1: Comparison of Typical Chromatographic Conditions
| Parameter | USP Method Example[3][5] | EP Method Example[13][14] | Alternative Validated Method[8] |
| Column | L1 (C18), 4.6 x 150 mm, 5 µm | Octadecylsilyl silica (C18), 4.6 x 250 mm, 5 µm | Hypersil C18, 4.6 x 250mm, 5 µm |
| Mobile Phase | Acetonitrile / 50mM NaH2PO4 pH 5.0 (4:96) | Gradient with Acetonitrile / Phosphate Buffer pH 5.0 | Methanol / KH2PO4 (5:95) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 230 nm | 254 nm | 283 nm |
| Column Temp. | Ambient or specified (e.g., 30°C) | Specified (e.g., Ambient) | Ambient |
Experimental Protocol: Preparation of Phosphate Buffer (pH 5.0)
This protocol describes the preparation of a phosphate buffer commonly used as the aqueous component of the mobile phase, based on USP guidelines.[4][5]
Materials:
-
Monobasic potassium phosphate (KH2PO4), HPLC grade
-
Potassium hydroxide (KOH) solution (e.g., 45% w/w) or Sodium Hydroxide (NaOH) solution (e.g., 1N)
-
HPLC grade water
-
Calibrated pH meter
Procedure:
-
Weigh: Accurately weigh 6.8 g of monobasic potassium phosphate (KH2PO4).
-
Dissolve: Transfer the KH2PO4 into a 1000 mL volumetric flask and add approximately 800 mL of HPLC grade water. Mix until fully dissolved.
-
Adjust pH: Place a calibrated pH electrode into the solution. While monitoring the pH, slowly add the potassium hydroxide (or sodium hydroxide) solution dropwise until the pH of the solution reaches 5.0 ± 0.1.
-
Dilute to Volume: Once the target pH is stable, remove the pH probe and dilute the solution to the 1000 mL mark with HPLC grade water.
-
Filter and Degas: Filter the buffer through a 0.45 µm membrane filter to remove particulates. Degas the solution using an ultrasonic bath or vacuum degassing before use in the HPLC system.
Visualizing the Impact of pH on Amoxicillin
The ionization state of amoxicillin is critical to its retention in reversed-phase HPLC. This diagram illustrates how the molecule's charge changes with pH, affecting its interaction with the stationary phase.
Caption: Ionization states of amoxicillin at different pH values.
References
-
Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms. (2020). National Institutes of Health (NIH). [Link]
-
Steps for HPLC Method Development. (n.d.). Pharmaguideline. [Link]
-
Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography. (1984). PubMed. [Link]
-
Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutica. (2020). Rwanda Journal of Medicine and Health Sciences. [Link]
-
A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. (2014). CORE. [Link]
-
RP-HPLC method for analysis of related substances in amoxicillin drug substance. (2009). AKJournals. [Link]
-
RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. (2009). ResearchGate. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). AZoM. [Link]
-
Analytical Method Development and Validation of Amoxicillin and Dicloxacillin in API and its Dosage Form by RP-HPLC. (n.d.). RGUHS Journal of Pharmaceutical Sciences. [Link]
-
USP Method for the Analysis of Amoxicillin using the Legacy L1 Column. (n.d.). SIELC Technologies. [Link]
-
Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. (n.d.). Agilent Technologies. [Link]
-
Steps involved in HPLC Method Development. (2016). Asian Journal of Pharmaceutical Research. [Link]
-
USP Monographs: Amoxicillin Capsules. (n.d.). uspbpep.com. [Link]
-
HPLC Separation of β-Lactam Antibiotics such as Amoxicillin and Cephalexin on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
-
USP method transfer on UHPLC is no more challenge for the analysis of Amoxicillin Oral Suspension. (n.d.). LabRulez LCMS. [Link]
-
Amoxicillin USP Method with HPLC. (n.d.). MicroSolv Technology Corporation. [Link]
-
Amoxicillin trihydrate. (2008). European Pharmacopoeia 6.0. [Link]
-
Photodegradation of Amoxicillin in Aqueous Systems: A Review. (2022). MDPI. [Link]
-
Optimization of Phosphate Buffer Ph 4.4-Methanol as Mobile Phase for Analysis of Amoxicillin and Clavulanate Potassium Mixture in Tablet by HPLC. (2013). International Journal of Pharmaceutical and Clinical Research. [Link]
-
European Pharmacopoeia 11.1 Index. (n.d.). European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Amoxicillin Trihydrate. (n.d.). European Pharmacopoeia 7.0. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
-
Troubleshooting Poor Peak Shape. (n.d.). Nacalai Tesque, Inc. [Link]
-
Development and Validation of Analytical Method for Simultaneous Estimation of Amoxicillin and Probenecid in Bulk and in Combined Dosage Form by RP-HPLC. (2014). SAS Publishers. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
Bad peak shape after x injections. (2012). Chromatography Forum. [Link]
-
HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration. (n.d.). University of Alberta Libraries. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Amoxicillin Open-Ring Dimer
This guide provides an in-depth, experience-driven approach to the validation of an analytical method for the amoxicillin open-ring dimer, a critical degradation product and potential impurity in amoxicillin drug substances and products. We will explore the scientific rationale behind the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, compare its performance with alternative techniques, and provide actionable experimental protocols. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of pharmaceuticals.
The Criticality of Monitoring the Amoxicillin Open-Ring Dimer
Amoxicillin, a widely used β-lactam antibiotic, is susceptible to hydrolysis, which cleaves the strained β-lactam ring to form amoxicilloic acid, often referred to as the open-ring dimer.[1][2] This degradation is a primary pathway for the loss of antibacterial activity.[2] More importantly, amoxicilloic acid and its subsequent degradation products can act as haptens, forming covalent bonds with proteins and potentially eliciting hypersensitivity reactions in patients. Therefore, a robust, validated analytical method capable of accurately quantifying this impurity is paramount for quality control and stability testing.
The development and validation of such a method must adhere to stringent regulatory standards to ensure data integrity and reliability.[3][4] Guidelines from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA) provide a framework for this process.[4][5][6][7][8][9][10][11][12][13]
Experimental Design: Validation of a Stability-Indicating HPLC-UV Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A well-designed forced degradation study is the cornerstone of developing a SIM.[14][15][16][17]
Forced Degradation (Stress Testing)
The objective of forced degradation is to generate the potential degradation products that could form under various stress conditions, thereby demonstrating the specificity of the analytical method.[15][17]
Experimental Protocol: Forced Degradation of Amoxicillin
-
Preparation : Prepare solutions of amoxicillin in various stress media.
-
Acid Hydrolysis : Expose the amoxicillin solution to 0.1 M HCl at 60°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis : Expose the amoxicillin solution to 0.01 M NaOH at room temperature for 30 minutes.[14][16] Neutralize with 0.1 M HCl. The β-lactam ring is highly susceptible to alkaline hydrolysis.[2]
-
Oxidative Degradation : Treat the amoxicillin solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation : Expose solid amoxicillin powder to 105°C for 24 hours.[14]
-
Photodegradation : Expose an amoxicillin solution to a photostability chamber (ICH Q1B) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]
-
Analysis : Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
The primary degradation product expected from hydrolysis is the amoxicillin open-ring dimer (amoxicilloic acid).[18][19] The chromatograms from the stressed samples are used to assess the specificity of the method.
Method Validation Parameters
The validation of the analytical method is conducted in accordance with ICH Q2(R2) guidelines.[3][5][10][11]
1. Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] In our case, the method must be able to separate the amoxicillin open-ring dimer from amoxicillin and other potential degradation products.
-
Causality : Peak purity analysis using a photodiode array (PDA) detector is crucial. A spectrally pure peak for the open-ring dimer across all stress conditions confirms that no other compound is co-eluting, ensuring accurate quantification.
2. Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3][5]
-
Causality : A linear relationship, typically evidenced by a correlation coefficient (r²) > 0.999, is essential for accurate quantification.[20] It validates the use of a calibration curve to determine the concentration of the open-ring dimer in unknown samples.
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[3][5] It is often determined by spike recovery studies.
-
Causality : High recovery rates (typically 98-102%) demonstrate that the method is free from significant systematic errors and can accurately measure the amount of the open-ring dimer present in the sample matrix.
4. Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3][5] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Causality : Low relative standard deviation (RSD), typically ≤ 2%, indicates that the method is consistent and reliable.[20] This ensures that observed variations are due to the sample and not the analytical method.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]
-
Causality : Establishing LOD and LOQ is critical for impurity analysis. The LOQ defines the lower limit of the method's range and ensures that even trace amounts of the open-ring dimer can be reliably quantified.
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
-
Causality : Testing robustness by slightly altering parameters like mobile phase pH, column temperature, and flow rate demonstrates the method's reliability for routine use in different laboratories and with different instruments.
Data Presentation: A Comparative Overview
The following tables summarize typical validation data for an HPLC-UV method for the amoxicillin open-ring dimer, and compare it with other analytical techniques.
Table 1: Typical HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[20][22] |
| Mobile Phase | Phosphate buffer:Acetonitrile (e.g., 95:5 v/v), pH 5.0[23] |
| Flow Rate | 1.0 mL/min[20][22] |
| Detection | UV at 230 nm[22][24] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Table 2: Summary of Validation Data for HPLC-UV
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the open-ring dimer. Peak purity > 99.5%. | Passed |
| Linearity (Range) | 1 - 20 µg/mL | r² > 0.999[20] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5%[25] |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Robustness | % RSD ≤ 2.0% for all variations | Passed |
Table 3: Comparison of Analytical Methods for Amoxicillin Open-Ring Dimer
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection.[2] | Robust, reliable, widely available, cost-effective. | Moderate sensitivity, may not be suitable for complex matrices without extensive sample preparation. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry.[26] | High sensitivity and selectivity, provides structural information. | Higher cost, more complex instrumentation and method development. |
| TLC | Separation on a thin layer of adsorbent material.[27] | Simple, low cost, suitable for screening. | Low sensitivity and resolution, not ideal for quantification.[27] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, small sample volume. | Lower sensitivity compared to HPLC, potential for reproducibility issues. |
Visualizing the Workflow
A clear understanding of the validation process is essential for successful implementation.
Caption: Workflow for the validation of a stability-indicating analytical method.
Conclusion
The validation of an analytical method for the amoxicillin open-ring dimer is a multi-faceted process that underpins the safety and quality of amoxicillin-containing drug products. A well-validated HPLC-UV method offers a robust and reliable approach for routine quality control, providing the necessary specificity, accuracy, and precision to meet stringent regulatory requirements. While more advanced techniques like LC-MS/MS offer higher sensitivity, the principles of validation remain universal. By following a systematic and scientifically sound validation protocol, grounded in the principles outlined by regulatory bodies like the ICH, researchers can ensure the integrity of their analytical data and contribute to the delivery of safe and effective medicines.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- USP <1225> Method Valid
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2021). SciELO.
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- Technical Support Center: Analysis of Amoxicillin Degrad
- VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.
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- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aqu
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Scite.
- Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. (2015). Federal Register.
- Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJ Wave.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2020). FDA.
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2021). R Discovery.
- Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chrom
- (PDF) Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines.
- 〈1225〉 Valid
- Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC - NIH.
- Simultaneous detection of residues of 34 beta-lactam antibiotics in livestock and fish samples through liquid chrom
- A Comparative Guide to HPLC Method Validation for Amoxicillin and its Amide-Rel
- Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. ijppsjournal.com.
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- Technical Support Center: Analytical Method Validation for Amoxicillin. (2025). Benchchem.
- A review on analytical method development and validation of amoxicillin. (2023). Allied Academies.
- Method development and validation of amoxicillin in bulk and pharmaceutical dosage form by UV spectroscopy. ijpar.com.
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A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Amoxicillin Impurity Separation
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like amoxicillin is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this critical task, with the choice of column being a pivotal factor in achieving accurate and reliable separation of amoxicillin from its impurities. This guide provides an in-depth, objective comparison of various HPLC column technologies, supported by experimental data, to empower you in making informed decisions for your analytical workflows.
The Criticality of Amoxicillin Impurity Profiling
Amoxicillin, a widely prescribed β-lactam antibiotic, can degrade or contain process-related impurities that may impact its efficacy and safety. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established stringent limits for these impurities. A robust, stability-indicating HPLC method is therefore not just a matter of quality control, but a regulatory necessity. The goal is to achieve baseline separation of the main amoxicillin peak from all potential impurities, ensuring accurate quantification and confident batch release.[1]
Understanding the Separation Challenge: The Physicochemical Properties of Amoxicillin and Its Impurities
Amoxicillin and many of its impurities are polar compounds, a characteristic that presents a significant challenge for traditional reversed-phase HPLC.[2] Highly aqueous mobile phases are often required for sufficient retention of these analytes on the stationary phase. This can lead to a phenomenon known as "phase collapse" or "dewetting" in conventional C18 columns, resulting in poor peak shapes and inconsistent retention times. The structures of amoxicillin and some of its key impurities, as defined by the European Pharmacopoeia, are presented below. Understanding these structures is fundamental to comprehending their retention behavior on different stationary phases.
Figure 1: Chemical Structures of Amoxicillin and Key Impurities
Caption: Degradation pathways of amoxicillin leading to common impurities.
Comparative Analysis of HPLC Column Technologies
The selection of the appropriate HPLC column is a critical step in developing a robust method for amoxicillin impurity analysis. This section compares the performance of various column technologies, from traditional alkyl phases to more advanced materials.
Conventional Reversed-Phase Columns: C18 and C8
Conventional C18 (octadecylsilane) and C8 (octylsilane) columns have long been the workhorses of reversed-phase chromatography. The choice between them often hinges on the hydrophobicity of the analytes.
-
C18 Columns: With their longer alkyl chains, C18 columns offer greater hydrophobicity and, consequently, stronger retention for non-polar compounds.[3] For moderately polar compounds like amoxicillin, this can be advantageous in providing sufficient retention. However, as mentioned, their susceptibility to phase collapse in highly aqueous mobile phases is a significant drawback.
-
C8 Columns: C8 columns, having shorter alkyl chains, are less hydrophobic than their C18 counterparts.[3] This generally leads to shorter retention times for non-polar analytes. For polar compounds like amoxicillin and its impurities, a C8 column can sometimes offer a better balance of retention and analysis time, with a reduced risk of overly strong interactions.[4]
Experimental Data Synopsis: C18 vs. C8
| Parameter | C18 Column | C8 Column | Rationale |
| Retention of Amoxicillin | Generally longer | Generally shorter | The higher hydrophobicity of the C18 phase leads to stronger interactions with the non-polar parts of the amoxicillin molecule.[3] |
| Separation of Polar Impurities | Can be challenging due to potential for co-elution near the solvent front. | May provide better resolution for early-eluting polar impurities due to reduced hydrophobic interaction.[1] | |
| Peak Shape | Prone to tailing with highly aqueous mobile phases due to phase collapse. | Less susceptible to phase collapse, often resulting in better peak symmetry for polar analytes. | |
| Analysis Time | Typically longer | Typically shorter | Reduced retention on the less hydrophobic C8 phase allows for faster elution.[3] |
A validated stability-indicating HPLC method for amoxicillin and its related substances reported in the European Pharmacopoeia utilized a C8 column (150 mm x 4.6 mm, 5-µm particle size) with a gradient elution, demonstrating its suitability for this application.[1]
Advanced Column Technologies for Enhanced Performance
To address the challenges of separating polar compounds, several innovative column technologies have been developed.
Polar-embedded columns incorporate a polar functional group (e.g., amide, carbamate) within the alkyl chain. This modification creates a water-enriched layer at the silica surface, which prevents phase collapse even in 100% aqueous mobile phases.[5][6] This feature is particularly advantageous for the analysis of amoxicillin and its polar impurities.
Key Advantages of Polar-Embedded Columns:
-
Aqueous Stability: Resistant to phase collapse, ensuring robust and reproducible results in highly aqueous conditions.[5]
-
Alternative Selectivity: The embedded polar group can interact with analytes through hydrogen bonding and dipole-dipole interactions, offering a different selectivity compared to traditional C18 and C8 columns.[5][6] This can be crucial for resolving closely eluting impurities.
-
Improved Peak Shape for Basic Compounds: The polar group can shield residual silanols on the silica surface, reducing undesirable interactions with basic analytes and improving peak symmetry.[7]
Core-shell columns feature particles with a solid, non-porous core surrounded by a porous shell of silica. This design significantly improves column efficiency by reducing the diffusion path for analytes, leading to sharper peaks and faster separations.[4]
Performance Benefits of Core-Shell Columns:
-
Higher Efficiency: Core-shell particles can provide efficiencies comparable to sub-2 µm fully porous particles but at a lower backpressure.[4] This allows for the use of longer columns for higher resolution or faster flow rates for increased throughput on standard HPLC systems.
-
Improved Resolution: The increased efficiency directly translates to better resolution between closely eluting peaks, which is critical for complex impurity profiles.
-
Faster Analysis Times: The high efficiency allows for shorter column lengths and/or higher flow rates without sacrificing resolution, leading to significant reductions in analysis time.
Agilent's Poroshell 120 columns, for instance, are based on superficially porous particle technology and offer chemistries that are transferable from their traditional Zorbax columns, allowing for method improvement without complete re-validation.[8]
Mixed-mode columns possess stationary phases with both reversed-phase and ion-exchange functionalities. This dual retention mechanism provides a powerful tool for separating complex mixtures of compounds with varying polarities and charge states. For amoxicillin and its impurities, which include both neutral and ionizable species, mixed-mode chromatography can offer unique selectivity and enhanced resolution.
Experimental Protocols: Pharmacopeial Methods
Adherence to pharmacopeial methods is often a requirement in pharmaceutical quality control. Below are outlines of the HPLC methods for amoxicillin impurity determination as described in the European Pharmacopoeia and the United States Pharmacopeia.
European Pharmacopoeia (EP) Method for Related Substances
-
Column: Octadecylsilyl silica gel for chromatography (e.g., C18), 5 µm, 250 mm x 4.6 mm.
-
Mobile Phase A: A mixture of 1 volume of acetonitrile and 99 volumes of a buffer solution containing 6.8 g/L of potassium dihydrogen phosphate, adjusted to pH 5.0.
-
Mobile Phase B: A mixture of 20 volumes of acetonitrile and 80 volumes of the same buffer solution.
-
Gradient Elution: A linear gradient is typically employed to separate all specified impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
United States Pharmacopeia (USP) Method for Organic Impurities
-
Column: 4.6-mm × 15-cm; 3.5-µm packing L1 (C18).
-
Mobile Phase: A gradient is used with a mixture of a phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
It is crucial to consult the current versions of the respective pharmacopeias for the most up-to-date and detailed methodologies.
Workflow for HPLC Column Selection and Method Development
The process of selecting the optimal HPLC column and developing a robust method for amoxicillin impurity analysis can be streamlined by following a logical workflow.
Caption: A systematic workflow for HPLC column selection and method development for amoxicillin impurity analysis.
Conclusion and Recommendations
The selection of an HPLC column for amoxicillin impurity separation is a critical decision that directly impacts the accuracy, reliability, and efficiency of the analysis. While traditional C8 and C18 columns can be employed, they may present challenges related to the polar nature of amoxicillin and its impurities.
For new method development, it is highly recommended to consider advanced column technologies:
-
Polar-embedded columns are an excellent choice for their inherent stability in highly aqueous mobile phases and their alternative selectivity, which can be instrumental in resolving challenging impurity profiles.
-
Core-shell columns offer a significant advantage in terms of efficiency and speed, enabling higher sample throughput without compromising resolution. This is particularly beneficial in high-throughput screening and routine quality control environments.
Ultimately, the optimal column choice will depend on the specific requirements of the analysis, including the number and nature of the impurities to be monitored, the desired analysis time, and the available instrumentation. By understanding the principles behind different column technologies and following a systematic approach to method development, researchers and scientists can confidently establish robust and reliable HPLC methods for ensuring the quality and safety of amoxicillin.
References
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Difference between C8 and C18 Columns Used in HPLC System. Pharmaguideline. Published May 1, 2024. Available at: [Link]
-
Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Technologies. Available at: [Link]
-
Raju, C. H. B. V. N., Rao, C. S., & Rao, G. N. (2009). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Acta Chromatographica, 21(1), 57-70. Available at: [Link]
-
Method Transfer between Poroshell and Zorbax HPLC Columns. Chrom Tech. Published October 14, 2025. Available at: [Link]
-
Walter, T. H., Iraneta, P., & Capparella, M. (2005). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A, 1075(1-2), 153-162. Available at: [Link]
-
HPLC Analysis of Potentially Counterfeit Samples of Amoxicillin. University of Notre Dame. Published December 1, 2021. Available at: [Link]
-
Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. LCGC International. Available at: [Link]
-
Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. ResearchGate. Published August 5, 2025. Available at: [Link]
-
C8 vs C18 Column: Which Should You Choose? Separation Science. Published December 4, 2024. Available at: [Link]
-
Difference between C18 Column and C8 Column. Hawach Scientific. Published November 10, 2025. Available at: [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Validation for the Quantification of Amoxicillin Open-Ring Dimer
This guide provides an in-depth, objective comparison of analytical methodologies and a comprehensive framework for the inter-laboratory validation of amoxicillin open-ring dimer quantification. Designed for researchers, scientists, and drug development professionals, this document offers both theoretical grounding and practical, field-proven insights to ensure the establishment of a robust, reliable, and transferable analytical method.
The Critical Imperative: Why Validate Amoxicillin Dimer Quantification?
Amoxicillin, a cornerstone of beta-lactam antibiotics, is susceptible to degradation, particularly through hydrolysis of its beta-lactam ring. This process can lead to the formation of various degradation products, among which the amoxicillin open-ring dimer is of significant concern. This dimer is formed through the reaction of the penamsoic acid derivative of one amoxicillin molecule with a second amoxicillin molecule. Its presence in a drug product is not merely an indicator of instability; it represents a potential immunogenic risk, as polymers of beta-lactam antibiotics have been implicated in hypersensitivity reactions.
Therefore, the accurate and precise quantification of this dimer is a critical quality attribute (CQA) for amoxicillin drug products. An analytical method, no matter how well it performs in a single laboratory, cannot be considered truly reliable until it has undergone inter-laboratory validation, also known as a round-robin study. This process is the ultimate test of a method's reproducibility and robustness, ensuring that it yields comparable results regardless of the laboratory, analyst, or equipment used. This guide provides a comprehensive roadmap for navigating this crucial validation process.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is the foundation of any successful validation. For the amoxicillin open-ring dimer, two methods stand out: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | HPLC-UV | LC-MS / MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate. Relies on chromatographic resolution. Co-elution with other impurities can be a risk. | High to Very High. Provides structural confirmation via mass fragmentation, virtually eliminating co-elution issues. |
| Sensitivity (LOQ) | Typically in the low µg/mL range. | Can reach ng/mL or even pg/mL levels, ideal for trace-level quantification. |
| Linearity & Range | Good, but can be limited by detector saturation at high concentrations. | Excellent over a wide dynamic range. |
| Robustness | Generally high. Less susceptible to matrix effects than LC-MS. | Can be sensitive to matrix suppression or enhancement, requiring careful sample preparation. |
| Cost & Complexity | Lower initial investment and operational cost. Simpler to operate and maintain. | Higher capital and maintenance costs. Requires more specialized operator expertise. |
| Recommendation | Suitable for routine quality control where dimer levels are expected to be well above the detection limit. | The gold standard for method development, reference standard characterization, and definitive impurity identification. |
Expert Insight: While HPLC-UV is a workhorse in many QC labs due to its simplicity and cost-effectiveness, the superior specificity and sensitivity of LC-MS make it the preferred choice for developing a reference method. For an inter-laboratory study, using a well-developed HPLC-UV method is often more practical as it is more widely available. The key is that the chosen method must be able to adequately resolve the dimer from amoxicillin and its other major degradants.
Designing a Robust Inter-laboratory Validation Study
A successful inter-laboratory study is built on a foundation of meticulous planning and a clearly defined protocol. The goal is to isolate the method's performance from other variables.
The Validation Protocol: The Single Source of Truth
The protocol is the most critical document in the study. It must be unambiguous and provide explicit instructions to eliminate analyst-to-analyst variability as much as possible.
Key Protocol Components:
-
Detailed Analytical Method:
-
Instrumentation: HPLC system with UV detector (e.g., detection at 230 nm).
-
Column: Specify brand, model, dimensions, and particle size (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Exact preparation instructions for all components (e.g., Buffer: 20 mM potassium phosphate monobasic, pH adjusted to 5.0 with phosphoric acid; Acetonitrile). Specify the gradient or isocratic elution program.
-
Flow Rate: e.g., 1.0 mL/min.
-
Column Temperature: e.g., 30 °C.
-
Injection Volume: e.g., 20 µL.
-
Standard and Sample Preparation: Explicit, step-by-step instructions for dissolving and diluting the reference standard and the samples.
-
-
Study Materials:
-
Reference Standard: A well-characterized batch of amoxicillin open-ring dimer.
-
Validation Samples: Provide identical sets of samples to each participating laboratory. These should include:
-
Placebo (drug product matrix without active ingredient).
-
Spiked placebo samples at various concentrations (e.g., at the reporting threshold, specification limit, and 150% of the specification limit).
-
Real-world, aged or stressed amoxicillin drug product samples containing the dimer.
-
-
-
Validation Parameters and Acceptance Criteria: Define the parameters to be evaluated as per the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".
-
Specificity: Demonstrate the ability to assess the analyte in the presence of components that may be expected to be present.
-
Accuracy: To be assessed by recovery studies on spiked samples. Acceptance criteria are typically 90-110% recovery.
-
Precision (Repeatability & Intermediate Precision): Repeatability is assessed by multiple injections of the same sample. Intermediate precision is assessed by comparing results on different days or with different analysts within the same lab. The relative standard deviation (RSD) should typically be less than 5%.
-
Reproducibility: This is the core of the inter-laboratory study. It is assessed by comparing the results between all participating laboratories. The inter-laboratory RSD is a key performance indicator.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) > 0.99 is typically required.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of a comprehensive inter-laboratory validation study.
Caption: Workflow for an Inter-laboratory Analytical Method Validation Study.
Data Analysis: A Simulated Case Study
To illustrate the data comparison process, let's consider a simulated study where three laboratories (Lab A, Lab B, Lab C) analyzed a single batch of stressed amoxicillin tablets using the same HPLC-UV method. Each lab performed six replicate preparations (n=6).
Simulated Results for Amoxicillin Open-Ring Dimer (% w/w)
| Replicate | Lab A | Lab B | Lab C |
| 1 | 0.254 | 0.261 | 0.249 |
| 2 | 0.251 | 0.258 | 0.255 |
| 3 | 0.249 | 0.265 | 0.251 |
| 4 | 0.255 | 0.255 | 0.260 |
| 5 | 0.260 | 0.262 | 0.253 |
| 6 | 0.253 | 0.259 | 0.258 |
| Mean | 0.254 | 0.260 | 0.254 |
| Std. Dev. | 0.0038 | 0.0036 | 0.0041 |
| RSD (Repeatability) | 1.50% | 1.38% | 1.61% |
| Overall Mean | \multicolumn{3}{ | c | }{0.256} |
| Inter-laboratory Std. Dev. | \multicolumn{3}{ | c | }{0.0035} |
| Inter-laboratory RSD (Reproducibility) | \multicolumn{3}{ | c | }{1.37% } |
Interpretation and Statistical Scrutiny
-
Outlier Analysis: Before calculating summary statistics, data from all labs should be checked for outliers using tests like Cochran's C test (for variances) and Grubbs' test (for means). In our simulated data, no significant outliers are present.
-
Repeatability: All three labs demonstrate excellent repeatability, with RSDs well below the typical acceptance criterion of <5%. This indicates the method is precise within each laboratory.
-
Reproducibility: The inter-laboratory RSD, a measure of reproducibility, is 1.37%. This is an excellent result, suggesting the analytical method is highly transferable and robust. It gives high confidence that different labs will obtain comparable results when analyzing the same sample.
-
Analysis of Variance (ANOVA): A more formal statistical tool, ANOVA, can be used to determine if there is a statistically significant difference between the means of the laboratories. In this case, the small differences in means are unlikely to be statistically significant, further supporting the method's reproducibility.
Trustworthiness through Self-Validation: The structure of this study is self-validating. If one lab produced significantly different results (e.g., a mean of 0.350 and an RSD of 15%), the statistical analysis would immediately flag it as an outlier. This would trigger an investigation into that lab's adherence to the protocol, potential equipment issues, or analyst error, thereby protecting the integrity of the overall validation.
Conclusion and Recommendations
The inter-laboratory validation of an analytical method for the amoxicillin open-ring dimer is a non-negotiable step in ensuring the safety and quality of amoxicillin-containing drug products.
Key Recommendations:
-
Method Selection: For routine QC, a well-validated HPLC-UV method is often sufficient and practical. For reference purposes and in-depth investigations, LC-MS is the superior technique.
-
Protocol is Paramount: Invest significant effort in creating a detailed, unambiguous validation protocol. This is the single most important factor in the success of an inter-laboratory study.
-
Statistical Rigor: Employ appropriate statistical tools to objectively analyze the data. Do not rely on simple visual comparisons.
-
Acceptance Criteria: Pre-define clear acceptance criteria for all validation parameters before the study begins. A typical target for the inter-laboratory RSD (reproducibility) should be ≤15%.
By following the principles and methodologies outlined in this guide, organizations can establish a scientifically sound, robust, and transferable analytical method for this critical impurity, ultimately safeguarding patient health and ensuring product quality across the entire pharmaceutical supply chain.
References
A Comparative Guide to the Sensitive Detection of Amoxicillin Open-Ring Dimer: LOD and LOQ Across Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Among the degradation products of amoxicillin, a widely used β-lactam antibiotic, the amoxicillin open-ring dimer presents a significant analytical challenge. This dimer, formed from the hydrolysis of the β-lactam ring and subsequent dimerization, is a critical quality attribute that must be monitored and controlled.
This guide provides an in-depth comparison of two common analytical techniques for the determination of the amoxicillin open-ring dimer: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the limits of detection (LOD) and quantification (LOQ) for this specific impurity, offering supporting experimental data and detailed protocols to inform your analytical method development and selection.
The Significance of the Amoxicillin Open-Ring Dimer
The formation of the amoxicillin open-ring dimer, also referred to as amoxicilloic acid dimer, is a degradation pathway that can occur during the manufacturing process, storage, or even in vivo. The presence of this and other degradation products can potentially impact the drug's potency and may introduce safety concerns. Therefore, regulatory bodies require robust analytical methods for the accurate quantification of such impurities to ensure that they are below established safety thresholds.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for impurity profiling is often a balance between sensitivity, specificity, and accessibility. Here, we compare the performance of HPLC-UV and LC-MS/MS for the determination of the amoxicillin open-ring dimer.
Data Presentation: LOD and LOQ Comparison
The following table summarizes the reported limits of detection and quantification for the amoxicillin open-ring dimer (amoxicilloic acid dimer) using different analytical techniques. It is important to note that direct head-to-head comparative studies are limited in published literature; therefore, the data presented is synthesized from various validated methods.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| HPLC-UV | Amoxicilloic Acid Dimers 1 and 2 | < 0.045% (w/w) | < 0.086% (w/w) | [1] |
| LC-MS/MS | Amoxicillin Metabolites (as an indicator of sensitivity for related compounds) | 0.10–2.20 µg/kg | 0.30–8.50 µg/kg | [2] |
Note: The LOD and LOQ for LC-MS/MS for the specific amoxicilloic acid dimer in a comparable matrix were not explicitly found in the surveyed literature. The provided values for amoxicillin metabolites in a biological matrix demonstrate the high sensitivity typically achieved with this technique. The LOD and LOQ for HPLC-UV are presented as a percentage relative to the amoxicillin drug substance.
In-Depth Look at HPLC-UV Methodology
High-Performance Liquid Chromatography with UV detection is a widely adopted technique in pharmaceutical quality control due to its robustness and cost-effectiveness. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase, and quantification is achieved by measuring the absorbance of UV light by the analyte.
Causality Behind Experimental Choices in HPLC-UV
The selection of the stationary phase, mobile phase composition, and detector wavelength are critical for achieving the desired separation and sensitivity. For the analysis of amoxicillin and its polar degradation products, a reversed-phase column (e.g., C8 or C18) is typically employed. The mobile phase often consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) to control the retention and peak shape of these polar compounds. A gradient elution is often necessary to resolve the various degradation products from the parent amoxicillin peak. The UV detection wavelength is selected based on the chromophores present in the amoxicillin open-ring dimer.
Experimental Protocol: HPLC-UV for Amoxicillin Open-Ring Dimer
The following protocol is a representative method for the determination of the amoxicillin open-ring dimer based on established methodologies for related substances in amoxicillin.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C8, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Buffer solution (e.g., phosphate buffer), pH adjusted
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Program: A time-based gradient from a low to a high percentage of Mobile Phase B to ensure the elution of all related substances.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Preparation: Prepare a standard solution of amoxicillin and, if available, a reference standard of the amoxicilloic acid dimer in a suitable diluent (e.g., mobile phase A).
-
Sample Preparation: Accurately weigh and dissolve the amoxicillin drug substance or formulation in the diluent to a known concentration.
4. Validation Parameters:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[3]
-
LOD and LOQ Determination: The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4]
Visualization of the HPLC-UV Workflow
Caption: Workflow for the analysis of amoxicillin open-ring dimer by HPLC-UV.
In-Depth Look at LC-MS/MS Methodology
Liquid Chromatography with tandem Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. This makes it particularly well-suited for the analysis of trace-level impurities in complex matrices.
Causality Behind Experimental Choices in LC-MS/MS
The primary advantage of LC-MS/MS lies in its specificity. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM), it is possible to selectively detect and quantify the amoxicillin open-ring dimer even in the presence of co-eluting compounds. The choice of ionization source (e.g., Electrospray Ionization - ESI) and polarity (positive or negative ion mode) depends on the chemical nature of the analyte. For the amoxicilloic acid dimer, positive ion mode is often effective. The selection of precursor and product ions is a critical step in method development and is determined by infusing a standard of the analyte into the mass spectrometer.
Experimental Protocol: LC-MS/MS for Amoxicillin Open-Ring Dimer
The following is a representative protocol for the analysis of the amoxicillin open-ring dimer using LC-MS/MS.
1. Instrumentation:
-
LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
2. Chromatographic Conditions:
-
Column: C18, 50-100 mm x 2.1 mm, <3 µm particle size (for faster analysis)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program: A rapid gradient to ensure efficient separation and short run times.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Precursor Ion > Product Ion Transitions: To be determined by direct infusion of an amoxicilloic acid dimer standard. These transitions will be specific to the dimer.
-
Collision Energy and other MS parameters: Optimized for the specific transitions of the dimer.
4. Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but often with more dilute solutions due to the higher sensitivity of the instrument.
5. Validation Parameters:
-
The method must be validated according to ICH guidelines. The high sensitivity of LC-MS/MS allows for the determination of much lower LOD and LOQ values compared to HPLC-UV.
Visualization of the LC-MS/MS Workflow
Caption: Workflow for the analysis of amoxicillin open-ring dimer by LC-MS/MS.
Conclusion: Choosing the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are valuable techniques for the analysis of the amoxicillin open-ring dimer.
-
HPLC-UV offers a robust, reliable, and cost-effective solution that is well-suited for routine quality control where the expected impurity levels are within the detection capabilities of the method. The reported LOQ of < 0.086% (w/w) is often sufficient for release testing of bulk drug substances.[1]
As a Senior Application Scientist, my recommendation is to employ a tiered approach. For routine process monitoring and release testing where impurity levels are expected to be well-controlled, a validated HPLC-UV method is often sufficient. However, for investigational purposes, such as forced degradation studies, analysis of trace impurities, or when dealing with complex sample matrices, the superior sensitivity and specificity of LC-MS/MS are indispensable. The choice of method should always be guided by the specific analytical requirements, regulatory expectations, and the intended use of the data.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
Lu, C. Y., & Feng, C. H. (2007). Identification of Dimer Impurities in Ampicillin and Amoxicillin by Capillary LC and Tandem Mass Spectrometry. Journal of Separation Science, 30(3), 329–332. [Link]
- Agilent Technologies. (n.d.). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System.
-
Wang, J., et al. (2019). Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues. Molecules, 24(12), 2286. [Link]
- Sorensen, L. K., et al. (2004). Quantitative determination of amoxicillin in animal feed using liquid chromatography with tandem mass spectrometric detection.
- Raju, C. B. V. N., et al. (2009). RP-HPLC method for analysis of related substances in amoxicillin drug substance.
- Naegele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic drug amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry, 16(10), 1670–1676.
- J. C. Reepmeyer, Y. H. Lee, L. W. Ja, J. Pharm. Sci. 68, 1095 (1979).
- Raju, C. B. V. N., Rao, C. S., & Rao, G. N. (2009). RP-HPLC method for analysis of related substances in amoxicillin drug substance.
- Shimadzu. (n.d.). LCMS-IT-TOF Analysis of Amoxicillin.
-
Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Annals of Biostatistics & Biometric Application, 1(4). [Link]
Sources
- 1. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. researchgate.net [researchgate.net]
- 3. Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
Amoxicillin's Unstable Alliance: A Comparative Guide to the Open-Ring Dimer and Other Polymeric Impurities for Drug Development Professionals
For researchers, scientists, and professionals in drug development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. Amoxicillin, a cornerstone of antibacterial therapy, is notoriously susceptible to degradation, leading to the formation of various impurities. Among these, polymeric derivatives are of significant concern due to their potential to elicit immunogenic responses. This guide provides an in-depth, objective comparison of the amoxicillin open-ring dimer and other amoxicillin polymers, supported by experimental data and established analytical methodologies.
The Instability of the β-Lactam Ring: A Gateway to Polymerization
Amoxicillin's therapeutic efficacy is intrinsically linked to the strained β-lactam ring. However, this same structural feature is its Achilles' heel, making it susceptible to hydrolysis and subsequent degradation. The primary degradation pathway involves the opening of this ring to form amoxicilloic acid. This initial degradation product serves as a precursor to a cascade of further reactions, including the formation of various polymeric impurities. Understanding the formation and characteristics of these polymers is crucial for controlling the quality and safety of amoxicillin-containing drug products.
The formation of these degradation products is influenced by several factors, including pH, temperature, and the presence of other reactive species. For instance, alkaline conditions can significantly accelerate the degradation of amoxicillin.
A Head-to-Head Comparison: Amoxicillin Open-Ring Dimer vs. Other Polymeric Structures
While a spectrum of polymeric impurities can form from amoxicillin degradation, this guide will focus on a comparative analysis of the open-ring dimer against other notable polymeric forms.
Formation Pathways and Chemical Structures
The degradation of amoxicillin can lead to a variety of polymeric structures. The initial and most common degradation product is amoxicillin penicilloic acid (APA), formed by the hydrolysis of the β-lactam ring. From APA, other degradation products can arise, including amoxicillin diketopiperazine and various dimeric and polymeric impurities.
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Amoxicillin [label="Amoxicillin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; APA [label="Amoxicillin Penicilloic Acid (APA)\n(Open β-Lactam Ring)"]; Dimer [label="Amoxicillin Open-Ring Dimer"]; Other_Polymers [label="Other Amoxicillin Polymers\n(e.g., Closed-Ring Dimers, Trimers)"]; Diketopiperazine [label="Amoxicillin Diketopiperazine"];
Amoxicillin -> APA [label="Hydrolysis"]; APA -> Dimer [label="Dimerization"]; APA -> Other_Polymers [label="Further Polymerization"]; APA -> Diketopiperazine [label="Intramolecular Cyclization"]; } dot Caption: Simplified degradation pathway of amoxicillin leading to the formation of the open-ring dimer and other polymers.
Amoxicillin Open-Ring Dimer: This dimer is formed from the intermolecular reaction of two molecules of amoxicilloic acid. Its chemical structure is characterized by two amoxicillin moieties linked together, with both β-lactam rings opened.
Other Amoxicillin Polymers: This category includes a variety of structures, such as "closed-ring dimers" which may form under specific manufacturing or storage conditions. Higher-order polymers, like trimers, can also be present in degraded samples. The exact structures and formation mechanisms of all polymeric impurities are not always fully elucidated and can vary depending on the specific conditions.
| Feature | Amoxicillin Open-Ring Dimer | Other Amoxicillin Polymers (e.g., Closed-Ring Dimers) |
| Formation | Intermolecular reaction of amoxicilloic acid. | Can be formed through base-catalyzed condensation of amoxicillin. |
| Key Structural Feature | Two amoxicillin units with opened β-lactam rings. | Can include structures with intact β-lactam rings or other linkage types. |
| Analytical Detection | Can be identified and quantified using HPLC and LC-MS/MS. | Also detectable by HPLC and LC-MS/MS, though specific standards may be limited. |
Comparative Performance: Analytical and Immunological Insights
A direct comparison of the "performance" of these polymeric impurities primarily revolves around their analytical detectability and, most critically, their immunogenic potential.
Analytical Performance:
The development of robust analytical methods is essential for the detection and quantification of amoxicillin and its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Forced degradation studies are instrumental in understanding the stability of amoxicillin and identifying its degradation products under various stress conditions. These studies typically involve exposing the drug substance to heat, humidity, acid, base, and oxidizing agents.
| Stress Condition | Amoxicillin Remaining (%) | Major Degradation Products Identified |
| Alkaline Hydrolysis (e.g., 0.015 M NaOH) | ~50% | Amoxicillin Penicilloic Acid (APA), Amoxicillin Diketopiperazine |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Varies | Amoxicillin Penicilloic Acid (APA) |
| Oxidative Degradation (e.g., H₂O₂) | Degradation observed | Various oxidized products |
| Thermal Degradation | Degradation observed | Amoxicillin Penicilloic Acid, Amoxicillin Diketopiperazine |
Data synthesized from forced degradation studies. The exact percentages can vary based on experimental conditions.
Immunological Performance (Immunogenicity):
The primary safety concern with amoxicillin polymers is their potential to cause allergic reactions. These reactions are often mediated by Immunoglobulin E (IgE) antibodies. For a small molecule like amoxicillin or its degradation products to elicit an immune response, it must first covalently bind to a larger carrier molecule, typically a protein, in a process known as haptenation. The resulting drug-protein conjugate is then recognized by the immune system.
The key antigenic determinant in penicillin allergies is the penicilloyl group, which is formed upon the opening of the β-lactam ring. Both the amoxicillin open-ring dimer and other polymers derived from amoxicilloic acid present this open-ring structure, making them potential haptens.
While it is established that polymeric impurities can contribute to the immunogenicity of penicillin-based drugs, there is a notable lack of direct, quantitative comparative studies on the specific immunogenic potential of the amoxicillin open-ring dimer versus other well-defined amoxicillin polymers. However, the general principle is that larger, multivalent structures can more effectively cross-link IgE receptors on mast cells and basophils, leading to the release of inflammatory mediators and an allergic reaction. Therefore, it is plausible that dimeric and higher-order polymeric forms of amoxicillin could be more potent immunogens than monomeric degradation products.
Experimental Protocols for Characterization
To ensure the quality and safety of amoxicillin formulations, rigorous analytical testing is required. Below are detailed protocols for the characterization of amoxicillin and its polymeric impurities.
Protocol 1: HPLC Method for the Determination of Amoxicillin and its Degradation Products
This protocol outlines a general reverse-phase HPLC method suitable for separating amoxicillin from its key degradation products.
Materials:
-
Amoxicillin reference standard
-
Degraded amoxicillin sample
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Deionized water
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a solution of 0.05 M potassium dihydrogen phosphate in deionized water. Adjust the pH to 5.0 with orthophosphoric acid.
-
Organic Phase (B): Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of amoxicillin reference standard in the aqueous mobile phase to obtain a known concentration.
-
-
Sample Preparation:
-
Dissolve the degraded amoxicillin sample in the aqueous mobile phase to a suitable concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm
-
Gradient Elution: A typical gradient might start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the more non-polar degradation products.
-
-
Data Analysis:
-
Identify the peaks corresponding to amoxicillin and its degradation products based on their retention times relative to the standard.
-
Quantify the impurities by comparing their peak areas to the peak area of the amoxicillin standard.
-
Protocol 2: LC-MS/MS for Identification and Structural Elucidation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and structural characterization of unknown impurities.
Procedure:
-
Chromatographic Separation: Utilize an HPLC method similar to the one described above to separate the components of the degraded amoxicillin sample.
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Employ an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan mass spectra to determine the molecular weights of the eluting compounds.
-
Perform tandem MS (MS/MS) experiments on the ions of interest. Fragmentation patterns will provide structural information for identification.
-
-
Data Interpretation:
-
Compare the obtained mass spectra and fragmentation patterns with known data for amoxicillin and its expected degradation products, including the open-ring dimer and other polymers.
-
Protocol 3: In Vitro Basophil Activation Test (BAT) for Immunogenicity Assessment
The BAT is a functional assay that measures the activation of basophils (a type of white blood cell) in response to an allergen. This can be a useful in vitro tool to assess the potential of different amoxicillin polymers to trigger an allergic response.
Materials:
-
Heparinized whole blood from amoxicillin-allergic and non-allergic donors
-
Isolated and purified amoxicillin open-ring dimer and other polymeric impurities
-
Positive control (e.g., anti-IgE antibody)
-
Negative control (buffer)
-
Fluorescently labeled antibodies against basophil surface markers (e.g., CD63, CD203c)
-
Flow cytometer
Procedure:
-
Blood Collection: Collect fresh heparinized whole blood from consenting amoxicillin-allergic patients and healthy controls.
-
Stimulation:
-
Incubate aliquots of whole blood with varying concentrations of the isolated amoxicillin open-ring dimer, other amoxicillin polymers, positive control, and negative control.
-
-
Staining:
-
After the incubation period, stain the cells with a cocktail of fluorescently labeled antibodies to identify basophils and measure the expression of activation markers (e.g., CD63 or CD203c).
-
-
Flow Cytometry Analysis:
-
Acquire and analyze the samples on a flow cytometer.
-
Quantify the percentage of activated (e.g., CD63-positive) basophils for each condition.
-
-
Data Interpretation:
-
Compare the level of basophil activation induced by the amoxicillin open-ring dimer to that induced by other polymers. A higher percentage of activated basophils indicates a stronger immunogenic potential.
-
Conclusion and Future Directions
The degradation of amoxicillin into polymeric impurities, including the open-ring dimer, presents a significant challenge in pharmaceutical development. While analytical techniques like HPLC and LC-MS/MS are well-established for the detection and characterization of these impurities, a critical gap remains in our understanding of their comparative immunogenicity.
The amoxicilloyl group, formed by the opening of the β-lactam ring, is a known antigenic determinant. As both the open-ring dimer and other polymers derived from amoxicilloic acid possess this feature, they are all potential triggers for allergic reactions. The prevailing hypothesis is that larger, multivalent polymers may be more potent in cross-linking IgE and activating immune cells.
Future research should focus on the isolation and purification of specific amoxicillin polymers, including the open-ring dimer, to enable direct head-to-head comparisons of their immunogenic potential using in vitro assays such as the Basophil Activation Test and T-cell proliferation assays. Such studies would provide invaluable data for risk assessment and the establishment of appropriate impurity limits in amoxicillin drug products, ultimately enhancing patient safety.
References
-
Torres, M. J., Montañez, M. I., Ariza, A., Salas, M., Fernandez, T. D., Barbero, N., Mayorga, C., & Blanca, M. (2016). The role of IgE recognition in allergic reactions to amoxicillin and clavulanic acid. Clinical & Experimental Allergy, 46(2), 264–274. Available at: [Link].
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Montañez, M. I., Mayorga, C., Bogas, G., Barrionuevo, E., Fernandez-Santamaria, R., Martin-Serrano, A., ... & Torres, M. J. (2016). The influence of the carrier molecule on amoxicillin recognition by specific IgE in patients with immediate hypersensitivity reactions to betalactams. Scientific reports, 6(1), 1-10. Available at: [Link].
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El-Sayed, Y. S., El-Sayed, H. M., & El-Bardicy, M. G. (2008). Development of amoxicillin enzyme-linked immunosorbent assay and measurements of tissue amoxicillin concentrations in a pigeon microdialysis model. Poultry science, 87(3), 577-587. Available at: [Link].
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Mayorga, C., Sanz, M. L., Garcia, B. E., Guilarte, M., & Torres, M. J. (2019). Nanoarchitectures for efficient IgE cross‐linking on effector cells to study amoxicillin allergy. Allergy, 74(11), 2166-2176. Available at: [Link].
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Abu-El-Zahab, H. S., El-Enany, N., & Belal, F. (2008). Development of Amoxicillin Enzyme-Linked Immunosorbent Assay and Measurements of Tissue Amoxicillin Concentrations in a Pigeon Microdialysis Model. Poultry Science, 87(3), 577-587. Available at: [Link].
-
The comparison of amoxicillin toxicity and its degradation products. ResearchGate. Available at: [Link].
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Agilent Technologies. (2010). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Available at: [Link].
-
Baranowska, I., & Koper, M. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. Chemosphere, 91(7), 985-992. Available at: [Link].
-
Singh, S., & Dahiya, R. (2015). Synthesis and characterization of potential impurity in amoxicillin. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 161-164. Available at: [Link].
-
Torres, M. J., Salas, M., Fernandez, T. D., Ariza, A., Mayorga, C., & Blanca, M. (2011). Immunoglobulin E-mediated hypersensitivity to amoxicillin: in vivo and in vitro comparative studies between an injectable therapeutic compound and a new commercial compound. Clinical & Experimental Allergy, 41(10), 1475-1482. Available at: [Link].
-
De Chaisemartin, L., Peltier, S., Chollet-Martin, S., & de Blic, J. (2014). T cell activation in biological diagnosis of amoxicillin delayed hypersensitivity. Translational Allergy, 4(Suppl 3), P28. Available at: [Link].
-
Heremans, A., et al. (2022). Basophil activation test shows poor sensitivity in immediate amoxicillin allergy. The Journal of Allergy and Clinical Immunology: In Practice. Available at: [Link].
-
Torres, M. J., et al. (2016). The role of IgE recognition in allergic reactions to amoxicillin and clavulanic acid. Clinical & Experimental Allergy, 46(2), 264-274. Available at: [Link].
-
Romano, A., et al. (2010). Role of minor determinants of amoxicillin in the diagnosis of immediate allergic reactions to amoxicillin. Allergy, 65(5), 590-596. Available at: [Link].
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Torres, M. J., et al. (2024). New Approaches for Basophil Activation Tests Employing Dendrimeric Antigen–Silica Nanoparticle Composites. International Journal of Molecular Sciences, 25(15), 8339. Available at: [Link].
-
Heremans, A., et al. (2022). Basophil activation test shows poor sensitivity in immediate amoxicillin allergy. The Journal of Allergy and Clinical Immunology: In Practice. Available at: [Link].
-
Hoffmann, H. J., & Santos, A. F. (2016). Update on the Performance and Application of Basophil Activation Tests. Current Allergy and Asthma Reports, 16(1), 1. Available at: [Link].
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Abu-El-Zahab, H. S., et al. (2008). Development of Amoxicillin Enzyme-Linked Immunosorbent Assay and Measurements of Tissue Amoxicillin Concentrations in a Pigeon Microdialysis Model. Poultry Science, 87(3), 577-587. Available at: [Link].
-
Quest Diagnostics. Amoxicillin (c6) IgE. Available at: [Link].
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Céspedes, J. A., et al. (2025). IgG Removal Enhances the Sensitivity of Amoxicillin‐Specific IgE Detection in ImmunoCAP and Radioallergosorbent Test. Allergy. Available at: [Link].
-
Vettorello, G., et al. (2024). Degradation of the Micropollutant Amoxicillin using Enzymatic Treatment and Evaluation of Resulting Byproducts. BrJAC, 11(42), 1-10. Available at: [Link].
-
Venkatasai Life Sciences. Amoxicillin related compound J (Mixture of amoxicillin and open ring dimer). Available at: [Link].
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Axios Research. Amoxicillin Related Compound J (Amoxicillin Dimer Impurity). Available at: [Link].
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SynThink. NA Amoxicillin Ring-Opened Trimeric Impurity - Reference Standard. Available at: [Link].
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Alentris Research Pvt. Ltd. Amoxicillin Open RIng Trimer Impurity Sodium Salt. Available at: [Link].
-
Baldo, B. A. (2021). IgE and Drug Allergy: Antibody Recognition of ‘Small’ Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 22(16), 8885. Available at: [Link].
A Comparative Guide to Regulatory Guidelines for Amoxicillin Impurities: USP vs. EP
Introduction
Amoxicillin, a β-lactam antibiotic, is one of the most widely prescribed antimicrobial agents globally.[1] Its efficacy and safety are paramount, making the control of impurities a critical aspect of its manufacturing and formulation. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interactions with excipients.[2][3][4] These impurities, even in trace amounts, can impact the drug's safety and potency.
This guide provides an in-depth comparison of the regulatory guidelines for amoxicillin impurities as stipulated by two of the world's leading pharmacopeias: the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). We will delve into the specified impurities, the analytical methodologies prescribed for their detection, and the underlying principles of impurity control, offering field-proven insights for researchers, scientists, and drug development professionals.
The Foundation: Regulatory Framework for Impurity Control
Both the USP and EP have established comprehensive general chapters that provide the framework for controlling impurities in active pharmaceutical ingredients (APIs) and drug products. These chapters are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), which deals with impurities in new drug substances.
-
United States Pharmacopeia (USP): The USP's philosophy on impurity control is detailed in General Chapter <1086> Impurities in Drug Substances and Drug Products.[2][4][5] This chapter classifies impurities and outlines the requirements for their identification, reporting, and qualification.[5] It emphasizes that impurity profiles are documented during toxicological studies to establish safety.[2] The concepts laid out in <1086> are applied to specific drug monographs.[2][4][5][6]
-
European Pharmacopoeia (EP): The EP addresses impurity control in the general monograph Substances for pharmaceutical use (2034) and the general chapter 5.10. Control of impurities in substances for pharmaceutical use.[7][8][9][10] These texts work in tandem, with the general monograph setting the framework and the specific monographs providing the precise acceptance criteria for impurities.[7][8] The EP also provides a decision tree to guide the interpretation of acceptance criteria for impurities not explicitly listed in a monograph.[7][10]
The core principle for both pharmacopeias is that levels of impurities must be controlled to ensure the quality and safety of the drug.[2][7]
Comparative Analysis of Amoxicillin Monographs: USP vs. EP
While both pharmacopeias aim for the same goal, their specific monographs for amoxicillin trihydrate exhibit key differences in specified impurities, their limits, and the analytical procedures for their determination.
Specified Impurities and Acceptance Criteria
The following table provides a comparative summary of the specified impurities for amoxicillin trihydrate in the USP and EP. It is important to note that pharmacopeias are continuously updated, and users should always refer to the current official versions.
| Impurity Name | Common Name / Type | EP Limit | USP Limit |
| Impurity A | 6-Aminopenicillanic acid (6-APA) | ≤ 1.0% | ≤ 2.0% |
| Impurity B | Amoxicillin Dimer | Not specified by letter; controlled under "any other impurity" | ≤ 2.0% |
| Impurity C | Amoxicilloic acids (mixture of diastereomers) | ≤ 1.0% | ≤ 4.0% |
| Impurity D | (4S)-2-[methyl]-5,5-dimethylthiazolidine-4-carboxylic acid | Not specified by letter; controlled under "any other impurity" | ≤ 0.5% |
| Impurity E | Amoxicillin penilloic derivative | Not specified by letter; controlled under "any other impurity" | Not explicitly listed, may be controlled as unspecified |
| Impurity F | 3-(4-Hydroxyphenyl)pyrazin-2-ol | ≤ 0.5% | ≤ 0.2% |
| Impurity G | D-hydroxyphenyl glycylamoxicillin | Not specified by letter; controlled under "any other impurity" | ≤ 1.0% |
| Impurity H | (2R)-2-[(2,2-dimethylpropanoyl)amino]-2-(4-hydroxyphenyl)acetic acid | Not specified by letter; controlled under "any other impurity" | ≤ 0.3% |
| Impurity I | (R)-2-amino-2-(4-hydroxyphenyl)acetic acid | Not specified by letter; controlled under "any other impurity" | Not explicitly listed, may be controlled as unspecified |
| Impurity J | Co-oligomers of amoxicillin and penicilloic acids | ≤ 3.0% (dimer), ≤ 2.0% (any other) | ≤ 1.0% |
| Impurity K | Oligomers of penicilloic acids of amoxicillin | Not specified by letter; controlled under "any other impurity" | ≤ 1.0% |
| Any Unspecified Impurity | - | ≤ 1.0% | ≤ 0.10% |
| Total Impurities | - | Not explicitly defined in the same way as USP | ≤ 5.0% |
Data compiled from various sources reflecting general pharmacopeial limits.[11][12][13][14][15] For official compliance, always consult the current pharmacopeial monographs.
Expertise & Experience: The disparity in limits between the USP and EP for impurities like Impurity C (Amoxicilloic acids) reflects different approaches to risk assessment and historical data from various manufacturers. The tighter control of "Any Unspecified Impurity" in the USP monograph necessitates a more sensitive analytical method capable of accurately quantifying impurities at the 0.10% level.
Comparative Analysis of Analytical Procedures (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for amoxicillin impurity profiling in both pharmacopeias.[16] Reversed-phase HPLC with C8 or C18 columns is the most common approach.[16]
| Parameter | European Pharmacopoeia (EP) Method (General) | United States Pharmacopeia (USP) Method (General) |
| Column | C18, e.g., 4.6 mm x 150 mm, 5 µm | C8, e.g., 4.6 mm x 100 mm, 5 µm |
| Mobile Phase A | Potassium dihydrogen phosphate buffer (e.g., pH 5.0) | Potassium dihydrogen phosphate buffer (e.g., pH 5.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Gradient | Gradient |
| Flow Rate | ~1.0 - 1.5 mL/min | ~1.5 mL/min |
| Detection (UV) | 230 nm or 254 nm | 210 nm or 230 nm |
| System Suitability | Resolution between amoxicillin and a specified compound (e.g., cefadroxil).[11] | Resolution between key impurities; tailing factor for amoxicillin peak. |
This table represents a generalized comparison based on typical methods. Specific parameters may vary in the current official monographs.[12][16][17][18]
Expertise & Experience: The choice of a C8 column in the USP method versus a C18 in the EP method can influence the retention and separation of polar impurities. C8 columns are generally less retentive than C18 columns, which can be advantageous for eluting highly polar compounds more quickly. The use of a phosphate buffer at pH 5.0 is critical; amoxicillin is most stable in a slightly acidic environment (pH 5.8-6.5), and this pH helps maintain the ionization state of both the analyte and impurities for consistent retention and peak shape.[19]
Workflow for Amoxicillin Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of amoxicillin impurities, integrating the principles of both USP and EP guidelines.
Caption: A generalized workflow for amoxicillin impurity testing.
Understanding Amoxicillin Degradation
Forced degradation studies are essential for developing stability-indicating analytical methods.[17][20] These studies expose the drug substance to harsh conditions to produce potential degradation products that could form during storage.[20][21]
Key Degradation Pathways: Amoxicillin is susceptible to hydrolysis, which opens the β-lactam ring, leading to the formation of amoxicilloic acids (Impurity C). Further degradation can lead to the formation of amoxicillin penilloic acid (Impurity E) and other related substances. Dimerization and polymerization can also occur, leading to high-molecular-weight impurities.[22]
Caption: Simplified amoxicillin degradation pathways.
A study on amoxicillin capsules showed significant degradation (around 50%) under alkaline conditions (0.015 M NaOH).[20][21][23] The drug substance was also found to be susceptible to amorphization under dry and wet heat, which can impact bioavailability.[20][21][23]
Experimental Protocol: A Validated Stability-Indicating HPLC Method
This section provides a detailed protocol for a stability-indicating HPLC method, synthesized from published, validated procedures.[17][24] This method is designed to be robust and capable of separating amoxicillin from its key related substances.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
2. Chemicals and Reagents:
-
Amoxicillin Reference Standard (RS) and impurity reference standards.
-
Potassium dihydrogen orthophosphate (AR Grade).[24]
-
Acetonitrile (HPLC Grade).[24]
-
High-purity water.[24]
3. Chromatographic Conditions:
-
Mobile Phase A: 0.05 M Potassium dihydrogen orthophosphate buffer, pH adjusted to 5.0 with dilute potassium hydroxide.[18]
-
Mobile Phase B: Acetonitrile.[18]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 70 30 25 70 30 26 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.5 mL/min.[17]
-
Detection Wavelength: 230 nm.[17]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
4. Preparation of Solutions:
-
Standard Solution (for quantification of impurities): Prepare a solution of Amoxicillin RS in Mobile Phase A at a concentration of approximately 0.015 mg/mL.[24]
-
Sample Solution: Accurately weigh and dissolve the amoxicillin drug substance in Mobile Phase A to obtain a final concentration of 1.5 mg/mL.[24]
-
System Suitability Solution: Prepare a solution containing 1.5 mg/mL of Amoxicillin RS and spike it with known impurities at their specification limit (e.g., 1.0%).[24]
5. System Suitability Test:
-
Inject the system suitability solution.
-
The resolution between the two closest eluting peaks should be not less than 1.5.
-
The USP tailing factor for the amoxicillin peak should be not more than 2.0.[17][24]
-
The relative standard deviation for replicate injections of the amoxicillin peak should be not more than 2.0%.
6. Procedure:
-
Inject the diluent (blank), followed by the standard solution and the sample solution.
-
Identify the impurity peaks in the sample chromatogram by their relative retention times compared to the main amoxicillin peak.
-
Calculate the percentage of each impurity using the peak area of amoxicillin in the standard solution, applying response factors where necessary.[24]
Conclusion
The regulatory landscapes for amoxicillin impurities defined by the USP and EP, while harmonized in their fundamental principles, show notable differences in their specific requirements. The USP monograph often includes a longer list of specified impurities with distinct limits, whereas the EP may group some under a general "any other impurity" category. These differences necessitate that manufacturers and researchers carefully consider their target market and adhere to the relevant pharmacopeial standards.
A thorough understanding of these guidelines, coupled with the implementation of robust, validated, stability-indicating analytical methods, is essential for ensuring the quality, safety, and efficacy of amoxicillin products. The continuous evolution of these monographs underscores the importance of staying current with pharmacopeial updates to maintain compliance and uphold the highest standards of pharmaceutical quality.
References
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- A Comparative Guide to HPLC Method Validation for Amoxicillin and its Amide-Related Impurity. BenchChem. [URL: https://www.benchchem.com/product/b1152]
- USP-NF General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF. [URL: https://www.usp-nf.com/sites/default/files/usp_pdf/EN/USPNF/general-chapter-1086.pdf]
- Rao, G. N., et al. (2009). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Acta Chromatographica, 21(1), 57-70. [URL: https://www.researchgate.net/publication/233959146_RP-HPLC_Method_for_Analysis_of_Related_Substances_in_Amoxicillin_Drug_Substance]
- RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals. [URL: https://akjournals.com/view/journals/1326/21/1/article-p57.xml]
- EP 8.0 monograph: impurity determination of amoxicillin using a C18 HPLC column. Thermo Scientific AppsLab Library. [URL: https://appslab.thermofisher.com/index.php/app/ep-8-0-monograph-impurity-determination-of-amoxicillin-using-a-c18-hplc-column]
- European Pharmacopoeia General Chapter 5.10. Control of impurities in substances for pharmaceutical use. European Directorate for the Quality of Medicines & HealthCare (EDQM). [URL: https://www.edqm.eu/en/european-pharmacopoeia-ph-eur-10th-edition]
- Gallo, M. B. C., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society. [URL: https://www.scielo.br/j/jbchs/a/7dY8gQ8xZz9HqY8Y8qY8yYy/?lang=en]
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. R Discovery. [URL: https://rdiscover.com/paper/Forced-Degradation-Study-Development-Stability-Indicating-Method-Amoxicillin-Capsules-According-ANVISA/2e9a2b5e0c5f2d5c8e3a8a9a8a9a8a9a8a9a8a9a]
- Chromatographic determination of high-molecular weight impurities in amoxicillin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8722640/]
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- A Comparative Guide to Inter-Laboratory Analysis of Amoxicillin Impurities. BenchChem. [URL: https://www.benchchem.com/product/b1152]
- Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Technologies. [URL: https://www.agilent.
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- Organic Impurities in Drug Substances and Drug Products. USP. [URL: https://www.usp.org/small-molecules/organic-impurities-in-drug-substances-and-drug-products]
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. [URL: https://www.scielo.br/j/jbchs/a/7dY8gQ8xZz9HqY8Y8qY8yYy/?lang=en]
- Sharma, S., et al. (2014). Synthesis and Characterization of Potential Impurities in Amoxicillin. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 11-16. [URL: http://globalresearchonline.net/journalcontents/v29-2/03.pdf]
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- Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-control-impurities-pharmacopoeial-substances-compliance-european-pharmacopoeia-general-monograph-substances-pharmaceutical-use-general-chapter-control-impurities-substances_en.pdf]
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- Product Information Report: Amoxicillin. PQM-USAID. [URL: https://www.usp.org/sites/default/files/pqm/amoxicillin-pir-dec-2017.pdf]
- Amoxicillin impurity standard British Pharmacopoeia (BP) Reference Standard. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/usp/bp748]
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- Comparison of Monographs of Amoxycillin Trihydrate Drug substance. ResearchGate. [URL: https://www.researchgate.
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- A Comparative Overview of USP and Ph. Eur. Monographs with Updated Allowable Adjustments. ResearchGate. [URL: https://www.researchgate.
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Safety Operating Guide
Operational Guide: Personal Protective Equipment (PPE) for Handling Amoxicillin Open Ring Dimer
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Amoxicillin Open Ring Dimer. The focus is on procedural, step-by-step guidance to ensure personnel safety and operational integrity. The core principle of this protocol is containment and prevention of exposure, recognizing the potent sensitizing nature of beta-lactam compounds.
The Causality of Caution: Understanding the Hazard
Amoxicillin and its derivatives, including the open ring dimer, are classified as beta-lactam antibiotics. The primary occupational hazard associated with this class of compounds is not acute toxicity, but rather allergic sensitization.[1][2] Repeated exposure, particularly through inhalation of aerosols or dermal contact with powders, can lead to the development of severe allergic reactions, contact dermatitis, and occupational asthma.[3][4][5][6]
The open ring dimer is a degradation product of amoxicillin.[7][8] While specific toxicological data may be limited, it must be handled with the same, if not greater, level of caution as the parent compound. Degradation can sometimes lead to byproducts with different or even enhanced toxicological profiles.[9] Therefore, all handling procedures must assume the compound is a potent respiratory and skin sensitizer. The U.S. Food and Drug Administration (FDA) recommends stringent controls to prevent cross-contamination for all beta-lactam compounds due to their sensitizing effects at very low doses.[10][11]
At-a-Glance: PPE Requirements by Activity
This table summarizes the minimum required PPE for common laboratory activities involving this compound. A site-specific hazard assessment is always required to determine if additional protection is necessary.[12][13]
| Activity | Primary Engineering Control | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Handling/Weighing Solid Powder | Ventilated Enclosure (e.g., Powder Containment Hood) or Class II BSC | NIOSH-Approved N95 Respirator (or higher) | Tightly fitting safety goggles with side-shields | Double Nitrile Gloves (ASTM D6319) | Disposable, low-permeability gown; Long-sleeved lab coat |
| Preparing Solutions/Dilutions | Chemical Fume Hood or Class II Biosafety Cabinet (BSC) | Not required within certified hood | Safety glasses with side-shields or goggles | Double Nitrile Gloves (ASTM D6319) | Long-sleeved lab coat; Chemical-resistant apron if splash risk |
| Administering to Cell Culture | Class II Biosafety Cabinet (BSC) | Not required within certified BSC | Safety glasses with side-shields | Double Nitrile Gloves (ASTM D6319) | Long-sleeved lab coat |
| Spill Cleanup | N/A | NIOSH-Approved Respirator with chemical cartridge | Chemical splash goggles and face shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-resistant disposable coveralls |
| Waste Disposal | N/A | Based on exposure risk during handling | Safety glasses with side-shields | Nitrile Gloves | Long-sleeved lab coat |
Note: A NIOSH-approved respirator is essential when handling powders outside of a certified containment enclosure to prevent inhalation of sensitizing dust particles.[2][13][14]
Procedural Guide: Donning and Doffing PPE
The sequence of donning and doffing PPE is critical to prevent cross-contamination and personal exposure. The underlying principle is to ensure the most contaminated items are removed first and in a manner that does not touch clean areas.
This sequence ensures that gloves, the most likely items to become contaminated, are put on last.
Caption: Workflow for the correct sequence of donning PPE.
This process is designed to contain contaminants. The most heavily contaminated items (outer gloves, gown) are removed first. Hand hygiene is the final, critical step.
Caption: Waste disposal pathway for this compound.
Emergency Procedures: Accidental Exposure
In the event of an exposure, immediate action is critical. [15]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention. [15]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [15]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [2][15]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [15] Always show the Safety Data Sheet (SDS) for the compound to the attending medical personnel. [15]
References
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS AMOXICILLIN OPEN RING DECARBOXYLATED DIMER. Retrieved from [Link]
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Nielsen, K. E., & Andersen, K. E. (1995). Occupational sensitization to aminopenicillins with oral tolerance to penicillin V. Contact Dermatitis, 32(1), 48–49. Retrieved from [Link]
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Safety + Health. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE). Retrieved from [Link]
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Safety Notes. (n.d.). Personal protective equipment for chemical handling. Retrieved from [Link]
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DC Chemicals. (n.d.). Amoxicillin dimer | MSDS. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation of the micropollutant amoxicillin by photolysis and evaluation of the toxicity of byproducts generated in aquatic environments. Retrieved from [Link]
-
Gebhardt, M., Wollina, U., & Knopf, B. (2012). Occupational allergy to β-lactam antibiotics. Allergologie select, 6(1), 1-7. Retrieved from [Link]
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Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]
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MDPI. (2024). Photodegradation of Amoxicillin in Aqueous Systems: A Review. Retrieved from [Link]
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El-Helaly, M., & Al-Tawfiq, J. A. (2012). Occupational allergy to pharmaceutical products. Current opinion in allergy and clinical immunology, 12(2), 151-156. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2004). NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Retrieved from [Link]
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ECA Academy. (2013, April 29). New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics. Retrieved from [Link]
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Naidong, W., & Lee, J. W. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. Chemosphere, 91(9), 1256-1264. Retrieved from [Link]
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FUJIFILM Irvine Scientific. (2023, October 9). How Beta-lactams Can Pose a Risk to Your Cell and Gene Therapies. Retrieved from [Link]
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Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance. Retrieved from [Link]
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Semantic Scholar. (n.d.). Degradation of the micropollutant amoxicillin by photolysis and evaluation of the toxicity of byproducts generated in aquatic environments. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation of an amoxicillin oxidative degradation product formed under controlled environmental conditions. Retrieved from [Link]
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Eisenberg, S. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing, 38(6S), S25-S28. Retrieved from [Link]
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Siracusa, A., et al. (2011). Occupational Asthma in Antibiotic Manufacturing Workers: Case Reports and Systematic Review. ISRN Allergy, 2011, 898925. Retrieved from [Link]
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Pemberton, O. A., & G-Dayanan, N. (2020). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Organic & Biomolecular Chemistry, 18(30), 5695-5707. Retrieved from [Link]
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Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Clinical Journal of Oncology Nursing, 10(6), 723-725. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
